Trifluridine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQQLOSPVPRAZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046602 | |
| Record name | Trifluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trifluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4), Soluble, 6.69e+00 g/L | |
| Record name | SID8139891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Trifluridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trifluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
70-00-8 | |
| Record name | Trifluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluridine [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trifluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMW9V5RW38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trifluridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186-189, 186-189 °C, 186 - 189 °C | |
| Record name | Trifluridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trifluridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Trifluridine in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (FTD), a fluorinated thymidine analogue, is a potent antineoplastic agent with a multifaceted mechanism of action that primarily disrupts DNA synthesis. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects, with a focus on its impact on DNA synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.
Core Mechanism of Action: A Dual Approach
This compound's efficacy as an anticancer agent stems from a dual mechanism of action that converges on the disruption of DNA integrity and synthesis.[1] This involves two primary events:
-
Incorporation into DNA: Following cellular uptake, this compound is sequentially phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (FTD-TP).[2] FTD-TP then acts as a substrate for DNA polymerases and is incorporated into the DNA strand in place of thymidine triphosphate (TTP).[3] This incorporation leads to DNA dysfunction, including the induction of DNA strand breaks and interference with DNA replication and repair processes, ultimately triggering cell cycle arrest and apoptosis.[1]
-
Inhibition of Thymidylate Synthase (TS): The monophosphate form of this compound, this compound monophosphate (FTD-MP), acts as an inhibitor of thymidylate synthase.[4][5] Thymidylate synthase is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[4][6] By inhibiting TS, FTD-MP depletes the intracellular pool of dTMP, further hindering DNA replication and repair.[4][6] While the inhibition is described as reversible or irreversible in various sources, it contributes to the overall cytotoxic effect of this compound.[4][6]
The combination of this compound with the thymidine phosphorylase inhibitor tipiracil (TPI) is crucial for its clinical utility. Tipiracil prevents the rapid degradation of this compound by thymidine phosphorylase, thereby increasing its bioavailability and allowing for sustained systemic exposure.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| DLD-1 | Parental | >22-fold lower than resistant line | [4] |
| DLD-1 | FTD Long-term Treated | >22-fold increase from parental | [4] |
| HCT-116 | Parental | 5.6 (Median of 23 cell lines) | [7] |
| HCT-116 | FTD Long-term Treated | >22-fold increase from parental | [4] |
| RKO | Parental | Not Specified | [4] |
| RKO | FTD Long-term Treated | >22-fold increase from parental | [4] |
| COLO 205 | Colorectal Adenocarcinoma | Part of 23 cell lines tested (Median IC50: 5.6 µM) | [7] |
| HCT-15 | Colorectal Adenocarcinoma | Part of 23 cell lines tested (Median IC50: 5.6 µM) | [7] |
| SW620 | Colorectal Adenocarcinoma | Part of 23 cell lines tested (Median IC50: 5.6 µM) | [7] |
Signaling Pathway and Experimental Workflows
To visually represent the complex processes involved in this compound's mechanism of action and the experimental approaches to study them, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound
Experimental Workflow for Investigating this compound's Mechanism
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantification of this compound Incorporation into DNA by LC-MS/MS
Objective: To quantify the amount of this compound incorporated into the genomic DNA of treated cells.
Methodology:
-
Cell Treatment and DNA Extraction: Treat cancer cells with this compound for the desired time. Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
DNA Digestion: Digest the purified DNA (e.g., 1 µg) to individual nucleosides using a cocktail of enzymes, such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.[8]
-
Sample Preparation: Prepare the digested DNA samples for LC-MS/MS analysis. This may involve protein precipitation with acetonitrile and dilution in an appropriate buffer.[9]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[8]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[9]
-
This compound Transition: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 297.0 -> 181.1).
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., [¹³C, ¹⁵N₂]-deoxyadenosine) for accurate quantification.
-
-
-
Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the DNA samples by comparing their peak areas to the standard curve and normalizing to the amount of DNA analyzed.
In Vitro Thymidylate Synthase (TS) Inhibition Assay
Objective: To determine the inhibitory effect of this compound monophosphate (FTD-MP) on the activity of thymidylate synthase.
Methodology (Spectrophotometric Assay):
-
Enzyme and Substrates:
-
Enzyme: Purified recombinant human thymidylate synthase.
-
Substrates: Deoxyuridine monophosphate (dUMP) and the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄F).
-
Inhibitor: Synthesized or purified this compound monophosphate (FTD-MP).
-
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary cofactors like MgCl₂ and a reducing agent like dithiothreitol (DTT).
-
Reaction Mixture: In a UV-transparent microplate, combine the assay buffer, dUMP, CH₂H₄F, and varying concentrations of FTD-MP.
-
Enzyme Addition: Initiate the reaction by adding thymidylate synthase to the mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH₂H₄F to dihydrofolate (DHF) during the conversion of dUMP to dTMP.
-
Data Analysis: Calculate the initial reaction velocities at different FTD-MP concentrations. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay at multiple substrate (dUMP) concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology (Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells (including both adherent and floating cells) and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C.[10][11][12][13][14]
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[10][11][12][13][14] RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >600 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound's potent antitumor activity is a direct consequence of its dual impact on DNA synthesis. By incorporating into the DNA backbone and inhibiting the crucial enzyme thymidylate synthase, this compound effectively halts cell proliferation and induces cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other nucleoside analogues in the field of oncology. A thorough understanding of these mechanisms is paramount for optimizing therapeutic strategies and overcoming potential resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-tumor effect of this compound via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
The Journey of Trifluridine: From Discovery to a Dual-Acting Therapeutic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluridine (TFT), a synthetic thymidine analog, has carved a unique niche in the therapeutic landscape, transitioning from a topical antiviral agent to a key component of a combination oral chemotherapy. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound. It delves into the pivotal experimental protocols that elucidated its activity and presents key clinical data that led to its approval for the treatment of metastatic colorectal and gastric cancers. This document aims to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the scientific journey of this significant therapeutic molecule.
Discovery and Historical Context
The story of this compound begins in the early 1960s, a period of burgeoning research into nucleotide analogs as potential therapeutic agents. Dr. Charles Heidelberger, a prominent scientist in the fields of carcinogenesis and cancer chemotherapy, and his team first synthesized this compound, then known as α,α,α-trifluorothymidine, in 1964.[1] Heidelberger's pioneering work with fluoropyrimidines, including the development of 5-fluorouracil (5-FU), laid the groundwork for the exploration of other fluorinated nucleosides.
Initially investigated for its anticancer properties, early clinical trials with intravenous this compound in the late 1960s were met with disappointment due to its remarkably short serum half-life of approximately 12 minutes.[1] The rapid degradation of this compound into inactive metabolites by the enzyme thymidine phosphorylase posed a significant hurdle to its systemic use.[1] However, its potent antiviral activity, particularly against Herpes simplex virus, led to its successful development and approval in 1980 as a topical ophthalmic solution for the treatment of herpetic keratitis.[2]
The full potential of this compound as a systemic anticancer agent was realized decades later with the development of an oral formulation combining it with tipiracil hydrochloride. Tipiracil is a potent inhibitor of thymidine phosphorylase, the enzyme responsible for this compound's rapid degradation. This combination, known as TAS-102 (and later marketed as Lonsurf®), effectively increases the bioavailability of this compound, allowing it to exert its cytotoxic effects on cancer cells.[1] This innovative approach led to the FDA approval of this compound/tipiracil for the treatment of refractory metastatic colorectal cancer in 2015 and later for metastatic gastric cancer.
Chemical Synthesis of this compound
The synthesis of this compound has evolved since its initial description. This section details both a classical and a more modern, efficient synthetic route.
Original Synthesis Approach (Conceptual)
-
Preparation of a protected 2'-deoxyribose derivative: The hydroxyl groups of 2'-deoxyribose would be protected, for example, as acetyl or benzoyl esters, to prevent unwanted side reactions. The anomeric carbon would be activated, often as a halide (e.g., a chloro or bromo sugar).
-
Synthesis of 5-(trifluoromethyl)uracil: The trifluoromethyl group would be introduced onto the uracil ring.
-
Glycosylation: The protected and activated sugar would then be coupled with the 5-(trifluoromethyl)uracil base under conditions that favor the formation of the N-glycosidic bond.
-
Deprotection: The protecting groups on the sugar moiety would be removed to yield this compound.
Modern and Efficient Synthesis Protocol
A more contemporary and efficient method for the synthesis of this compound involves the direct trifluoromethylation of 2'-deoxyuridine. This approach avoids the separate synthesis of the modified base and subsequent glycosylation.
Reaction Scheme:
A modern trifluoromethylation approach to this compound synthesis.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend 2'-deoxyuridine (1 equivalent) and sodium trifluoromethanesulfinate (3 equivalents) in purified water.[3]
-
Cooling: Stir the mixture and cool to approximately -3°C under a nitrogen atmosphere.[3]
-
Addition of Oxidant: Slowly add 70% t-butyl hydroperoxide (3 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[3]
-
Reaction: After the addition is complete, raise the temperature to 60°C and stir the reaction for 2 hours.[3]
-
Workup: Cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Concentration: Combine the organic extracts and concentrate under reduced pressure to yield this compound.[3]
Data Presentation: Synthesis Yield and Purity
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Modern Trifluoromethylation | 2'-deoxyuridine | Sodium trifluoromethanesulfinate, t-butyl hydroperoxide | 94.3 | 97.2 | [3] |
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, primarily centered on the disruption of DNA synthesis and function. This dual action contributes to both its antiviral and anticancer properties.
Antiviral Mechanism
As an antiviral agent, this compound, a structural analog of thymidine, is preferentially utilized by viral thymidine kinase for phosphorylation. The resulting this compound monophosphate is further phosphorylated to this compound triphosphate by cellular kinases. This triphosphate form is then incorporated into the replicating viral DNA in place of thymidine triphosphate. The presence of the bulky and highly electronegative trifluoromethyl group on the uracil base disrupts the normal base pairing, leading to the formation of faulty viral DNA, an increased mutation rate, and the production of defective viral proteins, ultimately inhibiting viral replication.[4]
Anticancer Mechanism
This compound's anticancer activity is also multifaceted and involves two primary pathways:
-
Inhibition of Thymidylate Synthase (TS): this compound monophosphate can inhibit thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidylate (dTMP).[4] This inhibition leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. However, this inhibitory effect is considered to be transient and less potent compared to other dedicated TS inhibitors.
-
DNA Incorporation and Dysfunction: The primary mechanism of this compound's cytotoxicity in cancer cells is its incorporation into DNA.[4] Following uptake into cancer cells, this compound is phosphorylated to its triphosphate form and incorporated into the DNA of rapidly dividing tumor cells by DNA polymerases. The incorporation of this compound into DNA leads to significant DNA damage, including the formation of DNA strand breaks and subsequent G2/M cell cycle arrest and apoptosis (programmed cell death).[1]
Signaling Pathway: this compound's Anticancer Mechanism of Action
This compound's dual anticancer mechanism of action.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a cofactor.
Experimental Workflow: TS Inhibition Assay
References
Trifluridine as a Thymidine Analogue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluridine, a fluorinated thymidine analogue, is a potent antineoplastic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of this compound's core pharmacology, focusing on its role as a thymidine analogue. It delves into its molecular mechanisms, including DNA incorporation and thymidylate synthase inhibition, the synergistic role of tipiracil, and its impact on cellular signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for essential assays, and visualizes complex biological processes using Graphviz diagrams to support researchers and professionals in the field of drug development.
Introduction
This compound (FTD), also known as trifluorothymidine, is a nucleoside analogue that mimics thymidine, a fundamental building block of DNA.[1] Its structural similarity allows it to interfere with DNA synthesis and repair, making it an effective cytotoxic agent against rapidly proliferating cancer cells.[2] FTD is a key component of the oral anticancer drug Lonsurf®, which is a combination of this compound and tipiracil (TPI).[3] Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of this compound, thereby increasing its bioavailability and systemic exposure.[1][3] This combination has demonstrated significant clinical efficacy in the treatment of refractory metastatic colorectal cancer and gastric cancer.[4][5]
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism of action that disrupts DNA integrity and synthesis.
Incorporation into DNA
Upon cellular uptake, this compound is phosphorylated by thymidine kinase to its active triphosphate form, this compound triphosphate (F3dTTP).[6] Due to its structural resemblance to deoxythymidine triphosphate (dTTP), F3dTTP is incorporated into the DNA strand by DNA polymerases during replication.[7] The incorporation of F3dTTP into DNA leads to several detrimental consequences for the cell:
-
DNA Dysfunction: The presence of the trifluoromethyl group on the pyrimidine ring alters the DNA structure, leading to DNA dysfunction.[2]
-
DNA Strand Breaks: The incorporation of this compound can lead to the formation of faulty DNA strands, ultimately causing DNA strand breaks.[2]
-
Inhibition of DNA Synthesis: The altered DNA structure can interfere with the function of DNA polymerases and other replication machinery, thereby inhibiting further DNA synthesis.[7]
Inhibition of Thymidylate Synthase
In its monophosphate form (F3dTMP), this compound acts as an inhibitor of thymidylate synthase (TS).[7] TS is a crucial enzyme in the de novo synthesis of pyrimidines, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[7] By inhibiting TS, this compound depletes the intracellular pool of dTMP, a necessary precursor for dTTP synthesis. This leads to an imbalance in the deoxynucleotide pool and further disrupts DNA synthesis and repair.[8]
The Role of Tipiracil
When administered orally, this compound is rapidly metabolized and inactivated by the enzyme thymidine phosphorylase (TP), primarily in the liver and gastrointestinal tract.[3] Tipiracil hydrochloride is a potent inhibitor of TP.[1] By co-administering this compound with tipiracil, the first-pass metabolism of this compound is significantly reduced, leading to a substantial increase in its systemic bioavailability.[3] This enhanced exposure to this compound allows for its effective incorporation into the DNA of cancer cells.[3]
Signaling Pathways
This compound-induced DNA damage triggers a cascade of cellular signaling events, primarily activating the DNA damage response (DDR) pathway.
DNA Damage Response Pathway
The incorporation of this compound into DNA is recognized by the cell as a form of DNA damage, leading to the activation of the DDR pathway.[9] Key players in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate downstream targets like CHK1 (Checkpoint Kinase 1) and p53.[10] Activation of this pathway can lead to:
-
Cell Cycle Arrest: The DDR pathway can induce cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[11]
-
Apoptosis: If the DNA damage is too severe to be repaired, the DDR pathway can trigger programmed cell death, or apoptosis.[12]
-
Cellular Senescence: In some cases, this compound-induced DNA damage can lead to a state of irreversible growth arrest known as cellular senescence.[12]
The outcome of DDR activation is often dependent on the p53 status of the tumor cells. In p53-proficient cells, this compound tends to induce sustained G2 phase arrest, while in p53-deficient cells, it is more likely to lead to apoptotic cell death.[12]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound/tipiracil has been evaluated in several clinical studies. The co-administration of tipiracil significantly increases the systemic exposure of this compound.
| Parameter | This compound (with Tipiracil) | Tipiracil | Study Population |
| Cmax (ng/mL) | 2155 | 69 | Advanced Solid Tumors |
| AUC0-last (ng·h/mL) | 7796.6 | 301 | Advanced Solid Tumors |
| t1/2 (hours) | 2.1 | 2.4 | Advanced Solid Tumors |
Table 1: Summary of pharmacokinetic parameters of this compound and tipiracil in patients with advanced solid tumors.
Clinical Efficacy
The clinical efficacy of this compound/tipiracil has been demonstrated in large, randomized, phase III clinical trials in patients with metastatic colorectal cancer (RECOURSE trial) and metastatic gastric cancer (TAGS trial).
| Trial | Indication | Treatment Arm | Placebo Arm | Hazard Ratio (OS) |
| RECOURSE | Metastatic Colorectal Cancer | Median OS: 7.1 months | Median OS: 5.3 months | 0.68 |
| TAGS | Metastatic Gastric Cancer | Median OS: 5.7 months | Median OS: 3.6 months | 0.69 |
Table 2: Overall Survival (OS) data from pivotal Phase III clinical trials of this compound/tipiracil.[4][5][13][14][15][16]
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been assessed in various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) varying depending on the cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Cancer | 0.5 - 1.0 |
| DLD-1 | Colorectal Cancer | 1.0 - 2.0 |
| SW480 | Colorectal Cancer | ~5.0 |
| MKN-45 | Gastric Cancer | 0.23 |
| KATO-III | Gastric Cancer | 2.7 |
Table 3: Representative IC50 values of this compound in various cancer cell lines.
Experimental Protocols
Thymidylate Synthase Inhibition Assay (Spectrophotometric)
This protocol outlines a method to determine the inhibitory effect of this compound monophosphate on thymidylate synthase activity.
Materials:
-
Recombinant human thymidylate synthase (TS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
This compound monophosphate (F3dTMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and CH2THF.
-
Add varying concentrations of F3dTMP to the reaction mixture.
-
Initiate the reaction by adding a known amount of recombinant human TS.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH2THF to dihydrofolate.
-
Calculate the initial reaction velocity for each F3dTMP concentration.
-
Determine the IC50 value of F3dTMP for TS inhibition by plotting the reaction velocity against the inhibitor concentration.
DNA Incorporation Assay (Radiolabeling)
This protocol describes a method to quantify the incorporation of this compound into the DNA of cultured cancer cells.[17][18][19][20]
Materials:
-
Cancer cell line of interest
-
[3H]-labeled this compound
-
Cell culture medium and supplements
-
DNA extraction kit
-
Scintillation counter
-
Trichloroacetic acid (TCA)
-
Ethanol
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of [3H]-labeled this compound for a defined period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Harvest the cells and extract the genomic DNA using a commercial DNA extraction kit.
-
Precipitate the DNA with cold 10% TCA and wash with ethanol to remove any remaining unincorporated radiolabel.
-
Resuspend the DNA pellet in a suitable buffer.
-
Quantify the amount of incorporated [3H]-trifluridine by liquid scintillation counting.
-
Normalize the radioactivity counts to the total amount of DNA to determine the level of this compound incorporation.
Cell Viability Assay (MTT Assay)
This protocol details a colorimetric assay to assess the cytotoxic effects of this compound on cancer cells.[21][22][23]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to untreated control cells.
-
Determine the IC50 value of this compound by plotting cell viability against drug concentration.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation and degradation pathway of this compound.
Mechanism of Action of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
This compound, as a thymidine analogue, represents a significant therapeutic agent in the management of advanced gastrointestinal cancers. Its dual mechanism of action, involving both incorporation into DNA and inhibition of thymidylate synthase, provides a robust strategy for inducing cancer cell death. The co-formulation with tipiracil is a key innovation that enhances its clinical utility by overcoming rapid metabolic degradation. This technical guide provides a foundational understanding of this compound's pharmacology, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat cancer. The provided visualizations of key pathways and workflows are intended to facilitate a deeper comprehension of the complex biological processes involved.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tipiracil - Wikipedia [en.wikipedia.org]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 11. DNA Replication Stress Induced by this compound Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The subgroups of the phase III RECOURSE trial of this compound/tipiracil (TAS-102) versus placebo with best supportive care in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase III RECOURSE trial of TAS-102 versus placebo with best supportive care in patients with metastatic colorectal cancer: Geographic subgroups. - ASCO [asco.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. moravek.com [moravek.com]
- 20. youtube.com [youtube.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Biochemical Pathways Affected by Trifluridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluridine (FTD), a fluorinated thymidine analogue, is a potent antineoplastic agent with a multifaceted mechanism of action. As the key cytotoxic component of the oral combination drug this compound/tipiracil (TAS-102), it is utilized in the treatment of metastatic colorectal and gastric cancers. This technical guide provides a comprehensive overview of the core biochemical pathways modulated by this compound. Its primary mechanisms involve intracellular phosphorylation, subsequent incorporation into DNA, and the inhibition of thymidylate synthase. These actions culminate in significant DNA damage, activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis or senescence. This document details the molecular interactions of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades.
Introduction
Metabolic Activation and Primary Mechanisms of Action
Upon cellular uptake, this compound undergoes a series of phosphorylation events to become pharmacologically active. This process is initiated by thymidine kinase (TK), which converts this compound into this compound monophosphate (FTD-MP).[3][4] Subsequent phosphorylations yield this compound diphosphate (FTD-DP) and the active form, this compound triphosphate (FTD-TP).[2][3]
The cytotoxic effects of this compound are primarily attributed to two key mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FTD-MP can act as an inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of dTMP from deoxyuridine monophosphate (dUMP).[6][7] Inhibition of TS leads to a depletion of the intracellular dTTP pool and an accumulation of dUMP, further disrupting the balance of deoxynucleotide triphosphates (dNTPs) required for DNA replication and repair.[7]
The following diagram illustrates the metabolic activation and dual mechanism of action of this compound.
DNA Damage Response and Cell Cycle Regulation
The incorporation of this compound into DNA triggers a robust DNA damage response (DDR). The presence of the bulky trifluoromethyl group distorts the DNA helix, leading to replication stress and the formation of single- and double-strand breaks.[5] This damage activates a cascade of signaling pathways aimed at arresting the cell cycle to allow for DNA repair or, if the damage is too severe, inducing apoptosis.
Key signaling pathways affected include:
-
ATR/Chk1 Pathway: Replication stress caused by this compound incorporation activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR then phosphorylates and activates Checkpoint Kinase 1 (Chk1).[8] Activated Chk1 plays a central role in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[6]
-
p53-p21 Pathway: DNA damage also leads to the stabilization and activation of the tumor suppressor protein p53.[5][6] Activated p53 transcriptionally upregulates the expression of several target genes, most notably CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[6] p21 inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G2 phase.[6] The status of p53 in cancer cells can influence the ultimate fate of the cell following this compound treatment, with p53-proficient cells often undergoing senescence and p53-deficient cells proceeding to apoptosis.[5]
The following diagram depicts the DNA damage response pathway initiated by this compound.
STAT3 Signaling Pathway
Recent evidence suggests that this compound can also modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Some studies have shown that this compound treatment can lead to the phosphorylation of STAT3 at Tyr-705 in a dose-dependent manner.[9] The constitutive activation of STAT3 is a hallmark of many cancers and is associated with tumor cell proliferation, survival, and immune evasion. The precise upstream kinases and downstream consequences of this compound-induced STAT3 phosphorylation are still under investigation and may be cell-type specific.
The following diagram illustrates a simplified overview of the potential involvement of the STAT3 pathway.
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD-1 | Colorectal | >22-fold increase in resistant line | [1] |
| HCT-116 | Colorectal | >22-fold increase in resistant line | [1] |
| RKO | Colorectal | >22-fold increase in resistant line | [1] |
| MKN45 | Gastric | 0.23 | [10] |
| MKN45/5FU | Gastric (5-FU resistant) | 0.85 | [10] |
| MKN74 | Gastric | 6.0 | [10] |
| MKN74/5FU | Gastric (5-FU resistant) | 7.0 | [10] |
| KATOIII | Gastric | 2.7 | [10] |
| KATOIII/5FU | Gastric (5-FU resistant) | 2.7 | [10] |
Table 2: Pharmacokinetic Parameters of this compound (from clinical trials of TAS-102)
| Parameter | Value | Condition | Reference |
| Tmax | ~2 hours | Oral administration in cancer patients | [11] |
| Accumulation (AUC) | 3-fold increase | With repeated dosing | [11] |
| Accumulation (Cmax) | 2-fold increase | With repeated dosing | [11] |
| Elimination Half-life | 1.4 hours (Day 1) to 2.1 hours (Day 12) | In patients with advanced solid tumors | [2] |
| Oral Clearance | 10.5 L/hr | Single dose in patients with advanced solid tumors | [2] |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the study of this compound's effects.
Cell Culture and Drug Treatment
-
Cell Lines: Human colorectal cancer cell lines (e.g., DLD-1, HCT-116, RKO) and gastric cancer cell lines (e.g., MKN45, MKN74, KATOIII) are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
-
Cell Seeding: Cells are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and cells are incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of total and phosphorylated proteins in key signaling pathways.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., p-Chk1 (Ser345), Chk1, p53, p21, p-STAT3 (Tyr705), STAT3, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for this compound Incorporation into DNA
This method visualizes the incorporation of this compound into the DNA of treated cells. Antibodies that recognize bromodeoxyuridine (BrdU) can also detect incorporated this compound.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
DNA Denaturation: The DNA is denatured, typically with 2N HCl, to expose the incorporated this compound.
-
Immunostaining: Cells are incubated with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides with a mounting medium containing DAPI to stain the nuclei. Images are captured using a fluorescence microscope.
The following workflow diagram summarizes the key steps in these experimental protocols.
Conclusion
This compound exerts its potent antitumor effects through a well-defined set of biochemical mechanisms. Its metabolic activation to this compound triphosphate leads to its incorporation into DNA and the inhibition of thymidylate synthase. These primary actions trigger a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and the induction of apoptosis or senescence. A comprehensive understanding of these pathways is crucial for the rational design of combination therapies and for identifying potential biomarkers of response and resistance. Further research into the nuances of this compound's interaction with cellular signaling networks, such as the STAT3 pathway, may unveil additional therapeutic opportunities. This guide provides a foundational resource for researchers and clinicians working to optimize the use of this important antineoplastic agent.
References
- 1. altaioncology.com [altaioncology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 4. This compound/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. A phase 2 trial of this compound/tipiracil plus nivolumab in patients with heavily pretreated microsatellite-stable metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. documentation.tokens.studio [documentation.tokens.studio]
- 10. pure.eur.nl [pure.eur.nl]
- 11. drugs.com [drugs.com]
Trifluridine's Role in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which trifluridine (FTD), a key component of the oral antitumor agent TAS-102 (this compound/tipiracil), induces cell cycle arrest. We will explore its dual modes of action, the intricate signaling pathways it modulates, and present key quantitative data and experimental protocols relevant to its study.
Core Mechanisms of Action
This compound, a thymidine-based nucleoside analog, exerts its cytotoxic effects through two primary, interconnected mechanisms: the inhibition of thymidylate synthase (TS) and its direct incorporation into DNA.[1][2]
-
Thymidylate Synthase (TS) Inhibition: Upon entering the cell, this compound is phosphorylated by thymidine kinase 1 (TK1) to form this compound monophosphate (TFTMP).[1][3] This monophosphate form competitively inhibits thymidylate synthase, a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP).[4][5][6] The resulting depletion of the thymidine triphosphate (dTTP) pool disrupts the balance of deoxynucleotides, interfering with DNA synthesis.[7]
-
DNA Incorporation: TFTMP can be further phosphorylated to this compound triphosphate (TFTTP).[8] During the S phase of the cell cycle, DNA polymerases incorporate TFTTP into the DNA strand in place of thymidine.[8][9] This incorporation is considered the primary mechanism of FTD-induced cytotoxicity.[1][10] The presence of the bulky trifluoromethyl group on the pyrimidine ring distorts the DNA helix, leading to DNA dysfunction, replication fork stalling, and the formation of DNA strand breaks.[7][9][11]
Signaling Pathways and Cell Cycle Arrest
The disruption of DNA synthesis and integrity by this compound triggers a robust DNA damage response (DDR), leading to cell cycle arrest, primarily at the G2 or S phase.[2][9][12] The specific outcome is often dependent on the p53 status of the cancer cells.[7]
2.1 DNA Replication Stress and the ATR-Chk1 Pathway
This compound's incorporation into DNA induces significant DNA replication stress (DRS).[7] This stress activates the ATR (Ataxia Telangiectasia and Rad3-related)-Chk1 (Checkpoint kinase 1) signaling cascade, a key regulator of the S and G2/M checkpoints.[13][14] this compound treatment has been shown to increase the phosphorylation of Chk1 at Ser345, a marker of its activation.[12][15][16] Activated Chk1 then phosphorylates downstream targets to halt cell cycle progression, allowing time for DNA repair. This response involves a reduction in the S-phase cell population as cells are arrested.[13][15]
2.2 The Role of the p53 Pathway
In p53-proficient cancer cells, this compound-induced DNA damage leads to the accumulation and activation of the tumor suppressor protein p53.[12][16] Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[7][12] This p53-p21 activation plays a crucial role in mediating a sustained G2 phase arrest.[12][16] This arrest is associated with the suppression of key mitotic entry proteins, including Cyclin B1 and CDK1.[12]
Interestingly, the ultimate fate of the cell is dictated by its p53 status.
-
p53-proficient cells: Tend to undergo cellular senescence after FTD-induced G2 arrest.[7][17]
-
p53-deficient cells: Are unable to mount a stable G2 arrest and often proceed into a faulty mitosis, leading to chromosomal abnormalities and ultimately, apoptotic cell death.[7][17][18]
The following diagram illustrates the central signaling pathways activated by this compound.
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Quantitative Data Presentation
The sensitivity of cancer cell lines to this compound varies. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC₅₀) values across different cell lines.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Comments | Source |
| MKN45 | Gastric | 0.23 | Parental, 5-FU Sensitive | [19] |
| MKN45/5FU | Gastric | 0.85 | 5-FU Resistant | [19] |
| MKN74 | Gastric | 6.0 | Parental, 5-FU Sensitive | [19] |
| MKN74/5FU | Gastric | 7.0 | 5-FU Resistant | [19] |
| KATOIII | Gastric | 2.7 | Parental, 5-FU Sensitive | [19] |
| KATOIII/5FU | Gastric | 2.7 | 5-FU Resistant | [19] |
| DLD-1 | Colorectal | ~1.0 - 2.0 | IC₅₀ values can vary between studies | [20] |
| HCT-116 | Colorectal | ~1.0 - 5.0 | IC₅₀ can be higher in some reports | [20][21] |
| RKO | Colorectal | ~1.0 - 2.0 | - | [20] |
| Various | 23 Cell Lines (Mixed) | 0.6 - 52 (Median: 5.6) | Broad panel showing wide sensitivity range | [22] |
Table 2: this compound Incorporation into DNA
| Cell Line | Treatment | Amount Incorporated (pmol/µg DNA) | Source |
| HCT-116 | FTD (5 µM) for 72h | 41.4 | [16] |
| HCT-116 | FdUrd (0.5 µM) for 72h | 0.6 | [16] |
Note: IC₅₀ values can vary based on experimental conditions, such as drug exposure time and the specific assay used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound's effect on the cell cycle.
4.1 Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of a cell population in the different phases (G0/G1, S, and G2/M) of the cell cycle based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Aspirate the culture medium. Wash cells once with PBS. Detach adherent cells using trypsin-EDTA, then neutralize with complete medium. Collect all cells (including those floating in the medium, which may be apoptotic) into a centrifuge tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] This step prevents cell clumping.
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C.[23] Samples can be stored at this temperature for several weeks.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[24] The RNase A will degrade RNA to prevent non-specific PI binding, ensuring that the signal is proportional to the DNA content.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the G0/G1 and G2/M peaks.[25] Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
The following diagram outlines the experimental workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular thymidylate synthase inhibition by trifluorothymidine in FM3A cells [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA Replication Stress Induced by this compound Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Exposure-dependent incorporation of this compound into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound/tipiracil - Wikipedia [en.wikipedia.org]
- 12. This compound Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Lethality with this compound/Tipiracil and Checkpoint Kinase 1 Inhibitor for Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. cdn.bcm.edu [cdn.bcm.edu]
- 24. corefacilities.iss.it [corefacilities.iss.it]
- 25. cancer.wisc.edu [cancer.wisc.edu]
Trifluridine Phosphorylation by Thymidine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the critical phosphorylation of the nucleoside analog trifluridine (FTD) by thymidine kinase 1 (TK1). This initial phosphorylation is the rate-limiting step in the bioactivation of this compound, a key component of the oral anticancer agent this compound/tipiracil. Understanding this mechanism is paramount for research into its therapeutic action, resistance, and the development of related compounds.
Introduction: The Central Role of Phosphorylation
This compound (FTD) is a fluorinated pyrimidine nucleoside analog of thymidine. Its efficacy as an antineoplastic agent is entirely dependent on its intracellular conversion into an active, phosphorylated form. This bioactivation is initiated by Thymidine Kinase 1 (TK1), an enzyme central to the nucleoside salvage pathway.[1][2] Once phosphorylated, FTD metabolites disrupt DNA synthesis and function, leading to cytotoxicity in rapidly dividing cells.[1][3] The expression and activity of TK1 are, therefore, direct determinants of this compound's anticancer effect.[2][4]
The Key Players
The Enzyme: Thymidine Kinase 1 (TK1)
Thymidine Kinase 1 is a cytosolic enzyme that plays a pivotal role in the DNA salvage pathway, recycling thymidine for DNA synthesis.[5] Its expression is tightly regulated and linked to the cell cycle, with protein levels peaking during the S phase (synthesis phase) when DNA replication occurs.[6] This cell-cycle dependency makes TK1 an excellent biomarker for cell proliferation and a strategic target for anticancer drugs aimed at dividing cells.[5] In contrast to the mitochondrial isoform (TK2) or viral TKs, human TK1 has a narrow substrate specificity, primarily phosphorylating deoxythymidine and deoxyuridine.[7]
The Substrate: this compound (FTD)
This compound is a synthetic analog of deoxythymidine, where the methyl group at the 5th position of the pyrimidine ring is replaced by a trifluoromethyl group (-CF₃). This modification allows it to be recognized by TK1 but alters its metabolic fate and functional impact once incorporated into DNA.
The Metabolic Activation Pathway of this compound
The cytotoxicity of this compound is unlocked through a sequential, three-step phosphorylation cascade that begins with TK1.
-
Monophosphorylation: Upon entry into the cell via nucleoside transporters, this compound is first phosphorylated by Thymidine Kinase 1 (TK1) to form this compound monophosphate (FTD-MP).[3][8] This is the crucial, rate-limiting step.
-
Diphosphorylation: FTD-MP is subsequently converted to this compound diphosphate (FTD-DP) by thymidylate kinase (TYMK).[8]
-
Triphosphorylation: Finally, nucleoside diphosphate kinases (NDK) catalyze the formation of the active cytotoxic agent, this compound triphosphate (FTD-TP).[8]
Once formed, FTD-TP exerts its anticancer effects through a dual mechanism:
-
DNA Incorporation: FTD-TP competes with the natural deoxythymidine triphosphate (dTTP) and is incorporated into DNA by DNA polymerases. This incorporation leads to DNA dysfunction, damage, and ultimately, cell death.[3][8]
-
Enzyme Inhibition: The intermediate, FTD-MP, also acts as an inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines.[3][8] This dual action enhances its cytotoxic potential.
Quantitative Data: Kinetics of Phosphorylation
While specific kinetic parameters for the phosphorylation of this compound by human TK1 are not extensively reported in publicly available literature, data from analogous substrates provide valuable insight. 3'-deoxy-3'-[¹⁸F]-fluorothymidine ([¹⁸F]FLT) is another thymidine analog that is a well-known substrate for TK1. The kinetic parameters for [¹⁸F]FLT can be considered a reasonable proxy for this compound.
| Substrate (Analog) | Enzyme Source | Apparent K_m (μM) | Apparent V_max | Reference |
| [¹⁸F]FLT | DiFi & SW480 Cell Lysates | 4.8 ± 0.3 | 7.4 pmol/min per 1x10⁶ cells | [9] |
Note: K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. V_max (maximum velocity) represents the maximum rate of the reaction.
Experimental Protocols
In Vitro TK1 Phosphorylation Assay
This protocol describes a method to measure the kinase activity of TK1 on this compound using cell lysates as the enzyme source and radiolabeled ATP to quantify product formation.
Objective: To quantify the rate of FTD-MP formation from FTD by TK1 present in cellular extracts.
Materials:
-
Cell lines with known TK1 expression (e.g., HCT116, A549).
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂, 2 mM ATP, protease inhibitor cocktail.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM ATP, 1 mM DTT.
-
[γ-³²P]ATP or [γ-³³P]ATP (specific activity >3000 Ci/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
DE-81 ion-exchange filter paper discs.
-
Wash Buffers: (A) 1 mM ammonium formate, (B) Ethanol.
-
Scintillation fluid and scintillation counter.
-
Protein quantification assay kit (e.g., BCA or Bradford).
Methodology:
-
Preparation of Cell Lysate (Enzyme Source):
-
Culture cells to ~80% confluency. For suspension cells, collect by centrifugation. For adherent cells, wash with cold PBS and scrape.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic TK1, and determine its total protein concentration. Store at -80°C.[10][11]
-
-
Kinase Reaction:
-
Prepare a master mix in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
Reaction Buffer
-
[γ-³²P]ATP (to a final specific activity of ~10 µCi/µmol)
-
This compound (at desired final concentrations, e.g., 0.5 - 50 µM)
-
Nuclease-free water to volume.
-
-
Initiate the reaction by adding 5-20 µg of cell lysate protein to the master mix.
-
Incubate the reaction at 37°C. Collect aliquots (e.g., 10 µL) at various time points (e.g., 0, 5, 10, 20, 30 minutes) to ensure the measurement is in the linear range of the reaction.
-
-
Stopping the Reaction and Quantifying Product:
-
To stop the reaction for each aliquot, spot it directly onto a labeled DE-81 filter paper disc. The disc selectively binds the negatively charged phosphorylated product (FTD-MP) while the uncharged FTD does not bind.
-
Wash the filter discs three times for 5 minutes each in 1 mM ammonium formate to remove unreacted [γ-³²P]ATP.
-
Perform a final wash in ethanol to dehydrate the discs and allow them to air dry completely.
-
Place each disc in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Convert CPM to moles of product formed using the specific activity of the [γ-³²P]ATP.
-
Plot moles of FTD-MP formed against time to determine the initial reaction velocity (V₀).
-
Normalize the velocity to the amount of protein in the lysate (e.g., in pmol/min/mg protein).
-
To determine kinetic parameters (K_m, V_max), repeat the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten kinetics (e.g., via Lineweaver-Burk or non-linear regression analysis).
-
Clinical Relevance: TK1 Expression, Efficacy, and Resistance
The strict dependence of this compound's activity on TK1 has significant clinical implications.
-
Predictive Biomarker: High levels of TK1 expression in tumors are associated with increased FTD incorporation into DNA. This suggests that tumoral TK1 levels could serve as a predictive biomarker for patient response to this compound/tipiracil therapy, with higher expression potentially correlating with better overall survival.[4]
-
Mechanism of Resistance: A primary mechanism of acquired resistance to this compound is the loss of functional TK1 protein.[8][12][13] Cancer cells with mutations or downregulation of the TK1 gene are unable to perform the initial phosphorylation step, rendering the drug inactive.[1][13] This resistance mechanism does not typically confer cross-resistance to other chemotherapeutics like 5-fluorouracil, which have different activation pathways.[8]
Conclusion
The phosphorylation of this compound by thymidine kinase 1 is the gateway to its cytotoxic activity. This enzyme's cell cycle-dependent expression in proliferating cells makes it an ideal activator for targeted cancer therapy. A thorough understanding of this process, from its biochemical kinetics to its clinical implications for drug efficacy and resistance, is essential for the continued development and optimal use of this compound-based therapies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of this compound correlates with the thymidine kinase 1 expression level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relationship Between Thymidine Kinase 1 Expression and this compound/Tipiracil Therapy in Refractory Metastatic Colorectal Cancer: A Pooled Analysis of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]
- 6. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
- 7. Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. afgsci.com [afgsci.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Thymidine Kinase 1 Loss Confers this compound Resistance without Affecting 5-Fluorouracil Metabolism and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Trifluridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (TFT), a fluorinated pyrimidine nucleoside analog of thymidine, is a clinically approved antiviral and anticancer agent.[1] Its primary mechanisms of action involve incorporation into DNA, leading to DNA dysfunction, and the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[2][3] The clinical efficacy of this compound is significantly enhanced when co-administered with tipiracil hydrochloride (TPI), a thymidine phosphorylase (TP) inhibitor that prevents the rapid degradation of this compound.[2][3] This combination, known as TAS-102, has demonstrated notable success in treating refractory metastatic colorectal cancer.[2]
The success of this compound has spurred further research into the development of novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of early-stage research on this compound analogs, focusing on their synthesis, in vitro and in vivo evaluation, and mechanisms of action.
Mechanism of Action of this compound and its Analogs
The anticancer activity of this compound and its analogs stems from their ability to disrupt DNA synthesis and function. Following transport into the cell, this compound is phosphorylated by thymidine kinase (TK) to its monophosphate form (TFT-MP). TFT-MP can then be further phosphorylated to the active triphosphate form (TFT-TP).
The dual mechanisms of action are:
-
DNA Incorporation: TFT-TP is incorporated into the DNA strand in place of thymidine triphosphate (dTTP) by DNA polymerases. The presence of the trifluoromethyl group at the 5-position of the uracil base alters the DNA structure, leading to impaired DNA function, strand breaks, and ultimately, apoptosis.[2][4]
-
Thymidylate Synthase (TS) Inhibition: TFT-MP can inhibit thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to dTMP. Inhibition of TS leads to a depletion of the dTMP pool, which is necessary for DNA synthesis and repair.[2]
The following diagram illustrates the activation and primary mechanisms of action of this compound.
Figure 1: this compound Activation and Mechanism of Action.
Synthesis of this compound Analogs
The synthesis of this compound analogs generally involves modifications at two primary sites: the pyrimidine base (specifically the 5-position) and the sugar moiety.
Synthesis of 5-Substituted-2'-Deoxyuridines
A common strategy for synthesizing 5-substituted-2'-deoxyuridines involves the condensation of a silylated 5-substituted uracil with a protected deoxyribose derivative.
General Experimental Protocol:
-
Silylation of the Uracil Base: The 5-substituted uracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst like ammonium sulfate, to protect the hydroxyl groups and increase its solubility in organic solvents.
-
Glycosylation: The silylated uracil is then coupled with a protected 1-chloro- or 1-bromo-2-deoxy-3,5-di-O-protected-α-D-ribofuranose in a suitable solvent like acetonitrile or dichloromethane. A Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is often used to promote the N-glycosidic bond formation.
-
Deprotection: The protecting groups on the sugar moiety (e.g., p-toluoyl or acetyl groups) are removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final nucleoside analog.
A representative synthetic scheme is shown below.
Figure 2: General Synthesis of 5-Substituted-2'-Deoxyuridines.
Synthesis of 4'-Thio-Trifluridine Analogs
The introduction of a sulfur atom in place of the furanose ring oxygen at the 4'-position has been explored to create analogs with altered conformational properties and potentially different biological activities.
General Experimental Protocol:
The synthesis of 4'-thionucleosides is more complex and often involves the construction of a 4-thiosugar intermediate.
-
Synthesis of the 4-Thiosugar: This typically starts from a readily available sugar, which undergoes a series of reactions to introduce the sulfur atom into the ring.
-
Glycosylation: The activated 4-thiosugar is then coupled with the silylated trifluoromethyluracil base.
-
Deprotection: Removal of the protecting groups yields the 4'-thio-trifluridine analog.
In Vitro Evaluation of this compound Analogs
The initial assessment of novel this compound analogs involves a battery of in vitro assays to determine their cytotoxic activity and to elucidate their mechanism of action.
Cytotoxicity Assays
The most common method to evaluate the cytotoxic potential of these compounds is the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the this compound analog for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
The following table summarizes the in vitro cytotoxicity of selected this compound analogs against various cancer cell lines.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | - | MKN45 (Gastric) | 0.23 | [5] |
| This compound | - | MKN74 (Gastric) | 6.0 | [5] |
| This compound | - | KATOIII (Gastric) | 2.7 | [5] |
| 5-Ethynyl-2'-deoxyuridine | 5-Ethynyl | HeLa (Cervical) | ~5 | [6] |
| 4'-Thiothymidine | 4'-Thio | L1210 (Leukemia) | 0.04 | |
| 2'-Deoxy-4'-thiouridine | 4'-Thio | H-Ep-2 (Laryngeal) | 0.1 | |
| 2'-Deoxy-4'-thiocytidine | 4'-Thio, Cytosine base | CCRF-CEM (Leukemia) | 0.03 |
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the ability of the this compound analog monophosphates to inhibit the activity of thymidylate synthase. A common method is the tritium release assay.
Experimental Protocol: TS Tritium Release Assay
-
Cell Lysate Preparation: Cancer cells are harvested, and a cytosolic extract containing the TS enzyme is prepared.[7]
-
Reaction Mixture: The reaction is initiated by adding the cell lysate to a reaction mixture containing [5-³H]dUMP, the cofactor 5,10-methylenetetrahydrofolate, and varying concentrations of the test compound (in its monophosphate form).[7][8]
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Stopping the Reaction: The reaction is terminated by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.[8]
-
Measurement of Radioactivity: The mixture is centrifuged, and the radioactivity in the supernatant, which corresponds to the released ³H2O, is measured using a scintillation counter.[7][8]
-
Data Analysis: The percentage of TS inhibition is calculated, and the IC50 value is determined.
DNA Incorporation Assay
This assay quantifies the extent to which the this compound analog is incorporated into the DNA of cancer cells. This is often performed using a radiolabeled analog or by detecting the analog in the DNA using mass spectrometry.
Experimental Protocol: [³H]-Labeled Analog Incorporation
-
Cell Culture and Treatment: Cancer cells are cultured in the presence of the [³H]-labeled this compound analog for a defined period, allowing for its incorporation during DNA replication.
-
DNA Extraction: Genomic DNA is extracted from the cells using a standard DNA isolation kit.
-
DNA Quantification: The concentration of the extracted DNA is determined.
-
Scintillation Counting: The amount of radioactivity incorporated into a specific amount of DNA is measured using a liquid scintillation counter.[5][9]
-
Data Analysis: The level of incorporation is expressed as disintegrations per minute (DPM) per microgram of DNA.
In Vivo Evaluation of this compound Analogs
Promising this compound analogs identified from in vitro studies are further evaluated in preclinical animal models to assess their antitumor efficacy and pharmacokinetic properties.
Xenograft Models
Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the this compound analog, often in combination with a thymidine phosphorylase inhibitor.
General Experimental Protocol:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: When tumors reach a certain size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered, typically orally, for a specified duration.[7][9]
-
Efficacy Assessment: Antitumor efficacy is evaluated by measuring tumor growth inhibition (TGI). Body weight is also monitored as an indicator of toxicity.[7][9]
-
Pharmacokinetic Studies: Blood samples are collected at various time points after drug administration to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
The following table presents in vivo efficacy data for this compound/tipiracil in a murine colorectal cancer model.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| FTD/TPI | 150 mg/kg/day, p.o., days 1-14 | 52.7 | [7][9] |
| Anti-mouse PD-1 mAb | 0.1 mg, i.p., days 1, 5, 9 | 86.7 | [7][9] |
| FTD/TPI + Anti-mouse PD-1 mAb | Combination of above | 98.4 | [7][9] |
The workflow for in vivo evaluation is depicted below.
Figure 3: In Vivo Evaluation Workflow.
Conclusion
Early-stage research on this compound analogs continues to be a promising area for the development of novel anticancer agents. By modifying the chemical structure of the parent compound, researchers aim to enhance its therapeutic index, overcome resistance mechanisms, and broaden its clinical applications. The systematic in vitro and in vivo evaluation of these analogs, as outlined in this guide, is crucial for identifying lead candidates for further clinical development. Future research may focus on the development of prodrugs to improve oral bioavailability and targeted delivery, as well as combination therapies to achieve synergistic antitumor effects.
References
- 1. This compound | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
An In-depth Technical Guide to the In Vitro Cytotoxicity of Trifluridine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (TFT), a fluorinated thymidine analogue, is a potent antineoplastic agent.[1][2] Structurally, it mimics the natural nucleoside thymidine, allowing it to interfere with DNA synthesis and function.[1] this compound is a key component of the oral combination anticancer drug TAS-102 (marketed as Lonsurf®), which also contains tipiracil hydrochloride (TPI).[3][4] TPI is an inhibitor of thymidine phosphorylase, the enzyme responsible for the rapid degradation of this compound, thereby increasing its bioavailability.[3][5] This guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanisms of action, summarizing its effects on various cancer cell lines, and providing standardized protocols for its evaluation.
Core Mechanisms of this compound Cytotoxicity
This compound exerts its anticancer effects primarily through a dual mechanism of action that disrupts DNA integrity and synthesis.[6] The cytotoxicity of this compound is highly correlated with its incorporation into the DNA of cancer cells.[7]
2.1 DNA Incorporation and Dysfunction Upon uptake into a cancer cell, this compound is phosphorylated into its active triphosphate form (TFT-TP) by thymidine kinase 1 (TK1).[5][7][8] Due to its structural similarity to thymidine triphosphate, TFT-TP is incorporated into DNA in place of thymidine during DNA replication.[1][7] This incorporation leads to the formation of faulty DNA, causing DNA dysfunction, inducing double-strand breaks, and ultimately triggering programmed cell death (apoptosis).[3][9][10] The amount of this compound incorporated into DNA is a key determinant of its cytotoxic activity.[7]
2.2 Inhibition of Thymidylate Synthase (TS) In its monophosphate form (TFT-MP), this compound can also reversibly inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine monophosphate, a necessary precursor for DNA synthesis.[5][7][10] This inhibition leads to a depletion of the thymidine triphosphate pool, further disrupting DNA synthesis and repair.[5] While TS inhibition contributes to its overall effect, the primary mechanism of cytotoxicity is considered to be its direct incorporation into DNA.[6][7]
Caption: Intracellular activation and cytotoxic mechanisms of this compound.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The in vitro cytotoxicity of this compound has been evaluated across a wide range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Gastric Cancer | HGC-27 | 0.87 | 72 h | [11] |
| AGS | 2.36 | 72 h | [11] | |
| Colorectal Cancer | DLD-1 | ~1.0-2.0 | 24 h | [12] |
| DLD-1/5-FU | ~1.0-2.0 | 24 h | [12] | |
| Various Cancers | Panel of 23 lines | 0.6 - 52 (Median: 5.6) | Not Specified | [13] |
Note: IC50 values can vary based on the specific assay conditions, cell density, and exposure time.
Cellular Consequences of this compound Treatment
This compound treatment induces a cascade of cellular events, primarily revolving around the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.
4.1 Cell Cycle Arrest By disrupting DNA synthesis and integrity, this compound triggers cell cycle checkpoints.[1] In p53-proficient cancer cells, this compound has been shown to induce a sustained G2 phase arrest.[4] This is often associated with the accumulation of p53 and the upregulation of the cell cycle inhibitor p21.[4] In some contexts, such as in triple-negative breast cancer (TNBC) cells, this compound upregulates G1 phase inhibitors p21 and p27.[9][14] In gastric cancer cells, this compound can induce G2/M phase arrest in a dose-dependent manner.[11]
4.2 Induction of Apoptosis The extensive DNA damage caused by this compound incorporation is a potent trigger for apoptosis.[1][9] Studies have shown that this compound treatment leads to the upregulation of pro-apoptotic factors like γ-H2AX (a marker of DNA double-strand breaks), Bax, and cleaved caspase-7.[9][14] Concurrently, it can decrease the expression of anti-apoptotic proteins such as Bcl-2.[9][14] In cells that have lost wild-type p53, this compound can induce apoptotic cell death through aberrant mitosis.[15]
Caption: p53-dependent and -independent cellular fates after this compound treatment.
Experimental Protocols
Standardized protocols are essential for the accurate assessment of this compound's in vitro cytotoxicity.
5.1 General Cell Culture and Drug Preparation
-
Cell Lines: Select cancer cell lines relevant to the research question (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for TNBC).
-
Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
5.2 Cytotoxicity/Cell Viability Assay (e.g., CellTiter-Glo®) This protocol measures the number of viable cells in culture based on the quantification of ATP.[8]
-
Cell Plating: Seed cells into a 96-well, opaque-walled plate at a predetermined density (e.g., 500-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
5.3 Clonogenic Survival Assay This assay assesses the ability of a single cell to grow into a colony, measuring long-term cytotoxic effects.[12]
-
Cell Plating: Plate a low number of cells (e.g., 200-1,000) in 6-well plates and allow them to attach overnight.[12]
-
Drug Exposure: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).[12]
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 11-15 days, allowing colonies to form.[16]
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells). Calculate the surviving fraction for each treatment relative to the untreated control.
Caption: Standard workflow for determining the IC50 of this compound.
5.4 Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Sample Preparation: Culture and treat cells with this compound as described above. Harvest cells (including floating cells for apoptosis analysis) by trypsinization.
-
Fixation: For cell cycle analysis, fix cells in ice-cold 70% ethanol and store at -20°C.
-
Staining (Cell Cycle): Wash fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Staining (Apoptosis): For apoptosis, use an Annexin V-FITC and PI apoptosis detection kit on live, unfixed cells according to the manufacturer's protocol.
-
Analysis: Acquire data on a flow cytometer. Analyze cell cycle distribution (Sub-G1, G1, S, G2/M phases) or apoptosis (early/late apoptotic populations) using appropriate software.
Conclusion
This compound is a clinically important cytotoxic agent with a well-defined mechanism of action centered on its incorporation into DNA and subsequent induction of DNA damage, cell cycle arrest, and apoptosis.[7][9][10] Its efficacy varies across different cancer cell lines, underscoring the importance of in vitro testing to determine sensitivity.[13] The protocols and data presented in this guide provide a framework for researchers to effectively design, execute, and interpret studies on the in vitro effects of this compound, contributing to the ongoing development and optimization of cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The anti-tumor effect of this compound via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 4. This compound Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cytotoxicity of this compound correlates with the thymidine kinase 1 expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Effects and mechanisms of this compound alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Replication Stress Induced by this compound Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Trifluridine's Impact on Viral DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluridine, a fluorinated pyrimidine nucleoside analog of thymidine, is a potent antiviral agent effective against herpes simplex virus (HSV) types 1 and 2. Its mechanism of action is centered on the disruption of viral DNA replication. Following cellular uptake, this compound is phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the viral DNA polymerase. This event leads to the synthesis of defective, non-functional viral DNA, ultimately inhibiting viral replication. This technical guide provides an in-depth analysis of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Core Mechanism of Action
This compound's antiviral activity is a multi-step process that begins with its transport into the host cell and culminates in the disruption of viral DNA synthesis.
Cellular Uptake and Activation
As a nucleoside analog, this compound enters the cell via nucleoside transporters.[1] Once inside, it undergoes a series of phosphorylation events, catalyzed by both host and viral kinases, to become this compound triphosphate (TFT-TP), its active form.[1][2][3] The initial and rate-limiting step, the conversion to this compound monophosphate, is efficiently catalyzed by viral thymidine kinase (TK), which contributes to the drug's selective toxicity towards virus-infected cells.[3] Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by cellular kinases.[1]
Inhibition of Viral DNA Polymerase and Incorporation into Viral DNA
This compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[4] TFT-TP is incorporated into the nascent viral DNA strand in place of thymidine.[2][5][6] The presence of the trifluoromethyl group on the uracil base alters the DNA's structure and function.[7]
Disruption of Viral DNA Replication and Function
The incorporation of this compound into the viral genome has several detrimental consequences:
-
Formation of Defective DNA: The altered structure of the DNA containing this compound leads to the production of faulty viral proteins during transcription and translation.[2][6]
-
Increased Mutation Rate: The presence of this compound in the DNA template can cause mispairing during subsequent rounds of replication, leading to an increased mutation rate in the viral genome.[2][6]
-
DNA Replication Stress: this compound induces DNA replication stress by acting as both an inefficient triphosphate source and an obstacle when present in the template strand, delaying DNA synthesis.[7]
-
Chain Termination (Partial): While not an obligate chain terminator due to the presence of a 3'-hydroxyl group, the incorporation of this compound can lead to a reduction in the speed of DNA elongation.[8] The extent to which it causes absolute chain termination is a subject of ongoing research.
Quantitative Data
The following tables summarize the quantitative data available on the antiviral activity of this compound.
Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus
| Virus Strain | Assay Method | Cell Type | IC50 (µg/mL) | Reference |
| HSV-1 (McKrae) | Plaque Reduction Assay | Vero | 8.47 | [9] |
| HSV-1 (Wild Type) | Cytopathic Effect Reduction | - | 0.98 ± 0.2 | [10] |
Table 2: Inhibition of HSV-1 DNA Polymerase by Acyclic Guanosine Analog Triphosphates (for comparative purposes)
| Compound | Inhibition Constant (Ki) vs. dGTP |
| ACVTP | Competitive |
| HBGTP | Competitive |
| BCVTP | Competitive |
| (S)-DHBGTP | Competitive |
Experimental Protocols
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound stock solution
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Carboxymethyl-cellulose (CMC) or other overlay medium
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
Procedure:
-
Seed 24-well plates with Vero cells to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of the this compound stock solution in DMEM.
-
Infect the confluent cell monolayers with a multiplicity of infection (MOI) of 0.1 of HSV for 1 hour at 37°C.[11]
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with DMEM containing 2% FBS, various concentrations of this compound, and 0.5% CMC.[12]
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a methanol/acetone solution and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug).
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.[13]
In Vitro DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate form of a nucleoside analog to inhibit the activity of purified viral DNA polymerase.
Materials:
-
Purified recombinant HSV DNA polymerase
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
This compound triphosphate (TFT-TP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and a mix of three unlabeled dNTPs.
-
Add varying concentrations of TFT-TP to the reaction mixtures.
-
Initiate the reaction by adding the purified HSV DNA polymerase and the radiolabeled dNTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of DNA polymerase activity for each concentration of TFT-TP.
-
Determine the IC50 and, through kinetic analysis (e.g., Dixon plot), the inhibition constant (Ki).[4]
Quantification of this compound Incorporation into Viral DNA
This method quantifies the amount of this compound that has been incorporated into the viral genome.
Materials:
-
Virus-infected cells treated with this compound
-
DNA extraction kit
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Enzymes for DNA digestion (e.g., DNase I, phosphodiesterase, alkaline phosphatase)
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
Procedure:
-
Culture virus-infected cells in the presence of varying concentrations of this compound for a specified duration.
-
Harvest the cells and extract the total DNA.
-
Digest the purified DNA enzymatically to its constituent nucleosides.
-
Add a known amount of the internal standard to the digested DNA sample.
-
Analyze the sample using LC-MS/MS to separate and quantify the amount of this compound and a natural nucleoside (e.g., thymidine).[14]
-
The amount of incorporated this compound can be expressed as a ratio to the natural nucleoside.
Visualizations
Figure 1. Mechanism of action of this compound in a virus-infected host cell.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of ganciclovir and this compound prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of ganciclovir and this compound prevents drug-resistance emergence in HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Current Drugs to Treat Infections with Herpes Simplex Viruses-1 and -2 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 13. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure-dependent incorporation of this compound into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of trifluridine monotherapy
An In-depth Technical Guide to the Pharmacological Profile of Trifluridine Monotherapy
Introduction
This compound (FTD), also known as trifluorothymidine (TFT), is a fluorinated pyrimidine nucleoside analog of thymidine.[1] Its pharmacological activity is contingent on its structural similarity to deoxyuridine, allowing it to interfere with nucleic acid synthesis.[1][2] Historically, this compound monotherapy has been utilized as a topical antiviral agent for ophthalmic applications, specifically for treating keratitis and keratoconjunctivitis caused by the herpes simplex virus.[2][3] Its application as a systemic anticancer agent in monotherapy has been severely limited by its rapid catabolism via thymidine phosphorylase (TP) following oral administration.[4][5] This guide provides a detailed examination of the pharmacological profile of this compound, focusing on its core mechanisms, metabolic pathways, and the cellular responses it elicits, with a distinction between its monotherapeutic profile and the more widely documented profile in combination with the TP inhibitor, tipiracil.
Mechanism of Action
The cytotoxic effects of this compound are exerted through a dual-mechanism pathway that disrupts DNA synthesis and integrity. The process is initiated by cellular uptake and subsequent intracellular phosphorylation.
1.1 Cellular Uptake and Activation this compound is transported into cells via concentrative and equilibrative nucleoside transporters (CNT1, ENT1, and ENT2).[1][6] Once inside the cell, it serves as a substrate for thymidine kinase 1 (TK1), which phosphorylates it to this compound monophosphate (F3dTMP).[4][7] This initial phosphorylation is the rate-limiting step for its activation. F3dTMP is subsequently phosphorylated to this compound diphosphate (F3dTDP) and then to the active triphosphate form, this compound triphosphate (F3dTTP).[4][8]
1.2 Dual Cytotoxic Mechanisms The primary anticancer activity of this compound stems from the direct incorporation of its active triphosphate metabolite, F3dTTP, into DNA by DNA polymerases.[9][10] This incorporation in place of thymidine leads to DNA dysfunction, induces DNA replication stress, and can cause DNA strand breaks, ultimately inhibiting cell proliferation.[9][10][11]
A secondary mechanism involves the inhibition of thymidylate synthase (TS) by F3dTMP.[2][4] TS is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP). By competitively inhibiting TS, F3dTMP depletes the intracellular pool of dTMP, which further disrupts DNA synthesis and repair.[12][13]
Pharmacokinetics
The pharmacokinetic profile of this compound monotherapy is characterized by poor oral bioavailability due to extensive first-pass metabolism.
2.1 Absorption Following topical ophthalmic administration, systemic absorption of this compound is negligible.[1] When administered orally as a monotherapy, at least 57% of the dose is absorbed from the gut.[1][14] However, it is subject to rapid degradation in the gut and liver.[4] Cellular uptake in the intestine is facilitated by the concentrative nucleoside transporter 1 (CNT1).[6]
2.2 Distribution this compound is highly bound to human plasma proteins (>96%), primarily albumin.[1][4]
2.3 Metabolism this compound is not metabolized by cytochrome P450 (CYP) enzymes.[4] Its primary metabolic pathway is catabolism by thymidine phosphorylase (TP) into the inactive metabolite, 5-(trifluoromethyl)uracil (FTY).[1][4] This rapid degradation is the principal reason for its low systemic exposure when given orally without a TP inhibitor.
2.4 Elimination The inactive metabolite FTY is the main component eliminated. Following oral administration (in combination with tipiracil), the mean elimination half-life of this compound is approximately 1.4 hours on day one and increases to 2.1 hours at steady state.[1][4] For the ophthalmic formulation, the half-life is significantly shorter, at around 12 minutes.[4]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Context/Notes | Citation |
|---|---|---|---|
| Absorption | >57% | Oral administration. | [1] |
| Bioavailability | Low | High first-pass metabolism by thymidine phosphorylase. | [4] |
| Protein Binding | >96% | Primarily to serum albumin. | [1][4][15] |
| Metabolism | Thymidine Phosphorylase | Primary route to inactive metabolite FTY. Not a CYP substrate. | [1][4] |
| Half-life (t½) | ~12 minutes | Ophthalmic monotherapy. | [4] |
| 1.4 - 2.1 hours | Oral, in combination with tipiracil. | [1][4] | |
| Time to Peak (Tmax) | ~2 hours | Oral, in combination with tipiracil. | [1][13] |
| Elimination | Renal | Primarily as the FTY metabolite. |[1] |
Note: Most quantitative oral pharmacokinetic data is derived from studies of this compound in combination with tipiracil, which significantly increases this compound exposure by inhibiting its metabolism.[1][13]
Pharmacodynamics and Resistance
3.1 Cellular Fate and DNA Damage Response The incorporation of F3dTTP into DNA induces significant DNA replication stress (DRS).[9][16] The cellular response to this stress is largely dependent on the status of the tumor suppressor protein p53.
-
p53 Wild-Type Cells: In cells with functional p53, this compound-induced DRS activates the p53-p21 pathway, leading to cell cycle arrest and ultimately, cellular senescence.[9][16]
-
p53-Deficient Cells: In cells lacking functional p53, the DRS leads to aberrant mitosis and severely impaired sister chromatid separation, culminating in apoptotic cell death.[9][16]
This indicates that this compound can suppress tumor growth irrespective of p53 status, albeit by directing cells toward different fates.[9]
3.2 Mechanisms of Resistance Acquired resistance to this compound is a significant clinical challenge. The primary mechanism of resistance is the downregulation or loss of function of thymidine kinase 1 (TK1).[17][18] Since TK1 is essential for the initial, activating phosphorylation of this compound, its deficiency prevents the formation of the cytotoxic metabolites F3dTMP and F3dTTP, rendering the drug ineffective.[18][19]
Safety and Toxicity Profile
The safety profile of this compound monotherapy is context-dependent, differing significantly between topical ophthalmic and systemic administration.
4.1 Ophthalmic Monotherapy As a topical agent (Viroptic 1% ophthalmic solution), this compound is generally well-tolerated. Adverse reactions are typically localized to the eye.
-
Common Adverse Events: Mild, transient burning or stinging upon instillation (4.6%), palpebral edema (swelling of the eyelid, 2.8%), superficial punctate keratopathy, and eye irritation.[3][20]
-
Systemic Toxicity: Systemic toxicity from ophthalmic use is highly unlikely due to negligible absorption.[1][20]
4.2 Systemic Monotherapy (Preclinical & Early Clinical) Early investigations into systemic (intravenous) this compound monotherapy for neoplastic disease identified bone marrow suppression as the primary dose-limiting toxicity.[20] This toxicity is a direct consequence of its mechanism, affecting all rapidly dividing cells, including hematopoietic stem cells. The high incidence of myelosuppression, coupled with its poor oral bioavailability, halted its development as a systemic monotherapy.[12][21] The majority of current safety data for systemic use comes from trials of this compound/tipiracil, where hematologic toxicities (neutropenia, anemia, thrombocytopenia) are the most common Grade ≥3 adverse events.[8][21]
Experimental Protocols
5.1 In Vitro Cytotoxicity Assay (Crystal Violet Staining) This method is used to determine the antiproliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded at a low density (e.g., 2,000 cells/well) into 96-well plates and allowed to adhere and grow for 24 hours.
-
Drug Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are then incubated for a set period, typically 72 hours.
-
Cell Fixation: The medium is removed, and cells are fixed with 4% glutaraldehyde for approximately 20 minutes.
-
Staining: The fixed cells are stained with a 0.05% crystal violet solution for 20 minutes. Crystal violet stains the DNA of adherent cells.
-
Quantification: After rinsing away excess stain and drying the plate, the bound dye is solubilized with a mixture of ethanol and sodium phosphate. The absorbance is then read on a plate reader at a specific wavelength, which is proportional to the number of viable, adherent cells.[22]
5.2 In Vivo Antitumor Activity (Xenograft Mouse Model) This protocol assesses the efficacy of this compound in a living organism.
-
Cell Inoculation: Human cancer cell lines (e.g., colorectal, gastric) are inoculated, either subcutaneously or intraperitoneally, into immunodeficient mice (e.g., nude mice).[23][24]
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable or measurable size.
-
Drug Administration: Mice are randomized into treatment and control (vehicle) groups. This compound is administered, typically orally, following a specific dosing schedule (e.g., 200 mg/kg/day for 5 consecutive days, followed by 2 drug-free days).[23][24]
-
Monitoring: Key endpoints are monitored throughout the study, including tumor volume (for subcutaneous models), overall survival, body weight (as a measure of toxicity), and sometimes biomarkers like carcinoembryonic antigen (CEA) levels in blood.[23][24]
-
Endpoint Analysis: At the end of the study, the increase in lifespan (ILS) or the inhibition of tumor growth in the this compound-treated group is compared to the control group to determine efficacy.[23]
Conclusion
This compound monotherapy possesses a well-defined, dual-action mechanism of cytotoxicity centered on the disruption of DNA synthesis and integrity. Its clinical utility as a systemic agent is nullified by rapid metabolic degradation, a limitation overcome by co-administration with the thymidine phosphorylase inhibitor, tipiracil. As a monotherapy, its pharmacological profile is most relevant in the context of its established role in topical ophthalmic antiviral therapy, where local administration bypasses first-pass metabolism and systemic toxicity is negligible. Understanding the core pharmacology of this compound, including its activation by TK1 and its p53-dependent effects on cell fate, is critical for ongoing research into overcoming resistance and exploring novel therapeutic combinations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Involvement of Concentrative Nucleoside Transporter 1 in Intestinal Absorption of this compound Using Human Small Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-tumor effect of this compound via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Action of 5-trifluoromethyl-2'-deoxyuridine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Clinical Evaluation of the Safety and Efficacy of this compound/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. UpToDate 2018 [doctorabad.com]
- 16. DNA Replication Stress Induced by this compound Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biomarkers of this compound-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uspharmacist.com [uspharmacist.com]
- 21. Adherence, Dosing, and Managing Toxicities With this compound/Tipiracil (TAS-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MicroRNA profiles involved in this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of Trifluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine, a thymidine-based nucleoside analog, is a well-established antineoplastic agent. Its primary mechanism of action involves incorporation into DNA, leading to DNA damage and inhibition of cell proliferation. Beyond its direct cytotoxic effects on tumor cells, emerging evidence reveals that this compound possesses significant immunomodulatory properties. These effects can alter the tumor microenvironment and influence the host's anti-tumor immune response. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the immune system, detailing its effects on various immune cell populations, cytokine profiles, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the full therapeutic potential of this compound, particularly in the context of immuno-oncology.
Effects on Cytokine Secretion
This compound has been shown to modulate the production and secretion of various cytokines, key signaling molecules that orchestrate the immune response. In co-cultures of human colorectal cancer (CRC) cells and peripheral blood mononuclear cells (PBMCs), treatment with this compound leads to an increase in the secretion of several pro-inflammatory cytokines.
Table 1: Effect of this compound on Cytokine Secretion in HCT116-PBMC Co-culture
| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. DMSO |
| TNF-α | DMSO | ~50 | 1.0 |
| This compound (10 µM) | ~200 | ~4.0 | |
| IFN-γ | DMSO | ~100 | 1.0 |
| This compound (10 µM) | ~400 | ~4.0 | |
| GM-CSF | DMSO | ~20 | 1.0 |
| This compound (10 µM) | ~60 | ~3.0 | |
| IL-2 | DMSO | ~250 | 1.0 |
| This compound (10 µM) | ~750 | ~3.0 | |
| IL-10 | DMSO | ~50 | 1.0 |
| This compound (10 µM) | ~150 | ~3.0 |
Data is estimated from graphical representations in the cited literature and should be considered illustrative.
Experimental Protocol: Cytokine Profiling using Luminex Assay
This protocol outlines a general procedure for measuring cytokine concentrations in cell culture supernatants, as would be typical in studies assessing this compound's effects.
Objective: To quantify the concentration of multiple cytokines in supernatants from this compound-treated and control cell cultures.
Materials:
-
Human Cytokine Magnetic 30-Plex Panel (or a similar multiplex immunoassay kit)
-
Luminex MAGPIX® System (or equivalent)
-
Culture supernatants from cells treated with DMSO (vehicle control) and this compound (e.g., 10 µM) for 48 hours.
-
Assay buffer, wash buffer, detection antibodies, streptavidin-phycoerythrin (SAPE) provided with the kit.
-
Microplate shaker
-
Handheld magnetic plate washer
Procedure:
-
Preparation of Reagents: Reconstitute and prepare standards, wash buffer, detection antibodies, and SAPE according to the manufacturer's instructions.
-
Assay Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Standard and Sample Addition: Add 50 µL of each standard or sample (culture supernatant) to the appropriate wells.
-
Bead Addition: Vortex the magnetic bead solution and add 50 µL to each well.
-
Incubation: Incubate the plate on a microplate shaker at room temperature for 2 hours in the dark.
-
Washing: Place the plate on a magnetic washer and wash three times with wash buffer.
-
Detection Antibody Addition: Add 50 µL of the detection antibody cocktail to each well.
-
Incubation: Incubate the plate on a microplate shaker at room temperature for 1 hour in the dark.
-
Washing: Repeat the washing step as in step 6.
-
SAPE Addition: Add 50 µL of SAPE to each well.
-
Incubation: Incubate the plate on a microplate shaker at room temperature for 30 minutes in the dark.
-
Washing: Repeat the washing step as in step 6.
-
Data Acquisition: Resuspend the beads in 100 µL of sheath fluid and acquire data on a Luminex instrument.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in pg/mL based on the standard curve.
Impact on Immune Cell Populations
This compound can alter the composition and activation state of various immune cell populations within the tumor microenvironment.
T Lymphocytes
Studies have shown that this compound treatment can influence T cell-mediated antitumor responses. Single-cell RNA sequencing of co-cultures of CRC cells and PBMCs treated with this compound revealed differential gene expression in CD4+ and CD8+ T cells.[1] Upregulation of genes like BTG1 in CD4+ T cells, a negative regulator of the cell cycle, and SLA in CD8+ T cells, a negative regulator of T cell receptor (TCR) signaling, suggests a potential dampening of T cell-mediated antitumor responses.[1]
Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages are key components of the tumor microenvironment that can either promote or inhibit tumor growth. Interestingly, some studies suggest that TAMs can confer resistance to this compound. This resistance is mediated by the overexpression of thymidine phosphorylase in human macrophages, an enzyme that degrades this compound.[2][3] This finding highlights a mechanism of chemoresistance rather than a direct immunomodulatory effect of this compound on macrophage function. Further research is needed to fully elucidate the direct effects of this compound on macrophage polarization (M1 vs. M2 phenotype) and function.
Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that are known to suppress T-cell responses and promote tumor progression. The effect of this compound on MDSCs is an area of active investigation. Some chemotherapeutic agents have been shown to reduce MDSC numbers or inhibit their suppressive functions.[4][5][6] The direct impact of this compound on MDSC populations and their function requires further detailed characterization.
Experimental Protocol: Flow Cytometry for Immune Cell Phenotyping
This protocol provides a general framework for analyzing immune cell populations in this compound-treated samples.
Objective: To identify and quantify different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, macrophages) in response to this compound treatment.
Materials:
-
Single-cell suspension from this compound-treated and control tumors or co-cultures.
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80).
-
Fc block (to prevent non-specific antibody binding).
-
Live/Dead stain.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Fc Block: Incubate cells with Fc block for 10-15 minutes on ice to block Fc receptors.
-
Live/Dead Staining: Stain cells with a viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells from the analysis.
-
Surface Staining: Add a cocktail of fluorescently labeled antibodies against the surface markers of interest. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): If intracellular staining is required, fix and permeabilize the cells using an appropriate kit.
-
Intracellular Staining (Optional): Stain for intracellular markers (e.g., FoxP3 for regulatory T cells).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single cells, and then identify different immune cell populations based on their marker expression.
Example Gating Strategy:
Signaling Pathways Involved in Immunomodulation
This compound's immunomodulatory effects are mediated through its influence on key intracellular signaling pathways.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to DNA damage. This compound, by incorporating into DNA, induces DNA damage and subsequently activates the p53 pathway.[7][8] This activation can lead to the transcription of p53 target genes that are involved in immune regulation.[9][10] For instance, p53 can influence the expression of genes involved in antigen presentation and cytokine production.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling and immune cell function. Aberrant STAT3 activation is often associated with tumor progression and immune suppression. Interestingly, studies have shown that this compound treatment can induce the phosphorylation of STAT3 at Tyr-705 in gastric cancer cells.[11] While constitutively active STAT3 in tumor cells can be immunosuppressive, the context-dependent effects of this compound-induced STAT3 phosphorylation on immune cells require further investigation.
Experimental Protocol: Western Blot for Phospho-STAT3
This protocol describes a general method for detecting the phosphorylation of STAT3 in response to this compound treatment.
Objective: To determine the level of STAT3 phosphorylation at Tyr705 in cells treated with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-STAT3.
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Induction of Immunogenic Cell Death (ICD)
Immunogenic cell death is a form of regulated cell death that triggers an anti-tumor immune response. A key hallmark of ICD is the exposure of "eat-me" signals, such as calreticulin (CRT), on the cell surface. This compound has been shown to induce the release of ICD markers, such as ATP and high mobility group box 1 (HMGB1), from cancer cells.[1]
Experimental Protocol: Calreticulin Exposure Assay
This protocol outlines a method to detect the surface exposure of calreticulin, a key marker of ICD.
Objective: To assess the surface exposure of calreticulin on cancer cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound or a positive control for ICD (e.g., doxorubicin).
-
Primary antibody: Anti-calreticulin antibody.
-
Fluorescently labeled secondary antibody.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Harvesting: Gently harvest the cells to maintain cell surface integrity.
-
Primary Antibody Staining: Incubate the cells with an anti-calreticulin antibody that recognizes the surface-exposed epitope.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells with surface calreticulin expression.
Summary and Future Directions
This compound exhibits a complex and multifaceted immunomodulatory profile. Its ability to induce the secretion of pro-inflammatory cytokines, activate the p53 pathway, and potentially induce immunogenic cell death suggests that it can contribute to the generation of an anti-tumor immune response. However, its potential to dampen T-cell responses and the mechanism of resistance mediated by tumor-associated macrophages highlight the need for further investigation to fully understand and harness its immunomodulatory capabilities.
Future research should focus on:
-
Detailed quantitative analysis of this compound's effects on a broader range of immune cell subsets and their functional status.
-
Elucidation of the complete signaling pathways that mediate this compound's immunomodulatory effects in different immune cells.
-
In vivo studies to confirm the immunomodulatory effects observed in vitro and to assess the impact of these effects on tumor growth and response to immunotherapy.
-
Investigation of combination therapies that leverage the immunomodulatory properties of this compound to enhance the efficacy of immune checkpoint inhibitors and other immunotherapies.
By continuing to explore these areas, the full potential of this compound as both a cytotoxic and an immunomodulatory agent can be realized, paving the way for more effective cancer treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Tumor-associated macrophages confer resistance to chemotherapy (this compound/Tipiracil) in digestive cancers by overexpressing thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accumulation of circulating myeloid-derived suppressor cell subsets: predicting poor clinical efficacy and prognosis through T cell suppression in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myeloid derived suppressor cells in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Effect of this compound/tipiracil in patients treated in RECOURSE by prognostic factors at baseline: an exploratory analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Trifluridine: From Antiviral Agent to Cornerstone of Cancer Therapy
A Technical Guide on the Historical Development of a Therapeutic Nucleoside Analog
Introduction
Trifluridine (FTD), a fluorinated pyrimidine nucleoside, has undergone a remarkable journey from its initial investigation as an antiviral agent to its current role as a key component of a combination therapy for metastatic colorectal cancer. This in-depth technical guide chronicles the pivotal moments in the historical development of this compound, detailing its synthesis, preclinical evaluation, and clinical translation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific endeavors that have shaped the therapeutic applications of this important molecule.
Early Development and Antiviral Activity
Initial Synthesis
This compound was first synthesized in 1964 by Heidelberger and colleagues.[1] The synthesis of this thymidine analog was a significant step in the exploration of fluorinated pyrimidines as potential therapeutic agents.
Antiviral Properties and Mechanism of Action
Early research focused on this compound's potential as an antiviral agent. It demonstrated potent activity against herpes simplex virus (HSV) types 1 and 2, as well as vaccinia virus.[2][3] The primary mechanism of its antiviral action involves its incorporation into viral DNA.[4] this compound, being a structural analog of thymidine, is phosphorylated by viral and cellular kinases to its triphosphate form. This triphosphate derivative is then incorporated into the elongating viral DNA chain in place of thymidine. The presence of the trifluoromethyl group on the uracil base disrupts the normal base pairing, leading to the formation of defective viral proteins and an increased mutation rate, ultimately inhibiting viral replication.[4]
Ophthalmic Formulation and Clinical Use
The potent anti-herpetic activity of this compound led to its development as a topical ophthalmic solution for the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis caused by HSV.[2][3] Marketed under the trade name Viroptic, it became an important therapeutic option for these ocular viral infections.[5] this compound was approved for medical use as an ophthalmic solution in 1980.[5]
Repurposing for Oncology: A New Frontier
The cytotoxic properties of this compound, stemming from its ability to be incorporated into DNA, suggested its potential as an anticancer agent. However, early studies with intravenous this compound in cancer patients were disappointing due to its rapid metabolism and short half-life of approximately 12 minutes.[1]
Overcoming Pharmacokinetic Challenges: The Advent of Tipiracil
A significant breakthrough in the development of this compound as an anticancer agent was the co-administration with tipiracil hydrochloride (TPI). Tipiracil is a potent inhibitor of thymidine phosphorylase, the enzyme responsible for the rapid degradation of this compound into its inactive metabolite, 5-(trifluoromethyl)uracil (FTY).[6] By inhibiting this first-pass metabolism, tipiracil dramatically increases the bioavailability and systemic exposure of this compound, allowing it to exert its antineoplastic effects.[7] The combination of this compound and tipiracil, known as TAS-102 and later branded as Lonsurf, is formulated at a 1:0.5 molar ratio.[6]
Dual Mechanism of Antineoplastic Action
In the context of cancer therapy, this compound exerts its cytotoxic effects through a dual mechanism of action:
-
DNA Incorporation: Following oral administration of Lonsurf, this compound is absorbed and phosphorylated to this compound triphosphate within cancer cells. This active form is then incorporated into the DNA of tumor cells, leading to DNA dysfunction, strand breaks, and ultimately, inhibition of cell proliferation.[4][8]
-
Inhibition of Thymidylate Synthase: this compound monophosphate can also reversibly inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine monophosphate, a necessary precursor for DNA synthesis.[9]
Clinical Development in Oncology
The combination of this compound and tipiracil has been extensively studied in clinical trials, primarily in patients with metastatic colorectal cancer (mCRC) who have been previously treated with other chemotherapies.
Pivotal Clinical Trials
The Phase III RECOURSE trial was a landmark study that established the efficacy of Lonsurf in patients with refractory mCRC.[10][11]
Experimental Protocol: RECOURSE Trial
The RECOURSE trial was an international, randomized, double-blind, placebo-controlled study.[12][13]
-
Patient Population: Patients with metastatic colorectal cancer who had been previously treated with at least two prior regimens of standard chemotherapy and were refractory to or had failed their last regimen.[13]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Lonsurf (35 mg/m² of the this compound component orally twice daily on days 1-5 and 8-12 of each 28-day cycle) or placebo, plus best supportive care.[13]
-
Primary Endpoint: Overall Survival (OS).[13]
-
Secondary Endpoints: Progression-Free Survival (PFS), overall response rate, and disease control rate.[13]
The Phase III SUNLIGHT trial evaluated the efficacy of Lonsurf in combination with bevacizumab, a vascular endothelial growth factor (VEGF) inhibitor, in patients with refractory mCRC.[1][14]
Experimental Protocol: SUNLIGHT Trial
The SUNLIGHT trial was a randomized, open-label, global study.[15]
-
Patient Population: Patients with metastatic colorectal cancer who had received a maximum of two prior chemotherapy regimens and had progressed after their last regimen.[14]
-
Randomization: Patients were randomized to receive either Lonsurf plus bevacizumab or Lonsurf alone.[14]
-
Primary Endpoint: Overall Survival (OS).[15]
-
Secondary Endpoints: Progression-Free Survival (PFS), objective response rate, and disease control rate.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | IC50 (µM) |
| Acyclovir-susceptible HSV-1 | 3.07 ± 0.36 to 12.52 ± 0.61 |
| Acyclovir-resistant HSV-1 | 15.40 ± 3.17 |
Data from a plaque reduction assay.[16]
Table 2: Pharmacokinetic Parameters of this compound
| Formulation | Administration | Cmax | Tmax | Half-life | Bioavailability | Protein Binding |
| 1% Ophthalmic Solution | Topical | N/A | N/A | ~12 minutes | Negligible systemic absorption | N/A |
| Lonsurf (with Tipiracil) | Oral | 3019.5 ng/mL (Day 1) | 2 hours | 1.4 hours (Day 1) | ≥57% | >96% |
| 3693.1 ng/mL (Day 12) | 2.1 hours (Day 12) |
Pharmacokinetic data for Lonsurf is based on a 35 mg/m² dose of the this compound component.[2][5][17]
Table 3: Efficacy of Lonsurf in Metastatic Colorectal Cancer (Phase III Trials)
| Trial | Treatment Arm | Median Overall Survival (OS) | Hazard Ratio (OS) | Median Progression-Free Survival (PFS) | Hazard Ratio (PFS) |
| RECOURSE | Lonsurf | 7.1 months | 0.68 | 2.0 months | 0.47 |
| Placebo | 5.3 months | 1.7 months | |||
| SUNLIGHT | Lonsurf + Bevacizumab | 10.8 months | 0.61 | 5.6 months | 0.44 |
| Lonsurf | 7.5 months | 2.4 months |
Data from the RECOURSE and SUNLIGHT clinical trials.[13][14][18]
Signaling Pathways and Experimental Workflows
Metabolic Activation and Mechanism of Action of this compound
The following diagram illustrates the intracellular activation of this compound and its subsequent mechanisms of action in cancer cells.
Caption: Metabolic activation and dual mechanism of action of this compound.
Experimental Workflow for In Vitro Antiviral Assay
The following diagram outlines a typical workflow for a plaque reduction assay used to determine the in vitro antiviral activity of this compound.
Caption: Workflow of a plaque reduction assay for antiviral testing.
Conclusion
The historical development of this compound is a compelling example of drug repurposing and rational drug design. From its origins as a topical antiviral agent, this compound, in combination with tipiracil, has emerged as a valuable therapeutic option for patients with advanced colorectal cancer. This journey, spanning several decades, highlights the importance of understanding a compound's fundamental mechanism of action and leveraging innovative formulation strategies to overcome pharmacokinetic hurdles. The continued investigation of this compound in combination with other anticancer agents promises to further expand its therapeutic utility in the future.
References
- 1. NEJM phase III trial of Lonsurf + bevacizumab in CRC shows OS and PFS increases in mCRC - The Cancer Letter [cancerletter.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound OPHTHALMIC SOLUTION, 1% [dailymed.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study of the pharmacokinetics of nucleoside analog this compound and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs this compound alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure-dependent incorporation of this compound into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound/tipiracil in patients treated in RECOURSE by prognostic factors at baseline: an exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LONSURF® In Previously Treated mCRC Treatment [lonsurfhcp.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Avastin and Lonsurf for Advanced Colorectal Cancer - NCI [cancer.gov]
- 15. taiholibrary.com [taiholibrary.com]
- 16. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral this compound/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncoda.org [ncoda.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Trifluridine/tipiracil (TAS-102)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine/tipiracil, also known as TAS-102, is an orally administered combination anticancer agent. It consists of this compound (FTD), a nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor, in a 1:0.5 molar ratio.[1] this compound exerts its cytotoxic effects by incorporating into DNA, leading to DNA dysfunction and the inhibition of cell proliferation.[2] Tipiracil enhances the bioavailability of this compound by preventing its degradation by the enzyme thymidine phosphorylase.[2][3] This document provides detailed application notes and protocols for the preparation and administration of TAS-102 for in vivo preclinical research, particularly in mouse models.
Data Presentation
Table 1: Physicochemical Properties of this compound and Tipiracil
| Property | This compound | Tipiracil |
| Molecular Formula | C₁₀H₁₁F₃N₂O₅ | C₉H₁₁ClN₄O₂ |
| Molecular Weight | 296.20 g/mol | 242.66 g/mol |
| Solubility | Soluble in water, ethanol, methanol, acetone.[4] | 5 mg/mL (warmed).[3] |
| Appearance | White crystalline powder.[4] | - |
Table 2: Recommended Vehicle for Oral Administration
| Vehicle | Concentration | Notes |
| Hydroxypropyl methyl-cellulose (HPMC) | 0.5% in water | Commonly used suspending agent for oral gavage in preclinical studies.[2] HPMC helps in creating a stable nanosuspension for poorly water-soluble drugs.[5] |
Table 3: Example Dosage and Administration Schedules for In Vivo Mouse Models
| Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Xenograft Model | Reference |
| 150 | Oral gavage | Twice daily for 14 or 28 days | KM20C human colon cancer | [6] |
| 200 | Oral gavage | Twice daily for 5 consecutive days, followed by 2 drug-free days for 6 weeks | Peritoneal dissemination models of human colorectal and gastric cancer |
Note: Dosing is based on the this compound component.
Experimental Protocols
Protocol 1: Preparation of TAS-102 Oral Suspension (0.5% HPMC Vehicle)
Materials:
-
This compound (FTD) powder
-
Tipiracil (TPI) powder
-
Hydroxypropyl methyl-cellulose (HPMC)
-
Sterile, purified water
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
Spatula
Procedure:
-
Prepare 0.5% HPMC Solution:
-
Weigh the required amount of HPMC powder.
-
In a sterile beaker, heat a portion of the total required volume of sterile water to approximately 60-70°C.
-
Slowly add the HPMC powder to the heated water while stirring continuously to avoid clumping.
-
Once the HPMC is dispersed, add the remaining volume of cold sterile water and continue to stir until the solution is clear and homogenous.
-
Allow the solution to cool to room temperature.
-
-
Calculate the Required Amounts of FTD and TPI:
-
TAS-102 is a 1:0.5 molar ratio of FTD to TPI.
-
Based on the desired final concentration and volume, calculate the mass of FTD and TPI needed. For example, to prepare a 10 mg/mL (FTD) suspension, you would also need the corresponding amount of TPI to maintain the 1:0.5 molar ratio.
-
-
Prepare the TAS-102 Suspension:
-
Weigh the calculated amounts of FTD and TPI powder.
-
In a sterile conical tube, add a small volume of the 0.5% HPMC solution to the FTD and TPI powders to create a paste. This helps in the uniform dispersion of the compounds.
-
Gradually add the remaining 0.5% HPMC solution to the paste while continuously vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to stir until a uniform suspension is achieved.
-
Stability and Storage:
-
It is recommended to prepare the oral suspension fresh on the day of administration.
-
If short-term storage is necessary, store the suspension at 2-8°C and protect it from light. Before administration, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared TAS-102 oral suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the volume of the TAS-102 suspension to be administered. The typical oral gavage volume for mice is 5-10 mL/kg.[7]
-
-
Dosage Calculation:
-
Calculate the volume of the suspension needed for each mouse based on its body weight and the desired dose.
-
Example: For a 20g mouse and a dose of 75 mg/kg (for a twice-daily 150 mg/kg/day regimen), with a suspension concentration of 10 mg/mL, the volume to administer would be: (75 mg/kg * 0.02 kg) / 10 mg/mL = 0.15 mL or 150 µL.
-
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[8]
-
The mouse should be held in a vertical position to straighten the esophagus.[7]
-
Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib to ensure it will reach the stomach.[9]
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the calculated volume of the TAS-102 suspension.[9]
-
Gently withdraw the needle along the same path of insertion.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.[10]
-
Visualizations
Caption: Mechanism of action of this compound/tipiracil (TAS-102).
References
- 1. Retrospective cohort study of this compound/tipiracil (TAS-102) plus bevacizumab versus this compound/tipiracil monotherapy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tipiracil | C9H11ClN4O2 | CID 6323266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Optimization of Hydroxypropyl Methylcellulose and Dextrin in Development of Dried Nanosuspension for Poorly Water-Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated oral dosing of TAS-102 confers high this compound incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Trifluridine Dosage Calculation in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage calculation guidelines for the use of trifluridine, often in combination with tipiracil (as TAS-102 or Lonsurf), in mouse xenograft models for preclinical cancer research.
Introduction to this compound
This compound is a fluorinated pyrimidine nucleoside analog of thymidine.[1][2] Its primary antineoplastic activity stems from its incorporation into DNA, leading to DNA dysfunction and inhibition of tumor cell proliferation.[3][4] To enhance its bioavailability, this compound is commonly combined with tipiracil, a thymidine phosphorylase inhibitor that prevents the rapid degradation of this compound.[3][5] This combination, known as TAS-102, has shown efficacy against various cancer models, including those resistant to other chemotherapies like 5-fluorouracil (5-FU).[2][4]
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
DNA Incorporation: After cellular uptake, this compound is phosphorylated by thymidine kinase to this compound monophosphate. Subsequent phosphorylations lead to the formation of this compound triphosphate, which is then incorporated into the DNA of cancer cells in place of thymidine.[1][2] This incorporation leads to DNA damage and disrupts the cell cycle.[3][6]
-
Thymidylate Synthase (TS) Inhibition: this compound monophosphate also inhibits thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines necessary for DNA replication.[1][3]
The combination with tipiracil is crucial for oral administration, as tipiracil inhibits the first-pass metabolism of this compound by thymidine phosphorylase, thereby increasing its systemic exposure.[3][5]
Dosage and Administration in Mouse Xenograft Models
Recommended Dosage
Several studies have demonstrated the efficacy of orally administered this compound/tipiracil in mouse xenograft models. A commonly used and well-tolerated dose is 200 mg/kg/day .[2][6] Other effective doses reported include 75 mg/kg/day and 150 mg/kg/day .[1][7] The selection of the optimal dose may depend on the specific tumor model and the experimental endpoint.
Dosage Calculation
The dosage for each mouse should be calculated based on its individual body weight.
Example Calculation for a 25g mouse at a 200 mg/kg dose:
-
Dose (mg): (Body Weight (kg)) x (Dosage (mg/kg))
-
Dose (mg): (0.025 kg) x (200 mg/kg) = 5 mg
Administration Route and Schedule
The most common and effective route of administration for this compound/tipiracil in preclinical models is oral gavage .[2][6]
A frequently used dosing schedule is 5 consecutive days of treatment followed by a 2-day break , repeated for the duration of the study.[2][6] Some studies have also employed a continuous 14-day administration schedule.[7]
Experimental Protocols
Preparation of this compound/Tipiracil Suspension for Oral Gavage
Materials:
-
This compound/Tipiracil (TAS-102) powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Sterile conical tubes
-
Weighing scale
-
Spatula
-
Vortex mixer or sonicator
Protocol:
-
Calculate the required amount of this compound/Tipiracil: Based on the number of mice, their average weight, the desired dose, and the administration volume. A typical administration volume for oral gavage in mice is 10 mL/kg.[8]
-
Prepare the 0.5% HPMC vehicle: Dissolve the appropriate amount of HPMC in sterile water. Mix thoroughly until a clear solution is formed.
-
Weigh the this compound/Tipiracil powder: Accurately weigh the calculated amount of the compound.
-
Prepare the suspension: Add the weighed powder to a sterile conical tube. Add a small amount of the 0.5% HPMC vehicle and vortex or sonicate to create a uniform paste. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Storage: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, ensure the suspension is thoroughly mixed to ensure homogeneity.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound/tipiracil suspension
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, with a rounded tip for mice)[9]
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse: To calculate the precise volume of suspension to be administered.
-
Restrain the mouse: Use a proper and humane restraint technique, such as scruffing the neck to immobilize the head and body.[9]
-
Measure the gavage needle length: Before the first administration, measure the appropriate length of the gavage needle for each mouse (from the tip of the nose to the last rib) to avoid stomach perforation.[9]
-
Administer the suspension: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth until it passes into the esophagus. Administer the calculated volume of the suspension slowly and steadily.[9][10]
-
Monitor the mouse: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[9]
Data Presentation and Monitoring
Quantitative Data Summary
| Parameter | Mouse Xenograft Models | Reference |
| Drug | This compound/Tipiracil (TAS-102) | [2][6] |
| Common Oral Dosage | 75, 150, 200 mg/kg/day | [1][2][7] |
| Administration Route | Oral Gavage | [2][6] |
| Dosing Schedule | 5 days on, 2 days off (repeated) or daily for 14 days | [2][6][7] |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC) | [8] |
| Maximum Tolerated Dose (MTD) | Not explicitly defined in mice, but 200 mg/kg/day is well-tolerated in many studies. | [2][6] |
Monitoring for Efficacy and Toxicity
-
Tumor Growth: Measure tumor volume regularly (e.g., twice a week) using calipers. For subcutaneous tumors, the volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of general health and toxicity.[2]
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in posture, activity, fur texture, or signs of dehydration. A modified Irwin's test can be used for a more detailed assessment of the animal's condition.[12]
-
Hematological Monitoring: As myelosuppression is a known side effect in humans, consider performing complete blood counts (CBCs) at baseline and at the end of the study, or more frequently if signs of toxicity are observed.[13]
Conclusion
The oral administration of this compound/tipiracil at doses ranging from 75 to 200 mg/kg/day has demonstrated significant antitumor activity in various mouse xenograft models. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical studies with this agent. Adherence to proper preparation, administration, and monitoring procedures is crucial for obtaining reliable and reproducible results while ensuring the welfare of the experimental animals.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of the Safety and Efficacy of this compound/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and mechanisms of this compound alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing this compound and tipiracil in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging | PLOS One [journals.plos.org]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. Pooled safety analysis from phase III studies of this compound/tipiracil in patients with metastatic gastric or gastroesophageal junction cancer and metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following Trifluridine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays after treatment with trifluridine, a key component of the anticancer agent TAS-102. This document includes detailed experimental protocols for commonly used assays, a summary of this compound's cytotoxic effects on various cancer cell lines, and diagrams illustrating the experimental workflow and the drug's mechanism of action.
Introduction
This compound is a nucleoside analog with demonstrated efficacy against various solid tumors, particularly in metastatic colorectal and gastric cancer. Its primary mechanism of action involves its incorporation into DNA, leading to DNA dysfunction and subsequent cell death.[1][2] Accurate assessment of cell viability following this compound treatment is crucial for preclinical drug evaluation, determining drug sensitivity, and understanding its cytotoxic effects. This guide outlines protocols for colorimetric, luminescent, and dye exclusion-based assays to quantify cell viability.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various human cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HCT-116 | Colorectal Cancer | 5 | Not Specified |
| MKN45 | Gastric Cancer | 0.23 | Growth Inhibition Assay |
| MKN45/5FU | Gastric Cancer (5-FU Resistant) | 0.85 | Growth Inhibition Assay |
| MKN74 | Gastric Cancer | 6.0 | Growth Inhibition Assay |
| MKN74/5FU | Gastric Cancer (5-FU Resistant) | 7.0 | Growth Inhibition Assay |
| KATOIII | Gastric Cancer | 2.7 | Growth Inhibition Assay |
| KATOIII/5FU | Gastric Cancer (5-FU Resistant) | 2.7 | Growth Inhibition Assay |
Table 1: IC50 values of this compound in specific colorectal and gastric cancer cell lines. Data sourced from[1] and[3].
A broader screening across 23 human cancer cell lines revealed a wide range of sensitivity to this compound.
| Cancer Type | Cell Lines Tested | IC50 Range (µM) | Median IC50 (µM) |
| Lung | NCI-H226, NCI-H23 | 0.6 - 52 | 5.6 |
| Colon | COLO 205, HCT 116, HCT-15, SW620 | 0.6 - 52 | 5.6 |
| Pancreas | PANC-1 | 0.6 - 52 | 5.6 |
| Breast | Hs 578T, MCF7, MDA-MB-231, T-47D | 0.6 - 52 | 5.6 |
| Melanoma | Malme-3M, SK-MEL-28, SK-MEL-5 | 0.6 - 52 | 5.6 |
| Prostate | DU 145, PC-3 | 0.6 - 52 | 5.6 |
| Renal | 786-O, A-498 | 0.6 - 52 | 5.6 |
| Leukemia | CCRF-CEM, HL-60, MOLT-4 | 0.6 - 52 | 5.6 |
| Ovary | OVCAR-3, SK-OV-3 | 0.6 - 52 | 5.6 |
Table 2: Summary of this compound (FTD) IC50 values across a panel of 23 human cancer cell lines as determined by the WST-8 assay. Data sourced from[4].
Experimental Protocols
This section provides detailed methodologies for three widely used cell viability assays. The choice of assay may depend on the specific research question, cell type, and available equipment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of this compound solution to the wells.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
Trypan Blue Exclusion Assay
This dye exclusion method distinguishes viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cells of interest (in suspension)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Treatment: Treat cells in a culture dish or flask with this compound for the desired duration.
-
Cell Harvesting: After treatment, collect the cells. For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
Staining: In a microcentrifuge tube, mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
The following diagrams illustrate the experimental workflow for a typical cell viability assay and the mechanism of action of this compound.
Caption: A generalized workflow for assessing cell viability after this compound treatment.
Caption: The intracellular pathway of this compound leading to cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Cartoon: multicenter prospective observational study of Cardiovascular Toxicity of this compound/Tipiracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Administering Trifluridine Ophthalmic Solution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of trifluridine ophthalmic solution in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound and related compounds for ophthalmic antiviral therapy.
Mechanism of Action
This compound is a fluorinated pyrimidine nucleoside analog of thymidine.[1][2] Its primary antiviral mechanism involves the inhibition of viral DNA synthesis.[1][3] After entering host cells, this compound is phosphorylated by host and viral enzymes, eventually forming this compound triphosphate. This active form is then incorporated into the replicating viral DNA in place of thymidine.[1][2] The presence of the trifluoromethyl group on the uracil ring prevents proper base pairing, leading to the formation of defective viral proteins and an increased mutation rate, ultimately halting viral replication.[2][4]
Caption: Mechanism of this compound Action.
Experimental Protocols
Induction of Herpetic Keratitis in the New Zealand White Rabbit Model
The New Zealand White rabbit is a commonly used model for studying herpetic keratitis.[5][6] This protocol describes the induction of infection for subsequent evaluation of antiviral therapies.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Herpes Simplex Virus Type 1 (HSV-1), McKrae strain is commonly used[6]
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Sterile cotton swabs
-
Slit-lamp biomicroscope
-
Fluorescein sodium ophthalmic strips
Procedure:
-
Anesthetize the rabbit's cornea by instilling one drop of 0.5% proparacaine hydrochloride ophthalmic solution.
-
Gently scarify the corneal epithelium in a grid-like pattern using a sterile 25-gauge needle, taking care not to penetrate the stroma.
-
Apply a cotton swab soaked in the HSV-1 viral suspension to the scarified cornea and gently rub for 30 seconds.
-
Monitor the animals daily for the development of clinical signs of herpetic keratitis, such as conjunctivitis, corneal clouding, and dendritic ulcers.
-
Confirm the presence of dendritic ulcers using fluorescein staining and examination with a slit-lamp biomicroscope, typically starting 48 hours post-inoculation.[6]
Administration of this compound Ophthalmic Solution
Materials:
-
This compound ophthalmic solution (typically 1%)[6]
-
Sterile, single-use eye droppers or a calibrated micropipette
-
Animal restraint device (if necessary)
Procedure:
-
Gently restrain the animal to prevent head movement.
-
Carefully retract the lower eyelid to form a small pouch.
-
Instill one drop of the this compound ophthalmic solution into the conjunctival sac.[3]
-
Avoid touching the tip of the dropper to the eye or surrounding tissues to maintain sterility.
-
Release the eyelid and allow the animal to blink, distributing the solution across the cornea.
-
Follow the specific dosing schedule as dictated by the experimental design. A common regimen is one drop every two hours while awake (maximum of nine drops daily) until the corneal ulcer has re-epithelialized, followed by a reduced dosage for an additional seven days.[3][7]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies administering this compound ophthalmic solution in various animal models.
Table 1: Efficacy of 1% this compound in Experimental Herpetic Keratitis (Rabbit Model)
| Parameter | This compound Group | Control Group | Significance | Reference |
| Mean Viral Titer (log10 PFU/mL) | Significantly Lower | Higher | p < 0.05 | [6] |
| Median Duration of Viral Shedding | Significantly Shorter | Longer | p < 0.05 | [8] |
| Mean Clinical Ocular Disease Score | Significantly Lower | Higher | p < 0.05 | [8] |
| Time to Resolution of Keratitis | Shorter | Longer | p < 0.05 | [6] |
Table 2: Dosing Regimens for 1% this compound in Animal Models
| Animal Model | Condition | Dosing Regimen | Duration | Reference |
| Rabbit | Herpetic Keratitis | 1 drop, 9x daily until re-epithelialization, then 1 drop, 4x daily | 7 days post-re-epithelialization | [6] |
| Dog | Canine Herpesvirus-1 | 1 drop, 6x daily for 2 days, then 1 drop, 4x daily | 12 days | [8][9] |
| Cat | Feline Herpesvirus-1 | 1 drop, 5-6x daily | Until clinical resolution | [10] |
Table 3: Ocular Toxicity Studies of this compound in Rabbits
| Concentration | Dosing Frequency | Duration | Observations | Reference |
| 1.0% | 5 times daily | 21 days | Slight thinning of the cornea | [5][11] |
| 2.0% | 5 times daily | 21 days | No gross signs of eye irritation | [5][11] |
| 4.0% | 5 times daily | 21 days | No gross signs of eye irritation | [5][11] |
Visualization of Experimental Workflow
Caption: Experimental Workflow for Efficacy Testing.
Application Notes for Specific Animal Models
-
Rabbits: The rabbit is the most common model for herpetic keratitis and is well-suited for evaluating the efficacy of topical ophthalmic solutions.[5] this compound penetrates the cornea, and this penetration is enhanced in the absence of the corneal epithelium.[3][12] Corneal wound healing studies in rabbits showed that this compound did not significantly delay the closure of epithelial wounds.[3][13]
-
Dogs: this compound has been used off-label to treat canine herpesvirus-1 in dogs.[14] Studies in Beagles with experimentally induced recurrent ocular CHV-1 infection showed that topical 1% this compound was well-tolerated and effective at reducing clinical disease scores and the duration of viral shedding.[8][9]
-
Cats: this compound is used off-label to treat feline herpesvirus-1 (FHV-1), a common cause of conjunctivitis and keratitis in cats.[14][15] It is considered one of the more potent antiviral drugs for FHV-1 due to its excellent corneal penetration.[10] However, it can be expensive and may cause a stinging sensation, which can affect compliance in feline patients.[10]
Safety and Toxicology Considerations
-
Ocular Irritation: Mild and transient burning or stinging upon instillation is a common side effect.[16] In some rabbit studies, slight thinning of the cornea was observed with prolonged use.[5][11]
-
Systemic Absorption: Systemic absorption of this compound from ophthalmic administration is negligible.[4]
-
Hazardous Drug Precautions: this compound is considered a hazardous drug. It is recommended to wear gloves when handling the medication.[14]
-
Duration of Use: Continuous administration for periods exceeding 21 days should be avoided due to the potential for ocular toxicity.[5][7]
These notes and protocols are intended as a guide. Researchers should adapt these methods to their specific experimental goals and adhere to all institutional and national guidelines for animal care and use.
References
- 1. google.com [google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound OPHTHALMIC SOLUTION, 1% [dailymed.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Effects of topical ocular application of 1% this compound ophthalmic solution in dogs with experimentally induced recurrent ocular canine herpesvirus-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. The Latest on Antiviral Medications for Cats with Herpesvirus - WSAVA 2019 Congress - VIN [vin.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. nctr-crs.fda.gov [nctr-crs.fda.gov]
- 14. This compound Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. This compound (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Application Notes and Protocols for Trifluridine Stability in DMSO and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (also known as trifluorothymidine, F3TDR) is a fluorinated pyrimidine nucleoside analog of thymidine with antiviral and antineoplastic properties. It is a critical component in ophthalmic solutions for treating herpes simplex virus keratitis and in combination with tipiracil for the treatment of metastatic colorectal cancer. Understanding the stability of this compound in various solvents and solutions is paramount for ensuring its therapeutic efficacy, safety, and for the development of robust pharmaceutical formulations.
These application notes provide a comprehensive overview of the stability of this compound in dimethyl sulfoxide (DMSO) and aqueous solutions under various conditions. Detailed protocols for stability testing and quantitative data from forced degradation studies are presented to guide researchers in handling and formulating this important drug.
Stability of this compound in DMSO
This compound exhibits good solubility in DMSO, making it a common solvent for in vitro studies. While generally considered stable for short-term storage, it is crucial to adhere to recommended conditions to minimize degradation.
Storage Recommendations: For optimal stability, this compound solutions in DMSO should be stored at -20°C for up to one month .[1][2] Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation. For long-term storage, it is advisable to prepare single-use aliquots. While specific quantitative data on the degradation of this compound in DMSO at various temperatures is not extensively available in the literature, it is best practice to minimize storage at room temperature.
Quantitative Stability Data in DMSO:
| Storage Temperature | Duration | Recommended Use | Degradation Data |
| -20°C | Up to 1 month | Short-term storage and experimental use. | Data not extensively available, but generally considered stable. |
| 4°C | Short periods | Use immediately after preparation. | Not recommended for storage; quantitative degradation data is limited. |
| Room Temperature | Not Recommended | Avoid prolonged exposure. | Increased potential for degradation. |
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by pH, temperature, and the presence of buffers. Understanding these factors is critical for the formulation of stable ophthalmic and other aqueous-based drug products.
Effect of Temperature and pH:
This compound is predicted to have a long shelf-life in aqueous solution at refrigerated temperatures, with a projected storage life of over 30 years at 4°C for a 10% loss.[3] However, it is highly susceptible to degradation at elevated temperatures, and steam sterilization leads to extensive breakdown.[3]
The degradation kinetics of this compound in buffered aqueous solutions are complex and highly dependent on pH.[3] Studies have shown considerable differences in the routes and rates of decomposition in borate and phosphate buffers in the pH range of 4-8.[3]
Forced Degradation Studies in Aqueous Solutions:
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. The following table summarizes the results of forced degradation studies on this compound under various stress conditions.
| Stress Condition | Reagent and Conditions | Percent Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl, 30 min | 100% | [1] |
| Alkaline Hydrolysis | 0.1N NaOH, 30 min | 100% | [1] |
| Oxidative Degradation | H₂O₂, 80°C, 30 min | 44.12% | [1] |
| Thermal Degradation | 0.1N HCl, 60°C, 30 min | 23.93% | [1] |
Photostability:
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetic acid (or other appropriate buffer components)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 0.1% Acetic acid: Methanol (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 259 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Sample Preparation:
-
Forced Degradation Samples: Subject this compound solutions to stress conditions as described in the "Forced Degradation Studies in Aqueous Solutions" table. Neutralize the samples if necessary and dilute with the mobile phase to a suitable concentration.
-
Stability Samples: Dilute aliquots of this compound solutions stored under various conditions (e.g., different temperatures, time points) with the mobile phase.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the peak area of this compound and any degradation products. Calculate the percentage of this compound remaining and the percentage of degradation.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedures for conducting forced degradation studies on this compound to assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1N
-
Sodium hydroxide (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
pH meter
-
HPLC system for analysis (as described in Protocol 1)
Procedure:
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 30 minutes).
-
Cool the solution and neutralize with an appropriate amount of 0.1N NaOH.
-
Dilute to a known volume with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in 0.1N NaOH.
-
Keep the solution at a specified temperature (e.g., room temperature) for a defined time (e.g., 30 minutes).
-
Neutralize with 0.1N HCl.
-
Dilute to a known volume with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of H₂O₂ (e.g., 3%).
-
Heat the solution (e.g., at 80°C) for a specified duration (e.g., 30 minutes).
-
Cool the solution.
-
Dilute to a known volume with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 105°C) for a specified time.
-
Alternatively, heat a solution of this compound (in water or other appropriate solvent) at a specified temperature.
-
Dissolve/dilute the sample in the mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
References
Application Notes and Protocols for Trifluridine Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and experimental use of trifluridine powder. The protocols outlined below are intended to serve as a starting point for laboratory investigations.
Physicochemical and Storage Data
This compound is a white crystalline powder.[1] Proper storage is crucial to maintain its stability and efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁F₃N₂O₅ | [1] |
| Molecular Weight | 296.20 g/mol | [1][2] |
| Melting Point | 190-193 °C | [3] |
| Appearance | White crystalline solid | [1] |
| pKa | 7.85 (Uncertain) | [3] |
Table 2: Solubility of this compound Powder
| Solvent | Solubility | Reference |
| Methanol | Freely Soluble | [1] |
| Acetone | Freely Soluble | [1] |
| Water | Soluble (up to 14 mg/ml) | [1] |
| Ethanol | Soluble | [1] |
| DMSO | Soluble (up to 25 mg/ml) | |
| 0.01 M HCl | Soluble | [1] |
| 0.01 M NaOH | Soluble | [1] |
| Isopropyl Alcohol | Sparingly Soluble | [1] |
| Acetonitrile | Sparingly Soluble | [1] |
| Diethyl Ether | Slightly Soluble | [1] |
| Isopropyl Ether | Very Slightly Soluble | [1] |
Table 3: Recommended Storage and Stability of this compound
| Formulation | Storage Temperature | Stability | Reference |
| Powder | 2-8°C | Stable for at least 1 year | [2][3] |
| Solutions in DMSO or Distilled Water | -20°C | Up to 1 month | [3] |
Safety Precautions and Handling
This compound is a hazardous substance and should be handled with care. It is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[4][5]
Table 4: Personal Protective Equipment (PPE) and Handling Guidelines
| Precaution | Guideline | Reference |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. | [5][6] |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [6] |
| Skin Protection | Wear impervious gloves and protective clothing. | [5][6] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust formation is likely. | [7] |
| General Hygiene | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. | [5][6] |
Accidental Release: In case of a spill, avoid dust formation.[6] Wear appropriate PPE, sweep up the powder, and place it in a sealed container for disposal.[7]
First Aid:
-
Inhalation: Move to fresh air.[6]
-
Skin Contact: Wash off immediately with plenty of water.[6][7]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[6][7]
-
Ingestion: Rinse mouth with water and seek medical attention.[6]
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism primarily targeting DNA synthesis and integrity.[2] As a thymidine analogue, it is phosphorylated within the cell to its active triphosphate form.[1]
-
Inhibition of Thymidylate Synthase: this compound monophosphate competitively inhibits thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine monophosphate, thus depleting the pool of thymidine triphosphate available for DNA replication.[8]
-
DNA Incorporation: this compound triphosphate is incorporated into DNA in place of thymidine.[1][6] This incorporation leads to DNA dysfunction, strand breaks, and ultimately, cell cycle arrest and apoptosis.[3][6]
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile distilled water
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Under sterile conditions in a biological safety cabinet, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of DMSO or sterile distilled water to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound powder is completely dissolved.[3]
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[3]
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, DLD-1)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with vehicle control).
-
Incubate the plate for 72 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Antiviral Plaque Reduction Assay
Objective: To evaluate the antiviral activity of this compound against Herpes Simplex Virus (HSV).
Materials:
-
Vero cells (or another susceptible cell line)
-
Complete cell culture medium
-
HSV-1 or HSV-2 stock
-
This compound stock solution
-
6-well cell culture plates
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet solution
Protocol:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Prepare this compound dilutions in the overlay medium.
-
Add 2 mL of the this compound-containing overlay medium (or control overlay) to each well.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Remove the overlay medium and fix the cells with methanol.
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC₅₀ value.[10]
DNA Incorporation Assay (Immunofluorescence)
Objective: To visualize the incorporation of this compound into the DNA of treated cells.
Materials:
-
Cells of interest cultured on coverslips
-
This compound stock solution
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Bovine Serum Albumin (BSA, 1% in PBS)
-
Anti-BrdU antibody (that cross-reacts with FTD-incorporated DNA)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-BrdU antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Disclaimer
These protocols are intended for guidance only and may require optimization for specific cell lines, virus strains, or experimental conditions. Always adhere to institutional safety guidelines and best laboratory practices when handling this compound and other chemical and biological materials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination of ganciclovir and this compound prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Monitoring this compound incorporation in the peripheral blood mononuclear cells of colorectal cancer patients under this compound/tipiracil medication - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Trifluridine Incorporation in Genomic DNA using LC/MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Trifluridine (FTD) is a thymidine-based nucleoside analog and the primary cytotoxic component of the oral anticancer agent TAS-102 (this compound/tipiracil).[1] Its mechanism of action involves phosphorylation into its active triphosphate form, which is subsequently incorporated into DNA in place of thymidine.[2][3][4] This incorporation leads to DNA dysfunction and has been correlated with the drug's cytotoxic activity.[3] Therefore, quantifying the extent of this compound incorporation into the DNA of tumor cells and healthy tissues is crucial for understanding its efficacy, pharmacodynamics, and potential toxicities in both preclinical and clinical settings.[5]
This application note provides a detailed protocol for a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) method to measure the level of this compound incorporated into genomic DNA.
Principle of the Method The method involves the isolation of high-purity genomic DNA from biological samples (cells or tissues). The purified DNA is then enzymatically hydrolyzed into its constituent deoxynucleosides. The resulting digest, containing 2'-deoxy-5-(trifluoromethyl)uridine (the incorporated form of this compound), is analyzed by LC/MS/MS. Separation is achieved using reverse-phase chromatography, and quantification is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Mechanism of Action
This compound exerts its antineoplastic effects by disrupting DNA synthesis and function. After entering the cell, it is phosphorylated by thymidine kinase to form this compound monophosphate (FTD-MP). Subsequent phosphorylations lead to the active this compound triphosphate (FTD-TP), which is then incorporated into the DNA strand by DNA polymerases. The presence of the trifluoromethyl group on the uracil base disrupts DNA structure and function, ultimately inhibiting cancer cell proliferation.[2][4][6] Tipiracil is co-administered to inhibit the enzyme thymidine phosphorylase, which would otherwise rapidly degrade this compound, thereby increasing its bioavailability.[2][6]
Caption: Cellular pathway of this compound activation and incorporation into DNA.
Experimental Workflow
The overall experimental process from sample collection to final data analysis is outlined below. It involves DNA extraction, enzymatic digestion, chromatographic separation, and mass spectrometric detection.
References
- 1. Monitoring this compound incorporation in the peripheral blood mononuclear cells of colorectal cancer patients under this compound/tipiracil medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/tipiracil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SMPDB [smpdb.ca]
- 5. Exposure-dependent incorporation of this compound into DNA of tumors and white blood cells in tumor-bearing mouse [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Trifluridine in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures.[1][2] This includes gradients in oxygen, nutrients, and drug penetration, as well as complex cell-cell and cell-matrix interactions.[1][2] Trifluridine (FTD), a key component of the oral anticancer agent TAS-102, is a thymidine analog that exerts its cytotoxic effects through incorporation into DNA and inhibition of thymidylate synthase.[3][4][5][6][7][8] This document provides detailed application notes and protocols for utilizing this compound in 3D tumor spheroid models, covering experimental design, data interpretation, and relevant signaling pathways.
Mechanism of Action of this compound in 3D Models
This compound's primary mechanism of action involves its phosphorylation to this compound triphosphate, which is then incorporated into DNA in place of thymidine.[8] This incorporation leads to DNA dysfunction, replication stress, and ultimately, cell death.[3][9] Additionally, this compound monophosphate inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[4][5][8]
Recent studies in 3D colorectal cancer models have revealed that this compound can also induce a form of programmed cell death called ferroptosis. This is mediated through the p53-SLC7A11 axis, where this compound stabilizes p53, leading to the downregulation of the cystine/glutamate antiporter SLC7A11 and subsequent lipid peroxidation.[10][11] Furthermore, this compound has been shown to induce a p53-dependent sustained arrest in the G2 phase of the cell cycle.[12]
Experimental Protocols
Generation of 3D Tumor Spheroids
Several methods can be employed to generate tumor spheroids, with the choice often depending on the cell line and experimental throughput.[1][13][14][15][16][17] The hanging drop method and the use of ultra-low attachment plates are common techniques.
Protocol: Spheroid Formation using Ultra-Low Attachment Plates
-
Cell Culture: Culture cancer cell lines (e.g., HCT116, HT-29) in their recommended complete growth medium to 70-80% confluency.[16]
-
Cell Harvesting: Wash cells with PBS and detach using trypsin. Neutralize trypsin with serum-containing medium.
-
Cell Counting and Seeding: Centrifuge the cell suspension, resuspend in fresh medium, and determine the cell concentration and viability. Dilute the cell suspension to the desired seeding density (e.g., 500-5000 cells/well).
-
Plating: Seed the cell suspension into ultra-low attachment round-bottom 96-well plates.
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 2-4 days.[14] Monitor spheroid formation and morphology daily using a microscope.
This compound Treatment of Tumor Spheroids
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment Application: Once spheroids have reached the desired size and compactness, carefully remove half of the culture medium from each well and replace it with medium containing the appropriate concentration of this compound.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 48-72 hours). Include a vehicle-treated control group.
-
Monitoring: Observe and document any morphological changes in the spheroids throughout the treatment period.
Assessment of Spheroid Viability
Protocol: Calcein-AM and Ethidium Homodimer-1 (EthD-1) Staining
This assay distinguishes between live (green fluorescence) and dead (red fluorescence) cells within the spheroid.[18][19]
-
Reagent Preparation: Prepare a working solution containing Calcein-AM and EthD-1 in PBS or serum-free medium according to the manufacturer's instructions.
-
Staining: Carefully remove the treatment medium from the wells and add the staining solution.
-
Incubation: Incubate the spheroids at 37°C for 30-60 minutes, protected from light.
-
Imaging: Image the spheroids using a fluorescence microscope or a high-content imaging system with appropriate filters for green and red fluorescence.
-
Analysis: Quantify the green and red fluorescence intensity to determine the ratio of live to dead cells. Spheroid size can also be measured from the images.
Apoptosis Assay
Protocol: Caspase-3/7 Activity Assay
This assay detects the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20][21]
-
Reagent Preparation: Prepare a working solution of a luminogenic or fluorogenic caspase-3/7 substrate according to the manufacturer's protocol.
-
Assay Procedure: Add the caspase-3/7 reagent directly to the wells containing the treated spheroids.
-
Incubation: Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.
Cell Cycle Analysis
Protocol: Flow Cytometry with Propidium Iodide (PI) Staining
This method requires the disaggregation of spheroids into a single-cell suspension to analyze the DNA content and determine the cell cycle distribution.[2][22][23][24]
-
Spheroid Harvesting: Collect spheroids from the wells.
-
Disaggregation: Wash the spheroids with PBS and incubate with a dissociation reagent (e.g., TrypLE, Accutase) until a single-cell suspension is achieved. Gentle pipetting may be required.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on Spheroid Viability and Size
| This compound (µM) | Spheroid Diameter (µm, 72h) | % Viability (Calcein-AM/EthD-1) |
| 0 (Vehicle) | 550 ± 25 | 95 ± 3 |
| 1 | 480 ± 30 | 80 ± 5 |
| 5 | 350 ± 20 | 55 ± 8 |
| 10 | 220 ± 15 | 30 ± 7 |
| 25 | 150 ± 10 | 10 ± 4 |
Table 2: Induction of Apoptosis by this compound
| This compound (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 ± 0.2 |
| 5 | 3.5 ± 0.4 |
| 10 | 5.2 ± 0.6 |
| 25 | 6.8 ± 0.9 |
Table 3: this compound-Induced Cell Cycle Arrest
| This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle) | 45 ± 4 | 35 ± 3 | 20 ± 2 |
| 10 | 30 ± 3 | 25 ± 2 | 45 ± 5 |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Treatment of 3D Tumor Spheroids
Caption: Experimental workflow for assessing this compound efficacy in 3D tumor spheroids.
Simplified Signaling Pathway of this compound-Induced Cell Death
Caption: Signaling pathways of this compound-induced cytotoxicity in 3D tumor models.
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging- and Flow Cytometry-based Analysis of Cell Position and the Cell Cycle in 3D Melanoma Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The anti-tumor effect of this compound via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tumor cell culture and generation of 3D spheroids [bio-protocol.org]
- 14. Generation of 3D Tumor Spheroids with Encapsulating Basement Membranes for Invasion Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for generation of multicellular spheroids through reduced gravity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. 3D Cell Culture Protocols | Thermo Fisher Scientific - EE [thermofisher.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. Multicellular tumor spheroid models to explore cell cycle checkpoints in 3D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Multicellular tumor spheroid models to explore cell cycle checkpoints in 3D (Journal Article) | ETDEWEB [osti.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Trifluridine Combination Therapy Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine, a thymidine-based nucleoside analog, is a cytotoxic agent that inhibits cancer cell proliferation through incorporation into DNA and inhibition of thymidylate synthase.[1][2] It is a component of the oral chemotherapeutic agent TAS-102, which combines this compound with tipiracil hydrochloride, an inhibitor of the this compound-degrading enzyme thymidine phosphorylase.[1][2] This combination enhances the bioavailability of this compound.[2] The exploration of this compound in combination with other anticancer agents is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity.
These application notes provide a comprehensive framework for the experimental design of combination therapy screening involving this compound. Detailed protocols for in vitro assays, guidelines for data analysis and presentation, and visualizations of relevant signaling pathways are included to support researchers in the preclinical evaluation of novel this compound-based combination therapies.
Key Combination Partners for this compound
Preclinical and clinical studies have investigated this compound in combination with various agents, including:
-
5-Fluorouracil (5-FU): As both this compound and 5-FU target thymidylate synthase, their combination has been explored for synergistic effects in colorectal cancer.[3]
-
Oxaliplatin: A platinum-based chemotherapeutic that induces cell death by forming DNA adducts. The combination with this compound has been shown to synergistically promote immunogenic cell death in colorectal cancer models.[4][5]
-
Bevacizumab: A monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis. Preclinical models suggest that bevacizumab can enhance the antitumor activity of this compound.[6]
Experimental Design and Protocols
A critical aspect of screening for effective drug combinations is the experimental design. The primary goal is to determine whether the combination of this compound with another agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
I. Cell Viability and Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.[7][8][9]
Protocol: Checkerboard Assay for this compound Combination Screening
1. Materials:
- Cancer cell line(s) of interest (e.g., colorectal cancer lines such as HT-29, SW-620, or Caco-2)[3]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- This compound (FTD)
- Combination agent (e.g., 5-Fluorouracil, Oxaliplatin)
- 96-well flat-bottom microplates
- Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
- Multichannel pipette
- Plate reader
2. Procedure:
3. Data Analysis: Calculation of the Combination Index (CI)
The Combination Index (CI) is a quantitative measure of the interaction between two drugs. The Chou-Talalay method is a widely accepted approach for calculating the CI.[10]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using software such as CompuSyn or through manual calculation based on the median-effect equation. The analysis requires the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and for the combination.
Data Presentation
Quantitative data from combination screening experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with 5-Fluorouracil in Colorectal Cancer Cell Lines
| Cell Line (KRAS/BRAF Status) | This compound IC50 (µM) | 5-FU IC50 (µM) | Combination Index (CI) at ED50 | Interaction | Reference |
| CaCO2 (WT/WT) | - | 23.59 ± 2.18 | - | - | [10] |
| HCT116 (G13D MT/WT) | - | 14.08 ± 1.52 | 0.70 | Slight Synergism | [10] |
| DLD-1 (G13D MT/WT) | - | 26.35 ± 3.21 | 0.90 | Additive | [10] |
| SW480 (G12V MT/WT) | - | 84.81 ± 11.91 | 0.13 | Strong Synergism | [10] |
| HT-29 (WT/V600E MT) | IC50 data not provided | IC50 data not provided | Synergistic | Synergistic | [3] |
| SW-620 (G12V MT/WT) | IC50 data not provided | IC50 data not provided | Synergistic | Synergistic | [3] |
| Caco-2 (WT/WT) | IC50 data not provided | IC50 data not provided | Synergistic | Synergistic | [3] |
WT: Wild-Type, MT: Mutant. Data presented as mean ± SD where available. CI values are for the combination of 5-FU with MEK162, a MEK inhibitor, which provides a reference for synergistic interactions in these cell lines.
Table 2: Preclinical and Clinical Efficacy of this compound in Combination with Oxaliplatin and Bevacizumab
| Combination | Model System | Key Findings | Reference |
| This compound + Oxaliplatin | In vitro (colorectal cancer cell lines) | Synergistic induction of immunogenic cell death (ICD). | [4][5] |
| In vivo (mouse models) | Combination induced ICD, leading to T-cell dependent antitumor effects. | [4] | |
| Clinical Trial (Phase I) | Acceptable safety profile and antitumor activity in previously treated metastatic colorectal cancer (mCRC). | [6] | |
| This compound + Bevacizumab | In vivo (colorectal cancer xenografts) | Enhanced antitumor effects compared to either agent alone. | [6] |
| Clinical Trial (Phase III - SUNLIGHT) | Significantly longer overall survival (10.8 vs 7.5 months) and progression-free survival (5.6 vs 2.4 months) compared to this compound alone in refractory mCRC. | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the rationale and execution of combination therapy screening.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action and points of synergistic interaction for this compound combinations.
Caption: this compound's mechanism of action and the role of tipiracil.
Caption: Synergistic induction of immunogenic cell death by this compound and oxaliplatin.
Caption: Proposed synergy between this compound and bevacizumab.
Experimental Workflow Diagram
Caption: Workflow for this compound combination therapy screening.
Conclusion
The systematic screening of this compound in combination with other anticancer agents is a viable strategy for identifying novel therapeutic regimens with enhanced efficacy. The protocols and guidelines presented in these application notes provide a robust framework for conducting such studies. By employing standardized assays like the checkerboard method and rigorous data analysis, researchers can effectively identify and prioritize synergistic drug combinations for further preclinical and clinical development. The visualization of underlying signaling pathways and experimental workflows further aids in the rational design and interpretation of these combination studies.
References
- 1. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK162 Enhances Antitumor Activity of 5-Fluorouracil and this compound in KRAS-mutated Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of the simultaneous and sequential combinations of this compound/tipiracil (TAS-102) and 5-fluorouracil in fluoropyrimidine-sensitive colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/Tipiracil plus Oxaliplatin Improves PD-1 Blockade in Colorectal Cancer by Inducing Immunogenic Cell Death and Depleting Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound/tipiracil in combination with oxaliplatin and either bevacizumab or nivolumab in metastatic colorectal cancer: a dose-expansion, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kirbylab.org [kirbylab.org]
- 10. MEK162 Enhances Antitumor Activity of 5-Fluorouracil and this compound in KRAS-mutated Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Tipiracil and Bevacizumab in Refractory Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Trifluridine in Cell Culture Experiments
Introduction
Trifluridine (also known as trifluorothymidine or F3TDR) is a fluorinated pyrimidine nucleoside analog of thymidine. It is widely utilized as an antiviral agent and has demonstrated significant antineoplastic activity, particularly in the treatment of metastatic colorectal cancer.[1][2][3] For researchers, scientists, and drug development professionals, the accurate and effective preparation of this compound solutions for in vitro cell culture experiments is a critical first step to ensure reproducible and reliable results. These application notes provide detailed protocols for the dissolution, preparation of stock and working solutions, and storage of this compound, along with a summary of its solubility and a diagram of its mechanism of action.
Data Presentation: this compound Solubility
Proper dissolution begins with selecting an appropriate solvent. This compound exhibits solubility in several common laboratory solvents. The quantitative data from various sources are summarized below for easy comparison. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating concentrated stock solutions due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ≥ 60 mg/mL | - | [4] |
| 59 mg/mL | 199.18 mM | [5] | |
| 100 mg/mL | 114.74 mM | [6] | |
| Water | 59 mg/mL | - | [5] |
| 50 mg/mL | 57.37 mM | [6] | |
| 20 mg/mL | - | [4] | |
| up to 14 mg/mL | - | [3] | |
| Ethanol | 59 mg/mL | - | [5] |
| 100 mg/mL | 114.74 mM | [6] |
Note: The molecular weight of this compound is 296.2 g/mol .[4] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of compounds.[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of this compound using DMSO. This stock solution can then be used for subsequent dilutions to prepare working solutions.
Materials:
-
This compound powder (solid form)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryogenic vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Methodology:
-
Pre-calculation: Determine the desired concentration and volume for your stock solution. A common concentration for a stock solution is 10-100 mM. For example, to prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 296.2 g/mol = 14.81 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C. Solutions in DMSO are reported to be stable for up to one month when stored at -20°C.[3]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile pipette tips
Methodology:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. The effective concentration can vary significantly between cell lines.
-
DMSO Tolerance: It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the specific cell line being used. Typically, this is kept below 0.5%, and often at or below 0.1%.[7] A vehicle control (medium with the same final concentration of DMSO without the drug) should always be included in experiments.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to reach the final desired concentration. It is best practice to add the small volume of the drug solution to the larger volume of media, not the other way around, to avoid precipitation.[7]
-
Example: To prepare 1 mL of a 10 µM working solution from a 50 mM stock solution (a 1:5000 dilution):
-
It is often impractical to perform such a large dilution in a single step. A two-step dilution is recommended.
-
Intermediate Dilution: Pipette 2 µL of the 50 mM stock solution into 998 µL of pre-warmed medium. This results in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Final Dilution: Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of pre-warmed medium to achieve a final volume of 1 mL at a concentration of 10 µM.
-
-
-
Application to Cells: Immediately add the final working solution to your cell cultures. Swirl the plate or flask gently to ensure even distribution.
Mandatory Visualization
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through the disruption of DNA synthesis.[1][8] As a thymidine analog, it is taken up by cells and phosphorylated by thymidine kinase into its active forms. The resulting this compound triphosphate is incorporated into DNA in place of thymidine triphosphate, leading to DNA damage and dysfunction.[8] Additionally, this compound monophosphate can inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine nucleotides.[2][9] This dual action effectively halts DNA replication, leading to cell cycle arrest and apoptosis.[1][9]
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 70-00-8 [chemicalbook.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound/tipiracil hydrochloride mixture | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 9. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trifluridine in Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems, particularly patient-derived organoids (PDOs), have emerged as powerful preclinical models in cancer research and drug development. These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive platform for assessing therapeutic efficacy compared to traditional two-dimensional cell cultures. Trifluridine, a thymidine-based nucleoside analog, is a key component of the oral cytotoxic agent TAS-102 (this compound/tipiracil), which has shown efficacy in patients with metastatic colorectal cancer (CRC) who are refractory to standard chemotherapies. This document provides detailed application notes and protocols for the use of this compound in organoid culture systems, with a focus on CRC models.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through its incorporation into DNA. As a thymidine analog, it is phosphorylated within the cell to form this compound triphosphate, which is then integrated into the DNA strand during replication. This incorporation leads to DNA dysfunction, including strand breaks and inhibition of DNA synthesis, ultimately triggering cell cycle arrest and apoptosis.
Tipiracil hydrochloride, the other component of TAS-102, enhances the bioavailability of this compound by inhibiting thymidine phosphorylase, the enzyme responsible for its degradation.
Recent studies utilizing CRC organoids have uncovered a novel mechanism of action for this compound/tipiracil (FTD/TPI). It has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. This is achieved by FTD/TPI-mediated stabilization of the p53 protein, which subsequently downregulates the expression of SLC7A11, a key component of the cystine/glutamate antiporter system crucial for antioxidant defense.
Signaling Pathway of this compound-Induced Ferroptosis in CRC Organoids
The following diagram illustrates the signaling cascade initiated by this compound/tipiracil (FTD/TPI) leading to ferroptosis in colorectal cancer organoids.
Caption: this compound-induced ferroptosis signaling pathway in CRC organoids.
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture Establishment
This protocol outlines the general steps for establishing colorectal cancer organoids from patient tissue.
Materials:
-
Fresh tumor tissue in tissue transfer media (e.g., serum-free RPMI 1640)
-
Human Tumor Dissociation Kit
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific formulations vary by cancer type, but generally contain growth factors like EGF, Noggin, and R-spondin1)
-
Advanced DMEM/F12
-
Collagenase type IV, Dispase II, DNase I
-
Y-27632 (ROCK inhibitor)
Procedure:
-
Transport fresh tumor tissue on ice in a suitable transfer medium.
-
Wash the tissue with cold PBS and mince it into small fragments (<2 mm).
-
Digest the minced tissue using a digestion buffer containing collagenase and dispase at 37°C for 1 hour.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Wash the cells and resuspend the pellet in a small volume of cold organoid growth medium.
-
Mix the cell suspension with basement membrane matrix on ice.
-
Plate droplets of the cell-matrix mixture into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C, then add organoid growth medium supplemented with a ROCK inhibitor for the initial culture period.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage organoids as they grow by mechanically or enzymatically disrupting them and re-plating in a fresh matrix.
Protocol 2: this compound Treatment of Established Organoids
This protocol describes the treatment of established organoids with this compound.
Materials:
-
Established organoid cultures
-
This compound (FTD) or this compound/Tipiracil (FTD/TPI)
-
Organoid growth medium
-
Multi-well plates (e.g., 96-well) suitable for viability assays
-
Viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Harvest mature organoids and dissociate them into smaller fragments or single cells.
-
Count the cells or fragments and seed them in a basement membrane matrix in a 96-well plate at an optimized density (e.g., 2000 cells/well).
-
Allow the organoids to form for 24-48 hours.
-
Prepare serial dilutions of this compound or FTD/TPI in the organoid growth medium.
-
Replace the medium in the organoid-containing wells with the medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubate the organoids with the drug for a predetermined duration (e.g., 6 days).
-
Assess organoid viability using a suitable assay such as a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Measure luminescence according to the manufacturer's instructions.
Experimental Workflow for this compound Drug Screening in Organoids
The following diagram outlines the typical workflow for assessing the efficacy of this compound using a patient-derived organoid platform.
Caption: Workflow for this compound screening in patient-derived organoids.
Data Presentation
The following tables summarize quantitative data related to this compound application in cancer cell lines and organoids.
Table 1: this compound Concentrations and Effects in Colorectal Cancer Models
| Model System | Cell Line/Organoid | This compound Concentration | Observed Effect | Reference |
| In vitro | HT-29, HCT-15, HCT 116 | 4 µM | Enhanced efficacy of ionizing radiation | |
| 3D Organoids | Colorectal Cancer | Time-dose gradient | Reduced viability and proliferation |
Table 2: General Organoid Culture and Viability Assessment Parameters
| Parameter | Description | Example | Reference |
| Seeding Density | Number of cells seeded per well for organoid formation. | 2000 cells/well in a 96-well plate | |
| Drug Incubation Time | Duration of organoid exposure to the therapeutic agent. | 6 days | |
| Viability Assay | Method to quantify the number of viable cells. | CellTiter-Glo® 3D Assay (luminescence-based) | |
| Growth Assessment | Method to measure the change in organoid size. | Microscopy and diameter quantification |
Conclusion
The use of this compound in organoid culture systems, particularly patient-derived organoids, provides a clinically relevant platform for studying its mechanism of action, predicting patient response, and screening for novel combination therapies. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals to effectively utilize this powerful model system in the advancement of personalized cancer therapy. The ability of organoids to model FTD/TPI-induced ferroptosis opens new avenues for exploring synergistic drug combinations to enhance therapeutic outcomes in colorectal cancer.
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After Trifluridine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine (TFT) is a nucleoside analog with potent antitumor activity, particularly in colorectal cancer. Its mechanism of action involves incorporation into DNA, leading to DNA damage and subsequent cell cycle arrest, primarily at the G2/M phase, ultimately inducing apoptosis. This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of colorectal cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in DLD-1 Colorectal Cancer Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 55.2 ± 2.5 | 25.8 ± 1.8 | 19.0 ± 1.5 | 1.5 ± 0.3 |
| This compound (2.0 µM, 24h) | 28.4 ± 3.1 | 15.3 ± 2.2 | 50.1 ± 4.2 | 6.2 ± 1.1 |
| This compound (5.0 µM, 24h) | 15.7 ± 2.8 | 8.9 ± 1.5 | 68.5 ± 5.5 | 16.9 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments. Note: This table is a representative example based on typical findings; specific percentages can vary based on experimental conditions.
Table 2: Time-Course Effect of this compound on HCT116 Colorectal Cancer Cells
| Time after Treatment (5 µM this compound) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 hours (Control) | 60.5 ± 3.2 | 22.1 ± 2.1 | 17.4 ± 1.9 |
| 12 hours | 45.2 ± 2.8 | 28.5 ± 2.5 | 26.3 ± 2.2 |
| 24 hours | 25.8 ± 2.1 | 18.3 ± 1.9 | 55.9 ± 4.7 |
| 48 hours | 18.9 ± 1.9 | 10.1 ± 1.4 | 71.0 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments. Note: This table is a representative example based on typical findings; specific percentages can vary based on experimental conditions.
Signaling Pathway
This compound, upon incorporation into DNA, induces DNA damage, which activates the ATR-Chk1 signaling pathway. This leads to the phosphorylation and activation of p53. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis, resulting in a G2/M phase cell cycle arrest.
Application Notes and Protocols for Western Blot Analysis of DNA Damage Markers Following Trifluridine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluridine, a thymidine-based nucleoside analog, is a key component of the oral anticancer agent TAS-102 (this compound/tipiracil). Its primary mechanism of action involves incorporation into DNA during replication, leading to DNA dysfunction, strand breaks, and replication stress.[1][2] This induction of DNA damage activates complex cellular signaling pathways known as the DNA Damage Response (DDR). Key proteins in these pathways, including γH2AX, and phosphorylated forms of ATM, ATR, and CHK1, serve as critical biomarkers for assessing the pharmacodynamic effects of this compound. Western blotting is a fundamental technique for the semi-quantitative analysis of these DDR markers, providing valuable insights into the cellular response to this compound treatment.
This document provides a detailed protocol for performing Western blot analysis of key DNA damage markers in response to this compound and presents a summary of expected results based on current literature.
This compound-Induced DNA Damage Signaling Pathway
This compound, upon incorporation into DNA, causes replication fork stalling and DNA strand breaks. This damage is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases. ATR is activated by single-strand DNA breaks and stalled replication forks, while ATM responds to double-strand breaks. Activated ATR and ATM then phosphorylate a cascade of downstream targets, including the checkpoint kinase CHK1 and the histone variant H2AX (on Ser139, forming γH2AX), respectively. Phosphorylation of CHK1 is a key event in cell cycle arrest, allowing time for DNA repair. The accumulation of γH2AX at the sites of DNA damage serves as a robust marker for the presence of DNA strand breaks. Furthermore, this compound-induced DNA damage can also lead to the stabilization and activation of the tumor suppressor protein p53, which can trigger cell cycle arrest or apoptosis.
Caption: this compound-induced DNA damage signaling pathway.
Experimental Protocol: Western Blotting
This protocol outlines the steps for the detection of γH2AX, p-ATM, p-ATR, p-CHK1, and p53 in cell lysates following this compound treatment.
Materials
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT-116, DLD-1) are commonly used.
-
This compound (FTD): Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Lysis Buffer (RIPA Buffer, modified):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Freshly add before use:
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
-
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)
-
SDS-PAGE Gels: (e.g., 4-15% Mini-PROTEAN® TGX™ Precast Gels, Bio-Rad)
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol)
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.2 µm or 0.45 µm pore size).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein, which can lead to high background.
-
Primary Antibodies:
-
Rabbit anti-γH2AX (phospho S139)
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-phospho-ATR (Ser428)
-
Rabbit anti-phospho-CHK1 (Ser345)
-
Mouse anti-p53
-
Loading control: Rabbit or Mouse anti-β-actin or anti-GAPDH
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate: (e.g., SuperSignal™ West Pico PLUS, Thermo Fisher Scientific)
-
Imaging System: Chemiluminescence detection system (e.g., ChemiDoc™, Bio-Rad)
Experimental Workflow
Caption: Western blot experimental workflow.
Procedure
-
Cell Culture and this compound Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (with freshly added inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Typical dilutions: 1:1000 for phospho-specific antibodies, 1:1000-1:5000 for other antibodies).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. (Typical dilution: 1:2000-1:10000).
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ, Image Lab).
-
Normalize the signal of the protein of interest to the corresponding loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The following tables summarize the expected changes in the expression and phosphorylation of key DNA damage markers following this compound treatment, as observed in published Western blot analyses.
Table 1: Changes in Phosphorylated DNA Damage Response Proteins
| Protein | Change Post-Trifluridine | Typical Observation |
| γH2AX (pS139) | Increase | A significant increase in the phosphorylated form, indicating DNA strand breaks. |
| p-ATM (S1981) | Increase | An increase in phosphorylation, suggesting activation in response to DNA damage. |
| p-ATR (S428) | Increase | An increase in phosphorylation, indicating activation due to replication stress. |
| p-CHK1 (S345) | Increase | A notable increase in phosphorylation, a key marker of ATR activation and cell cycle checkpoint engagement. |
Table 2: Changes in Total Protein Levels of Key DDR-Related Proteins
| Protein | Change Post-Trifluridine | Typical Observation |
| p53 | Increase | Accumulation and stabilization of the total p53 protein. |
| Total ATM | No significant change | Generally, the total protein level remains stable. |
| Total ATR | No significant change | Typically, the total protein level is unchanged. |
| Total CHK1 | No significant change | The total protein level usually remains constant. |
Note: The magnitude of the observed changes can vary depending on the cell line, this compound concentration, and duration of treatment.
Conclusion
Western blotting is an indispensable tool for elucidating the molecular mechanisms of action of DNA damaging agents like this compound. By following this detailed protocol, researchers can reliably detect and semi-quantify the activation of key DNA damage response markers. The expected increase in γH2AX, p-ATM, p-ATR, p-CHK1, and p53 provides robust evidence of this compound's on-target activity and can be utilized in both preclinical research and clinical trial settings to assess drug efficacy and patient response. Careful optimization of experimental conditions, particularly antibody concentrations and blocking procedures, is crucial for obtaining high-quality, reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Trifluridine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluridine and investigating mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thymidine-based nucleoside analog.[1][2] Its primary mechanism of action involves its incorporation into DNA after phosphorylation to this compound triphosphate.[3] This incorporation leads to DNA damage and subsequent cell death.[1] While it can also inhibit thymidylate synthase (TS), its predominant antitumor activity, especially when administered as this compound/tipiracil (FTD/TPI), is attributed to DNA incorporation.[3][4][5] Tipiracil is combined with this compound to prevent its rapid degradation by thymidine phosphorylase, thereby increasing its bioavailability.[1][2][6]
Q2: My cancer cell line is showing resistance to this compound. What are the common underlying mechanisms?
Several mechanisms can contribute to this compound resistance. The most commonly reported include:
-
Decreased Thymidine Kinase 1 (TK1) activity: TK1 is the key enzyme responsible for the initial phosphorylation of this compound, a critical step for its activation. Reduced TK1 expression or activity is a primary cause of resistance.[7][8]
-
Increased Thymidylate Synthase (TS) expression: While DNA incorporation is the main mechanism, high levels of TS can contribute to resistance, particularly in cells already resistant to other fluoropyrimidines like 5-fluorouracil (5-FU).[4][5][9]
-
Altered MicroRNA Profiles: Downregulation of specific microRNAs, such as let-7d-5p, has been associated with this compound resistance in colorectal cancer cell lines.[2][10]
-
Genomic Alterations: Mutations in genes involved in pyrimidine metabolism and DNA repair, such as those in the KRAS gene (specifically codon G12), have been identified as potential biomarkers for poor response to this compound.[11]
Q3: Can this compound be effective in 5-FU-resistant cancer cells?
Yes, preclinical studies have demonstrated that this compound can be effective against 5-fluorouracil (5-FU) resistant cancer cell lines.[6][12] This is because its primary mechanism of action, DNA incorporation, is different from that of 5-FU, which predominantly inhibits thymidylate synthase.[3] However, some 5-FU-resistant cells with very high TS expression may show partial cross-resistance to this compound in vitro.[4][5] Interestingly, this in vitro resistance may be overcome with in vivo administration of FTD/TPI.[4][5]
Troubleshooting Guides
Problem 1: Difficulty establishing a stable this compound-resistant cell line.
-
Possible Cause: The concentration of this compound used for selection may be too high, leading to widespread cell death rather than the selection of resistant clones.
-
Troubleshooting Step: Start with a low concentration of this compound (around the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner over a prolonged period (e.g., 5-6 months).[2][10] This method allows for the gradual selection and expansion of resistant populations.
-
Possible Cause: The cell line may have a low intrinsic potential to develop resistance.
-
Troubleshooting Step: Consider using a different parental cell line. If possible, analyze the baseline expression of key genes like TK1 and TS in your available cell lines to select one that might have a higher propensity for developing resistance.
Problem 2: Inconsistent results in cytotoxicity assays with this compound.
-
Possible Cause: Variability in cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before plating and use a multichannel pipette for seeding to minimize variability.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Step: Prepare fresh this compound solutions for each experiment. If storing stock solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Possible Cause: Fluctuation in incubation time.
-
Troubleshooting Step: Adhere to a strict incubation time for all plates within an experiment. For example, if the protocol specifies a 72-hour incubation, ensure all plates are processed at that exact time point.
Data Presentation
Table 1: In Vitro Resistance Profile of Cancer Cell Lines to this compound and 5-FU
| Cell Line | Parental/Resistant | IC50 this compound (µM) | IC50 5-FU (µM) | Fold Resistance (this compound) | Fold Resistance (5-FU) | Reference |
| DLD-1 | Parental | - | - | - | - | [9] |
| DLD-1/F3(d)Thd | Resistant | - | - | 448.6 | - | [9] |
| DLD-1/5-FU | Resistant | No cross-resistance | - | - | 65.2 | [9] |
| MKN45 | Parental | 0.23 | 0.93 | - | - | [13] |
| MKN45/5FU | Resistant | 0.85 | 13.3 | 3.7 | 14.3 | [13] |
| MKN74 | Parental | 6.0 | 3.2 | - | - | [13] |
| MKN74/5FU | Resistant | 7.0 | - | No cross-resistance | 4.7 | [13][14] |
| KATOIII | Parental | 2.7 | - | - | - | [13] |
| KATOIII/5FU | Resistant | 2.7 | - | No cross-resistance | 2.4 | [13][14] |
Table 2: Efficacy of this compound/Tipiracil (FTD/TPI) Combination Therapies in Metastatic Colorectal Cancer (mCRC)
| Combination Therapy | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| FTD/TPI + Bevacizumab | Refractory mCRC | 10.8 months | 5.6 months | [15] |
| FTD/TPI Monotherapy | Refractory mCRC | 7.5 months | 2.4 months | [15] |
| FTD/TPI + Bevacizumab | Refractory mCRC | 8.6 - 14.4 months | 3.7 - 6.8 months | [16] |
| FTD/TPI + Anti-EGFR (Rechallenge) | RAS/BRAF wild-type refractory mCRC | Comparable to FTD/TPI + Anti-VEGF | Comparable to FTD/TPI + Anti-VEGF | [17] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol is based on the methodology described for generating FTD-resistant sublines.[2][10]
-
Cell Culture Initiation: Culture the parental cancer cell line (e.g., DLD-1, HCT-116) in its recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial this compound Exposure: Determine the IC50 of this compound for the parental cell line using a standard cytotoxicity assay (e.g., MTT, Crystal Violet). Begin by exposing the cells to a concentration of this compound equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.
-
Continuous Culture and Monitoring: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. Monitor cell morphology and proliferation rates.
-
Repeat Dose Escalation: Continue the stepwise increase in this compound concentration over a period of 5-6 months.
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50), isolate single clones using limited dilution or cloning cylinders.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance to this compound by re-evaluating the IC50. Characterize the molecular mechanisms of resistance (e.g., TK1 expression, TS levels, microRNA profiling).
Protocol 2: Cell Viability Assay using Crystal Violet Staining
This protocol is adapted from methods used to assess sensitivity to this compound.[14]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO or PBS as the drug solutions).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the paraformaldehyde and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plates with water until the excess stain is removed.
-
Solubilization: Air dry the plates completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Mandatory Visualizations
Caption: Mechanism of action of this compound/tipiracil (FTD/TPI).
Caption: Key mechanisms contributing to this compound resistance.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. frontiersin.org [frontiersin.org]
- 2. MicroRNA profiles involved in this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biomarkers of this compound-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. genomeweb.com [genomeweb.com]
- 12. This compound/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Combination of anti-epidermal growth factor receptor antibodies plus this compound-tipiracil as rechallenge strategy improves treatment outcomes in patients with RAS/BRAF wild-type refractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Trifluridine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to trifluridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Acquired resistance to this compound can arise from several molecular mechanisms. The most commonly observed mechanisms include:
-
Target Enzyme Alterations: Loss or reduced activity of thymidine kinase 1 (TK1) is a primary cause of resistance. TK1 is essential for the initial phosphorylation of this compound to its active form.[1][2][3] Resistance can be due to a nonsense mutation in the TK1 gene, leading to a non-functional protein.[1][2]
-
Altered Drug Transport: Decreased expression of human equilibrative nucleoside transporters (hENTs), such as hENT1 and hENT2, can limit the uptake of this compound into cancer cells, thereby reducing its cytotoxic effects.[1][4]
-
Increased Drug Degradation: Overexpression of thymidine phosphorylase (TP) can lead to increased degradation of this compound.[5] This can be mediated by tumor-associated macrophages in the tumor microenvironment.[5]
-
Changes in Gene Expression: Downregulation of specific microRNAs, such as let-7d-5p, has been associated with this compound resistance in some colorectal cancer cell lines.[6]
-
Upregulation of Other Enzymes: Increased expression of secretory phospholipase A2 (sPLA2) has been observed in this compound-resistant cells, and its inhibition can partially restore sensitivity.[4]
Q2: How can I determine if my this compound-resistant cell line has altered thymidine kinase 1 (TK1) activity?
A2: To assess TK1 activity, you can perform a thymidine kinase activity assay. This typically involves incubating cell lysates with a radiolabeled thymidine analog and measuring the rate of its phosphorylation. A significant decrease in phosphorylation in your resistant cell line compared to the parental line would suggest altered TK1 activity. Additionally, you can assess TK1 protein expression by Western blotting and TK1 mRNA levels by quantitative real-time PCR (qRT-PCR).[2][4]
Q3: My this compound-resistant cells do not show any changes in TK1. What other mechanisms should I investigate?
A3: If TK1 activity is normal, consider investigating the following:
-
Nucleoside Transporter Expression: Analyze the mRNA and protein expression levels of hENT1 and hENT2.[1][4]
-
Thymidine Phosphorylase (TP) Expression: Evaluate TP expression levels, especially if you are using an in vivo model where the tumor microenvironment could play a role.[5]
-
MicroRNA Profiling: Perform microRNA sequencing to identify any differentially expressed microRNAs, such as let-7d-5p.[6]
-
Secretory Phospholipase A2 (sPLA2) Expression: Measure the expression of sPLA2.[4]
Q4: Is there cross-resistance between this compound and 5-fluorouracil (5-FU)?
A4: Generally, acquired resistance to this compound does not confer cross-resistance to 5-FU.[1][7] This is because their primary mechanisms of action differ. This compound's cytotoxicity is mainly due to its incorporation into DNA, while 5-FU primarily acts by inhibiting thymidylate synthase.[8][9] Therefore, 5-FU-based chemotherapy may still be effective in tumors that have become refractory to this compound.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. |
| Incorrect drug concentration | Confirm the concentration of your this compound stock solution and ensure accurate dilutions. |
| Suboptimal cell culture conditions | Ensure optimal cell density, media, and incubation conditions. |
| Degradation of this compound | Prepare fresh drug solutions for each experiment. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variation in cell seeding density | Ensure a consistent number of cells are seeded in each well. |
| Edge effects in microplates | Avoid using the outer wells of the microplate or fill them with media without cells. |
| Incomplete drug dissolution | Ensure this compound is fully dissolved in the solvent before adding to the culture medium. |
| Fluctuations in incubator conditions | Monitor and maintain stable temperature, CO2, and humidity levels. |
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Parental and this compound-Resistant Colorectal Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| DLD-1 | ~1 | >40 | >40 | [6] |
| HCT-116 | ~0.5 | ~15 | ~30 | [6] |
| RKO | ~0.2 | ~4.5 | ~22.5 | [6] |
| H630 (continuous exposure) | Not specified | >170-fold vs parental | >170 | [4] |
| H630 (intermittent exposure) | Not specified | >170-fold vs parental | >170 | [4] |
Key Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well microplates
-
Crystal violet staining solution or other viability reagents (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a method of your choice (e.g., for crystal violet, fix and stain the cells, then solubilize the dye and measure absorbance).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
Thymidine Kinase (TK) Activity Assay
This protocol measures the enzymatic activity of TK1 in cell lysates.
Materials:
-
Cell pellets from parental and resistant cell lines
-
Lysis buffer
-
Reaction buffer containing ATP, MgCl2, and DTT
-
[³H]-thymidine
-
DE-81 filter paper discs
-
Scintillation counter and fluid
Procedure:
-
Prepare cell lysates from parental and resistant cells.
-
Determine the protein concentration of the lysates.
-
Set up the reaction mixture containing cell lysate, reaction buffer, and [³H]-thymidine.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto DE-81 filter paper discs.
-
Wash the filter discs to remove unincorporated [³H]-thymidine.
-
Measure the radioactivity on the discs using a scintillation counter.
-
Calculate the TK activity as the amount of phosphorylated thymidine per unit of protein per unit of time.
Visualizations
Caption: this compound activation pathway and mechanisms of acquired resistance.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Trifluorothymidine resistance is associated with decreased thymidine kinase and equilibrative nucleoside transporter expression or increased secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-associated macrophages confer resistance to chemotherapy (this compound/Tipiracil) in digestive cancers by overexpressing thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA profiles involved in this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trifluridine Cytotoxicity Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of cytotoxicity in their trifluridine experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not showing any signs of cytotoxicity after treatment with this compound. What are the first things I should check?
A1: When an experiment doesn't yield the expected results, it's best to start by verifying the fundamental components of your setup.
-
Repeat the Experiment: The first step is always to repeat the experiment to rule out random human error or a one-time issue with your setup.[1][2]
-
Reagent Integrity: Confirm the concentration of your this compound stock solution. Weigh it out again and prepare a fresh stock if necessary. Ensure it has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Cell Health: Your cells should be in the logarithmic growth phase and healthy at the time of treatment. Check for signs of stress or contamination under a microscope. Ensure you are using cells from a low passage number, as cell characteristics can change over time.
-
Positive Control: Include a positive control in your experiment, such as another cytotoxic agent known to be effective on your specific cell line. This will help you determine if the issue is specific to this compound or a more general problem with your assay.
Q2: I've confirmed my reagents and cells are fine, but I'm still not seeing cytotoxicity. What experimental parameters should I reconsider?
A2: If the basics are covered, the next step is to evaluate your experimental design. This compound's effectiveness is highly dependent on concentration and duration of exposure.
-
Concentration Range: You may be using a concentration that is too low for your specific cell line. It is recommended to test a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50). In vitro studies have used concentrations in the range of 0.1 µM to 4.0 µM.[3]
-
Incubation Time: The cytotoxic effects of this compound are mediated by its incorporation into DNA, which takes time.[4][5] Short incubation periods may not be sufficient to induce cell death. Typical incubation times in cytotoxicity assays range from 24 to 72 hours.[3][6] Consider extending your treatment duration.
-
Cell Seeding Density: The number of cells seeded can influence the outcome. If cells become over-confluent during the experiment, their proliferation rate slows down, which can reduce the efficacy of cell cycle-dependent drugs like this compound. Optimize your seeding density to ensure cells remain in an exponential growth phase throughout the treatment period.
Q3: Could my cell line be resistant to this compound?
A3: Yes, intrinsic or acquired resistance is a significant possibility. The mechanism of this compound action relies on specific cellular machinery, and alterations in these components can lead to resistance.
-
Thymidine Kinase 1 (TK1) Expression: this compound requires phosphorylation by TK1 to become active.[7] Cell lines with low or deficient TK1 expression will be inherently resistant. You can check the expression level of TK1 in your cell line via Western blot or qPCR and compare it to known sensitive cell lines. A significant decrease in thymidine kinase activity is a major mechanism of drug resistance.[6]
-
Nucleoside Transporters: this compound must be transported into the cell to be effective. The expression levels of human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs) can influence intracellular drug concentration and, consequently, cytotoxicity.[8]
-
Drug Efflux Pumps: While less commonly reported for this compound, overexpression of multidrug resistance (MDR) pumps can be a general mechanism of resistance to chemotherapy.
Q4: Does this compound need to be combined with tipiracil to be effective in vitro?
A4: In clinical settings, this compound is combined with tipiracil to prevent its rapid degradation by the enzyme thymidine phosphorylase (TP), thereby increasing its bioavailability when administered orally.[3][9] In standard in vitro cell culture experiments with shorter incubation times, the degradation of this compound is less of a concern, and it should exhibit cytotoxicity on its own. However, if your experimental setup involves long-term culture or conditions where metabolic activity is very high, the inclusion of tipiracil could potentially enhance its effect by preventing any breakdown.
Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose why your this compound experiment may not be showing the expected cytotoxicity.
References
- 1. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-tumor effect of this compound via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trifluridine Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing trifluridine concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence IC50 experiments?
A1: this compound is a thymidine-based nucleoside analog. Its primary cytotoxic effect comes from its incorporation into DNA. After entering a cell, it is phosphorylated to this compound triphosphate and then incorporated into the DNA strand in place of thymidine. This leads to DNA dysfunction, inhibition of DNA synthesis, and ultimately, cell death. Understanding this mechanism is crucial for designing IC50 experiments, as the drug's effect is dependent on DNA replication. Therefore, the incubation time of your assay should be sufficient to allow for at least one to two cell doubling times for the cytotoxic effects to become apparent.
Q2: What is a typical starting concentration range for this compound in an IC50 assay?
A2: Based on published data, the IC50 of this compound can vary significantly depending on the cell line. Reported IC50 values range from the low micromolar (µM) to the high micromolar range. A sensible starting point for a dose-response curve would be to use a wide concentration range, for example, from 0.01 µM to 100 µM, with serial dilutions. This broad range will help in narrowing down the effective concentration for your specific cell line in subsequent experiments.
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time is dependent on the cell line's doubling time and the specific assay being used. Since this compound's primary mechanism involves DNA incorporation during the S-phase of the cell cycle, a longer incubation period is generally recommended to allow for a significant portion of the cell population to undergo DNA synthesis. Common incubation times reported in the literature are 48 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.
Q4: Which cell viability assay is most suitable for determining the IC50 of this compound?
A4: Several cell viability assays can be used, with the choice often depending on the laboratory's equipment and preferences. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.
-
Resazurin Assay: A fluorescent assay that measures metabolic activity.
-
Clonogenic Assay: A long-term assay that assesses the ability of single cells to form colonies, which can be particularly relevant for a DNA-damaging agent like this compound.
For high-throughput screening, ATP-based luminescent assays like CellTiter-Glo® are often preferred due to their sensitivity and fewer procedural steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique. |
| No dose-dependent response observed | - this compound concentration range is too high or too low- Insufficient incubation time- Cell line is resistant to this compound | - Perform a wider range of serial dilutions (e.g., log or half-log dilutions) spanning from nanomolar to high micromolar concentrations.- Increase the incubation time to allow for the drug to exert its effect, especially considering its mechanism of action.- Verify the sensitivity of your cell line to this compound by checking literature or using a known sensitive cell line as a positive control. Thymidine kinase 1 (TK1) expression can influence sensitivity. |
| Steep or shallow dose-response curve | - Inappropriate concentration intervals- Assay limitations | - Use a narrower range of concentrations around the estimated IC50 with more data points to better define the curve.- Ensure the chosen assay has a linear range that covers the expected cell viability changes. |
| IC50 value differs significantly from published data | - Different cell line passage number or source- Variations in experimental conditions (e.g., cell density, media components)- Different assay method or data analysis | - Maintain a consistent cell passage number for experiments.- Standardize all experimental parameters, including initial cell seeding density and media formulation.- Use the same assay and data analysis method (e.g., non-linear regression) as the cited literature for a more direct comparison. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Incubation Time (hours) | Reference |
| HCT-116 | Colorectal Cancer | ~5 | Not specified | Not specified | |
| SW620 | Colorectal Cancer | ~1-4 (range) | Clonogenic Assay | 24 | |
| HCT 116 | Colorectal Cancer | ~1-4 (range) | Clonogenic Assay | 24 | |
| HT-29 | Colorectal Cancer | ~1-4 (range) | Clonogenic Assay | 24 | |
| DLD-1 | Colorectal Cancer | ~0.1-4.0 (range) | Clonogenic Assay | 24 | |
| DLD-1/5-FU | 5-FU Resistant Colorectal Cancer | ~0.1-4.0 (range) | Clonogenic Assay | 24 | |
| MKN45 | Gastric Cancer | 0.23 | Not specified | Not specified | |
| MKN45/5FU | 5-FU Resistant Gastric Cancer | 0.85 | Not specified | Not specified | |
| MKN74 | Gastric Cancer | 6.0 | Not specified | Not specified | |
| MKN74/5FU | 5-FU Resistant Gastric Cancer | 7.0 | Not specified | Not specified | |
| KATOIII | Gastric Cancer | 2.7 | Not specified | Not specified | |
| KATOIII/5FU | 5-FU Resistant Gastric Cancer | 2.7 | Not specified | Not specified | |
| HGC-27 | Gastric Cancer | 0.87 | Not specified | 72 | |
| AGS | Gastric Cancer | 2.36 | Not specified | 72 | |
| Various (23 lines) | Multiple Cancer Types | 0.6 - 52 (Median: 5.6) | WST-8 Assay | Not specified |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated drug solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Trifluridine Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of trifluridine and the factors influencing its degradation. Understanding these parameters is critical for designing robust experiments, ensuring the integrity of results, and developing stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The most significant factors to consider are:
-
Enzymatic Degradation: The primary route of this compound metabolism is through the enzyme thymidine phosphorylase (TP), which rapidly breaks it down into its inactive metabolite, 5-(trifluoromethyl)uracil (FTY).[1][2] In oral formulations, this is mitigated by co-administration with a TP inhibitor like tipiracil.[1][2][3]
-
pH-Dependent Hydrolysis: this compound exhibits instability in both acidic and alkaline aqueous solutions.[4][5][6] Hydrolysis in alkaline conditions can lead to the formation of 5-carboxy-2'-deoxyuridine.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, particularly in solution.[4][7] Ophthalmic solutions of this compound require refrigeration to maintain stability.
-
Photodegradation: Although less extensively documented in the provided search results, as a nucleoside analog, there is a potential for photodegradation upon exposure to light, particularly UV radiation. General ICH Q1B guidelines for photostability testing should be followed.[8][9][10][11][12]
-
Oxidation: this compound can be degraded by oxidizing agents.[7][13]
Q2: How should I store this compound solutions to ensure stability?
A2: To minimize degradation, this compound solutions, particularly ophthalmic preparations, should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[14] Solutions in DMSO or distilled water may be stored at -20°C for up to one month. For oral formulations combined with tipiracil, follow the storage instructions provided with the product.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: Unexpected peaks are likely degradation products. Refer to the troubleshooting guide below to identify the potential cause based on your experimental conditions. Common degradation products include 5-(trifluoromethyl)uracil (FTY) from enzymatic degradation and various products from acid or base-catalyzed hydrolysis.[1][4]
Q4: Can I steam sterilize an aqueous solution of this compound?
A4: No, steam sterilization is not recommended for this compound solutions. The high temperatures involved will cause extensive breakdown of the molecule.[6]
Troubleshooting Guide: Unexpected this compound Degradation
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in cell culture media. | Enzymatic degradation by thymidine phosphorylase present in serum-containing media. | Use serum-free media if possible, or consider adding a thymidine phosphorylase inhibitor to your experimental setup. |
| Appearance of additional peaks in HPLC after sample preparation in acidic or basic buffers. | pH-dependent hydrolysis. This compound is unstable in strong acidic or basic conditions.[4][5][6] | Adjust the pH of your buffers to a neutral range (around pH 7). If acidic or basic conditions are necessary for your experiment, minimize the exposure time and temperature. |
| Degradation of this compound stock solution stored at room temperature. | Thermal degradation. This compound solutions are not stable at room temperature for extended periods. | Always store this compound stock solutions under recommended refrigerated or frozen conditions. |
| Inconsistent results from experiments conducted under bright laboratory light. | Potential photodegradation. | Protect this compound-containing solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
| Loss of this compound in the presence of certain reactive reagents. | Oxidative degradation. | Avoid using strong oxidizing agents in your experimental workflow with this compound. |
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on this compound degradation under various stress conditions.
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Temperature | Duration | Percent Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl | 30 min | 96.97% | [4] |
| Acidic Hydrolysis | 1N HCl at 60°C | 30 min | 15% | [5] |
| Alkaline Hydrolysis | 0.1N NaOH | 30 min | Not specified, but degradation observed | [4][7] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | 44.12% | [4] |
| Oxidative Degradation | 30% H₂O₂ at 80°C | 30 min | Degradation observed | [7] |
| Thermal Degradation | 60°C (in 0.1N HCl) | 30 min | 23.93% | [4] |
| Thermal Degradation | 80°C | 30 min | Degradation observed | [7] |
Note: The high degradation in 0.1N HCl for 30 min reported in one study[4] suggests very high sensitivity to acidic conditions.
Key Experimental Protocols
Below are detailed methodologies for key experiments related to this compound degradation studies.
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1N and 1N
-
Sodium hydroxide (NaOH), 0.1N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Thermostatic water bath/oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1N HCl (or 1N HCl for more stringent conditions).
-
Incubate the solution at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 30 minutes).[4][5][7]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes).[7]
-
Cool and neutralize with an equivalent amount of HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Dilute the stock solution with HPLC grade water or mobile phase.
-
Heat the solution in a thermostatic oven or water bath at a high temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[7]
-
Cool the solution and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
A common approach is reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[4][5][7][15][16][17][18]
-
Detection is typically performed using a UV detector at the λmax of this compound (around 260-270 nm).
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control.
-
Protocol 2: Analysis of this compound Degradation by HPLC-MS
Objective: To identify and characterize the degradation products of this compound.
Materials:
-
Stressed samples from the forced degradation study.
-
LC-MS/MS system with a suitable ionization source (e.g., ESI or APCI).
Methodology:
-
Chromatographic Separation:
-
Use an HPLC or UPLC system to separate the degradation products from the parent this compound molecule. The chromatographic conditions can be similar to those described in Protocol 1.
-
-
Mass Spectrometric Detection:
-
Direct the eluent from the HPLC column to the mass spectrometer.
-
Acquire mass spectra of the parent drug and the degradation products.
-
Perform MS/MS fragmentation of the parent ion of each degradation product to obtain structural information.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the degradation products.
-
Propose the elemental composition and plausible structures of the degradation products based on their mass and fragmentation patterns.
-
Visualizing Degradation and Experimental Workflows
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound forced degradation studies.
Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting unexpected this compound degradation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 study of the pharmacokinetics of nucleoside analog this compound and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs this compound alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
- 10. youtube.com [youtube.com]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. actascientific.com [actascientific.com]
- 17. jrtdd.com [jrtdd.com]
- 18. bepls.com [bepls.com]
Technical Support Center: Trifluridine Solubility and Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of trifluridine in experimental media.
Troubleshooting Poor this compound Solubility
Researchers may encounter precipitation of this compound when preparing solutions in cell culture media. This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Initial Assessment Workflow
The following workflow helps identify the potential cause of this compound precipitation.
Caption: A workflow diagram for troubleshooting this compound precipitation in media.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can affect solubility.
2. What is the maximum recommended concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid solvent-induced cytotoxicity.[2] However, the tolerance to DMSO can be cell line-dependent. It is best practice to perform a vehicle control experiment to determine the optimal non-toxic DMSO concentration for your specific cell line.[3] Some sensitive primary cells may require concentrations below 0.1%.[2]
3. I observed a precipitate after diluting my this compound stock solution in the cell culture medium. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this problem:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a compound to cold media can decrease its solubility.[4]
-
Slow, dropwise addition: Add the this compound stock solution to the media slowly and dropwise while gently swirling the container. This prevents localized high concentrations that can lead to precipitation.
-
Reduce the final concentration: The desired concentration of this compound in your media may exceed its solubility limit. Try working with a lower final concentration.
-
Prepare a more dilute stock solution: If you need to maintain a specific final concentration of this compound, consider preparing a more dilute stock solution in DMSO. This will require adding a larger volume of the stock to your media, but it can help maintain solubility. Ensure the final DMSO concentration remains within the non-toxic range for your cells.[4]
4. Can I use other solvents to dissolve this compound?
While DMSO is the most common, this compound is also soluble in water and ethanol. However, its aqueous solubility is pH-dependent. For cell culture applications, preparing a high-concentration stock in an organic solvent like DMSO is generally more practical.
5. How should I store my this compound stock solution?
This compound stock solutions in DMSO can be stored at -20°C for up to a month.[5] For longer-term storage, consult the manufacturer's recommendations. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Quantitative Data Summary
The following tables provide a summary of this compound's physicochemical properties and solubility, as well as general guidelines for DMSO concentrations in cell culture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁F₃N₂O₅ | [6] |
| Molecular Weight | 296.20 g/mol | [6] |
| pKa | ~7.95-8.5 | [7] |
| LogP | -0.5 to -0.75 | [6][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 59 mg/mL | [6] |
| Water | ~20-50 mg/mL | [8][9] |
| Water (pH 7.4) | >44.4 µg/mL | [6] |
| Ethanol | ~59 mg/mL |
Table 3: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration | Reference |
| Most Cancer Cell Lines | 0.5% | [2] |
| Sensitive/Primary Cells | ≤ 0.1% | [2] |
| General Upper Limit (with caution) | 1.0% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tube or flask
-
-
Procedure:
-
Determine the final concentration of this compound and the final volume of media required for your experiment.
-
Calculate the volume of this compound stock solution needed. Ensure that the final DMSO concentration in the media will be at a non-toxic level for your cells (typically ≤ 0.5%).
-
In a sterile container, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Use the freshly prepared this compound working solution for your cell-based assays immediately. Do not store the diluted solution.
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its cytotoxic effects primarily through its incorporation into DNA and the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).
Caption: The signaling pathway of this compound, leading to DNA damage and apoptosis.
General Experimental Workflow for In Vitro this compound Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound and assessing its effects.
Caption: A general workflow for in vitro experiments involving this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. This compound/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Contamination and Trifluridine Assay Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers may encounter with trifluridine assays due to cell line contamination. Our goal is to help you ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound IC50 values are inconsistent across experiments. Could cell line contamination be the cause?
A1: Yes, inconsistent IC50 values for this compound can be a significant indicator of underlying issues with your cell cultures, with cell line contamination being a primary suspect. Both microbial contamination (like mycoplasma) and cross-contamination with another cell line can alter the physiological and metabolic state of your cells, leading to variable drug responses.[1][2][3] It is crucial to perform routine checks for both types of contamination.
Q2: What types of cell line contamination should I be concerned about?
A2: There are two main types of cell line contamination to be aware of:
-
Microbial Contamination: This includes bacteria, yeasts, fungi, and most notably, mycoplasma. Mycoplasma is a common and insidious contaminant as it is not visible by standard microscopy and can significantly alter cellular functions.[2][4]
-
Cross-Contamination: This occurs when a different, often more rapidly growing, cell line is accidentally introduced into your culture.[5][6] This can lead to the complete replacement of the original cell line over time.[5][7] The International Cell Line Authentication Committee (ICLAC) maintains a database of known cross-contaminated cell lines.[8]
Q3: How does mycoplasma contamination specifically affect this compound assay results?
A3: Mycoplasma can significantly impact the reliability of cytotoxicity assays.[2] It can alter cell metabolism, growth rates, and even the expression of genes involved in drug response pathways.[4] For tetrazolium-based assays like the MTT assay, mycoplasma has been shown to directly reduce the tetrazolium dye, leading to a false underestimation of cell death and an apparent increase in drug resistance.[9] This can result in erroneously high IC50 values for this compound.
Q4: How can I be sure that my cell line is what I think it is?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[10][11] This technique generates a unique DNA fingerprint for a cell line, which can be compared to a reference profile from a reputable cell bank (e.g., ATCC) to confirm its identity.[11][12][13] It is recommended to perform STR profiling upon receiving a new cell line, before cryopreservation, and periodically during active culturing.[10]
Q5: How often should I test my cell cultures for mycoplasma?
A5: Routine testing for mycoplasma is critical. It is recommended to test your cell cultures every one to two months.[4] Additionally, you should test any new cell lines upon receipt and before incorporating them into your experiments.[1][10] Cells should be quarantined until they are confirmed to be free of contamination.[14]
Troubleshooting Guides
Problem 1: Unexpected this compound Resistance (High IC50 Value)
| Possible Cause | Troubleshooting Steps |
| Mycoplasma Contamination | 1. Immediately quarantine the affected cell line.[1] 2. Test for mycoplasma using a reliable method such as PCR, ELISA, or DNA staining.[2] 3. If positive, discard the contaminated culture and a fresh, authenticated stock.[15] Alternatively, treat with a mycoplasma elimination reagent, though discarding is often the safest option.[2][15] |
| Cell Line Cross-Contamination | 1. Perform STR profiling to authenticate the cell line's identity.[11] 2. Compare the STR profile to the reference profile of the expected cell line.[12] 3. If misidentified, discard the culture and obtain a new, authenticated vial from a reputable source.[14] |
| High Passage Number | 1. Review your cell culture records to determine the passage number. 2. High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting drug sensitivity.[10] 3. It is recommended to use low-passage cells for experiments.[10] |
Problem 2: High Variability in this compound Assay Results
| Possible Cause | Troubleshooting Steps |
| Intermittent Mycoplasma Contamination | 1. Implement a regular mycoplasma testing schedule for all cell lines in the lab.[15] 2. Ensure strict aseptic technique is followed to prevent the spread of contamination.[1] 3. Use dedicated media and reagents for each cell line to avoid cross-contamination. |
| Genetic Drift in Cell Line | 1. Authenticate the cell line using STR profiling.[11] 2. If the cell line is authentic but results are still variable, consider starting a new culture from a low-passage, cryopreserved stock. |
| Assay-Specific Issues | 1. Review the this compound assay protocol for consistency in cell seeding density, drug concentration preparation, and incubation times.[16] 2. Ensure all reagents are properly prepared and within their expiration dates. |
Experimental Protocols
This compound Cytotoxicity Assay (Clonogenic Survival Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line.
-
Cell Plating:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Plate the appropriate number of cells in 6-well plates to allow for colony formation (typically 200-1000 cells/well).
-
Allow cells to attach for 16-24 hours.[17]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the cells with the drug for a defined period (e.g., 24, 48, or 72 hours).[17][18]
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 11-15 days, or until visible colonies are formed.[18]
-
-
Staining and Counting:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol or a 1:3 mixture of acetic acid and methanol.
-
Stain the colonies with a 0.5% crystal violet solution.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells.
-
Plot the surviving fraction against the this compound concentration and determine the IC50 value (the concentration that inhibits colony formation by 50%).
-
Mycoplasma Detection by PCR
PCR-based methods are highly sensitive for detecting mycoplasma DNA.
-
Sample Collection:
-
Collect 1 ml of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without a medium change.
-
Centrifuge the supernatant to pellet any cells and transfer the supernatant to a new tube.
-
The sample can be heat-inactivated before proceeding with DNA extraction.
-
-
DNA Extraction:
-
Extract DNA from the supernatant using a commercial DNA extraction kit suitable for biological fluids.
-
-
PCR Amplification:
-
Use a commercial PCR kit specifically designed for mycoplasma detection. These kits typically contain primers that target conserved regions of the mycoplasma 16S rRNA gene.
-
Set up the PCR reaction according to the manufacturer's instructions, including positive and negative controls.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Cell Line Authentication by STR Profiling
STR profiling is the standard method for authenticating human cell lines.[11][13]
-
Sample Preparation:
-
Prepare a cell pellet from your cultured cells or submit a cryovial of cells to a sequencing core facility.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell sample.
-
-
Multiplex PCR:
-
Amplify multiple STR loci simultaneously using a commercial STR profiling kit. These kits contain fluorescently labeled primers for specific STR markers.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
The size of the fragments is used to determine the number of repeats at each STR locus, generating a unique genetic profile.
-
This profile is then compared to a reference database (e.g., ATCC, Cellosaurus) to confirm the identity of the cell line.[10] A match of ≥80% is typically required for authentication.[12]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Cell line authentication and quality control workflow.
Caption: Impact of cell line contamination on this compound assay results.
References
- 1. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 3. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 5. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 6. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 7. novabio.lt [novabio.lt]
- 8. On Biology Mix-up mayhem: cell line contamination in biological research [blogs.biomedcentral.com]
- 9. Falsification of tetrazolium dye (MTT) based cytotoxicity assay results due to mycoplasma contamination of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. news-medical.net [news-medical.net]
- 13. Cell Line Authentication [promega.com]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. cellculturedish.com [cellculturedish.com]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: The Role of Thymidine Kinase 1 in Trifluridine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of thymidine kinase 1 (TK1) loss on the efficacy of trifluridine (FTD), a key component of the anticancer agent this compound/tipiracil (TAS-102).
Troubleshooting Guides
Issue: Reduced this compound (FTD) Efficacy or Acquired Resistance in Cancer Cell Lines
If you are observing a decrease in the cytotoxic effect of FTD in your cancer cell line models, it may be indicative of acquired resistance. One of the primary mechanisms of FTD resistance is the loss of functional thymidine kinase 1 (TK1).
Troubleshooting Steps:
-
Assess TK1 Expression: Verify the expression level of the TK1 protein in your resistant cell lines compared to the parental, sensitive cell lines.
-
Recommended Method: Western Blotting.
-
-
Sequence the TK1 Gene: Investigate potential mutations in the TK1 gene that could lead to a non-functional protein.
-
Recommended Method: Sanger sequencing of the TK1 coding region.
-
-
Measure FTD Incorporation into DNA: Quantify the amount of FTD incorporated into the DNA of sensitive versus resistant cells. A significant reduction in incorporation in resistant cells points towards a defect in the activation pathway.
-
Recommended Method: Immunofluorescence using an anti-BrdU antibody that cross-reacts with FTD.
-
Quantitative Data Summary: FTD IC50 Values in TK1-Proficient vs. TK1-Deficient Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (FTD) in various colorectal cancer cell lines, demonstrating the impact of TK1 status on drug sensitivity.
| Cell Line | TK1 Status | FTD IC50 (µmol/L) | Reference |
| DLD1 | Proficient (Parental) | Value not explicitly stated, but sensitive | [1][2] |
| DLD1-FTD | Deficient (Acquired Resistance, Nonsense Mutation) | >100 | [2] |
| DLD1-TK1-/- | Deficient (CRISPR/Cas9 Knockout) | >100 | [2] |
| DLD1-FTD/TK1#13 | TK1 Expression Restored | 0.45 | [2] |
| DLD1-FTD/TK1#19 | TK1 Expression Restored | 0.50 | [2] |
| HCT 116 | Proficient (Parental) | Value not explicitly stated, but sensitive | [3][4] |
| HCT 116 TK1-knockout | Deficient (CRISPR/Cas9 Knockout) | Significantly increased resistance | [3][4] |
Note: Specific IC50 values can vary between studies and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (FTD) and the role of thymidine kinase 1 (TK1)?
A1: this compound is a thymidine-based nucleoside analog. Its cytotoxic effects are dependent on its intracellular phosphorylation and subsequent incorporation into DNA.[5][6] Thymidine kinase 1 (TK1) is the crucial first enzyme in the activation cascade of FTD.[2][3]
FTD Activation Pathway:
-
Transport: FTD enters the cell via nucleoside transporters.[2]
-
Mono-phosphorylation: In the cytoplasm, TK1 phosphorylates FTD to FTD monophosphate (FTD-MP).[2][5] This is the rate-limiting step.
-
Di- and Tri-phosphorylation: FTD-MP is further phosphorylated by thymidylate kinase (TYMK) and nucleoside diphosphate kinase (NDK) to FTD diphosphate and FTD triphosphate (FTD-TP), respectively.[2]
-
DNA Incorporation: FTD-TP is incorporated into the DNA, leading to DNA damage and cell death.[5][6]
-
Thymidylate Synthase Inhibition: FTD-MP can also inhibit thymidylate synthase (TS), an enzyme crucial for de novo DNA synthesis.[2][5]
Q2: How does the loss of TK1 lead to FTD resistance?
A2: The loss of TK1 function is a primary cause of FTD resistance.[1][7] Without functional TK1, the initial and essential phosphorylation of FTD to FTD-MP is blocked.[2] This prevents the subsequent formation of the active FTD-TP and its incorporation into DNA, thereby rendering the drug ineffective.[2][3] Studies have shown that cancer cells with acquired FTD resistance often have mutations in the TK1 gene leading to a non-functional protein.[2] Furthermore, targeted knockout of the TK1 gene using CRISPR/Cas9 confers severe resistance to FTD.[2][3]
Q3: What experimental protocols can be used to assess the impact of TK1 loss on FTD efficacy?
A3: A combination of assays is recommended to comprehensively evaluate the effects of TK1 loss on FTD efficacy.
Experimental Workflow:
Detailed Methodologies:
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 500-1000 cells per well and allow them to attach overnight.[8]
-
Drug Treatment: Add FTD at various concentrations to the wells.
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Add the CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
Apoptosis Assay (e.g., Annexin V and Propidium Iodide Staining):
-
Cell Treatment: Treat cells with FTD at the desired concentration and for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining):
-
Cell Treatment: Treat cells with FTD as required.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[9]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]
-
Q4: Does loss of TK1 and subsequent FTD resistance affect sensitivity to other chemotherapeutic agents like 5-fluorouracil (5-FU)?
A4: Studies have shown that the loss of TK1, which confers resistance to FTD, does not lead to cross-resistance to 5-fluorouracil (5-FU).[1][2] FTD-resistant cells, including those with TK1 knockout, maintain a similar sensitivity to 5-FU as their parental counterparts.[2] This is because the metabolic activation pathways of 5-FU are different and do not rely on TK1. This suggests that 5-FU-based chemotherapy could still be a viable treatment option for tumors that have become resistant to FTD.[1]
References
- 1. Thymidine Kinase 1 Loss Confers this compound Resistance without Affecting 5-Fluorouracil Metabolism and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of this compound correlates with the thymidine kinase 1 expression level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytotoxicity of this compound correlates with the thymidine kinase 1 expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trifluridine Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of trifluridine in preclinical oral gavage studies. The following information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low when administered alone?
This compound, a thymidine-based nucleoside analog, is rapidly and extensively metabolized in the liver and intestines by the enzyme thymidine phosphorylase (TP).[1][2] This first-pass metabolism converts this compound into its inactive form, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY), leading to low systemic exposure and limited efficacy when administered orally as a single agent.[3]
Q2: What is the most effective method to improve the oral bioavailability of this compound in oral gavage studies?
The most effective and widely adopted method is the co-administration of this compound with tipiracil hydrochloride, a potent inhibitor of thymidine phosphorylase.[1][2][4] Tipiracil prevents the degradation of this compound, significantly increasing its systemic exposure and allowing for effective oral administration.[2][4] This combination is clinically available as the oral anticancer agent TAS-102 (Lonsurf®).[5]
Q3: What is the recommended molar ratio of this compound to tipiracil for oral gavage studies?
Preclinical and clinical studies have established an optimal molar ratio of 1:0.5 for this compound to tipiracil.[5] This ratio has been shown to achieve maximum antitumor activity with acceptable toxicity.
Q4: What is a suitable vehicle for preparing a this compound and tipiracil formulation for oral gavage in rodents?
A commonly used and effective vehicle for suspending this compound and tipiracil for oral gavage in mice is a 0.5% aqueous solution of hydroxypropyl methylcellulose (HPMC). This vehicle ensures a uniform suspension for accurate dosing.
Troubleshooting Guide for Oral Gavage Studies with this compound
This guide addresses specific issues that researchers may encounter during oral gavage administration of this compound and tipiracil formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations of this compound between animals. | 1. Inaccurate gavage technique leading to inconsistent dosing. 2. Formulation instability or non-uniform suspension. 3. Differences in gastric emptying rates or food intake among animals.[6] | 1. Ensure all personnel are properly trained in oral gavage techniques. Use a consistent volume and speed of administration. 2. Prepare the formulation fresh daily and ensure it is continuously stirred during dosing to maintain a homogenous suspension. 3. Standardize the fasting period for all animals before dosing. Administering the formulation at the same time each day can also help. |
| Lower than expected this compound exposure (AUC and Cmax). | 1. Incorrect molar ratio of this compound to tipiracil, leading to incomplete inhibition of thymidine phosphorylase. 2. Degradation of the active compounds in the formulation. 3. Issues with the oral gavage procedure, such as accidental administration into the trachea. | 1. Verify the calculations and weighing of this compound and tipiracil to ensure the correct 1:0.5 molar ratio. 2. Assess the stability of your formulation. Prepare fresh solutions for each experiment and store them appropriately (e.g., protected from light, at a controlled temperature) if not used immediately. 3. Review and refine the oral gavage technique. Ensure the gavage needle is correctly placed in the esophagus. Monitor animals for any signs of respiratory distress after dosing. |
| Signs of toxicity in animals (e.g., excessive weight loss, lethargy). | 1. The dose of this compound/tipiracil is too high for the specific animal model or strain. 2. The vehicle itself may be causing adverse effects. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. Consider starting with a lower dose and escalating. 2. Include a vehicle-only control group to assess any background toxicity associated with the formulation vehicle. |
| Difficulty in dissolving or suspending this compound and tipiracil. | 1. This compound has limited aqueous solubility. 2. Improper mixing or preparation of the vehicle. | 1. While this compound is soluble in aqueous media over a range of pH, ensure thorough mixing. Sonication may aid in the dispersion of the compounds in the HPMC vehicle. 2. Follow a standardized protocol for preparing the 0.5% HPMC solution to ensure consistent viscosity and suspending properties. |
Quantitative Data Presentation
The co-administration of tipiracil significantly enhances the systemic exposure of this compound. The following table summarizes the pharmacokinetic parameters of this compound administered with and without tipiracil in preclinical and clinical settings.
| Species | Administration | Parameter | This compound Alone | This compound + Tipiracil | Fold Increase | Reference |
| Monkeys | Oral | Cmax | - | - | ~70-fold | [1] |
| Monkeys | Oral | AUC | - | - | ~100-fold | [1] |
| Humans | Oral (35 mg/m²) | Cmax | Geometric Mean Ratio: 1 | Geometric Mean Ratio: 22 | ~22-fold | [1] |
| Humans | Oral (35 mg/m²) | AUC₀-last | Geometric Mean Ratio: 1 | Geometric Mean Ratio: 37 | ~37-fold | [1] |
Experimental Protocols
Preparation of 0.5% Hydroxypropyl Methylcellulose (HPMC) Vehicle
Materials:
-
Hydroxypropyl methylcellulose (HPMC), low viscosity (e.g., 400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Autoclave (optional, for sterilization)
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 80-90°C.
-
While stirring the hot water vigorously with a magnetic stirrer, slowly add the HPMC powder to the vortex to ensure it disperses without forming clumps.
-
Continue stirring for 10-15 minutes until the HPMC is fully wetted. The solution will appear cloudy.
-
Add the remaining two-thirds of the water as cold (2-8°C) or room temperature water to the hot HPMC dispersion.
-
Continue stirring until the solution becomes clear and uniform. This may take 30 minutes to an hour.
-
If required for the study, the final solution can be sterilized by autoclaving. Allow the solution to cool to room temperature before use.
Preparation and Administration of this compound/Tipiracil Formulation for Oral Gavage in Mice
Materials:
-
This compound powder
-
Tipiracil hydrochloride powder
-
0.5% HPMC vehicle
-
Analytical balance
-
Spatula
-
Mortar and pestle (optional, for fine powder)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Oral gavage needles (appropriate size for the mice)
-
Syringes
Procedure:
-
Calculate the required amounts of this compound and tipiracil. Ensure the molar ratio is 1:0.5 (this compound:tipiracil). The dosage should be based on the body weight of the animals and the desired mg/kg dose.
-
Weigh the calculated amounts of this compound and tipiracil hydrochloride powder using an analytical balance.
-
Mix the powders. If starting with crystalline material, it can be beneficial to gently grind the powders together with a mortar and pestle to ensure a homogenous mixture.
-
Prepare the suspension. In a suitable container, add a small amount of the 0.5% HPMC vehicle to the mixed powders to create a paste. Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension. A magnetic stirrer can be used for larger volumes to maintain homogeneity.
-
Administer the formulation.
-
Gently restrain the mouse.
-
Measure the correct length of the gavage needle (from the corner of the mouth to the last rib).
-
Draw the required volume of the suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Gently insert the gavage needle into the esophagus and deliver the formulation smoothly.
-
Monitor the animal for any signs of distress after administration.
-
Important Considerations:
-
Prepare the this compound/tipiracil suspension fresh daily to ensure stability.
-
Continuously stir the suspension during the dosing procedure to prevent settling of the compounds and ensure accurate dosing for each animal.
Visualizations
Mechanism of this compound Bioavailability Enhancement by Tipiracil
Caption: Mechanism of tipiracil-mediated enhancement of this compound bioavailability.
Experimental Workflow for Oral Gavage Study
Caption: Workflow for a preclinical oral gavage pharmacokinetic study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluridine Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of trifluridine for experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| No or low cytotoxicity observed at expected concentrations. | Insufficient treatment duration: this compound's primary mechanism involves incorporation into DNA during S-phase, which requires time for cells to cycle and for the damage to accumulate.[1][2] | Extend the treatment duration. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your specific cell line. For some cell lines, effects may only become apparent after 72-96 hours.[3] |
| Low cell proliferation rate: Slowly dividing cells will incorporate less this compound into their DNA over a short period. | Increase the treatment duration to span multiple cell cycles. Ensure your cell seeding density allows for proliferation throughout the experiment. | |
| Drug degradation: this compound can be degraded in culture over extended periods. | For treatment durations longer than 48-72 hours, consider replacing the media with freshly prepared this compound-containing media every 48 hours. | |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell numbers at the start of the experiment will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Avoid wells on the edges of the plate or fill them with PBS to minimize evaporation effects.[3] |
| Edge effects on multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.[3] | |
| Unexpected increase in cell proliferation at low this compound concentrations. | Hormesis effect: Some compounds can have a stimulatory effect at very low doses. | This is a known phenomenon for some drugs. Ensure your dose-response curve covers a wide range of concentrations to accurately determine the inhibitory range. |
| Difficulty in determining IC50 value. | Suboptimal treatment duration: The IC50 of this compound is time-dependent. An exposure that is too short may not induce a 50% reduction in viability at any tested concentration. | Perform a time-course experiment. Determine the IC50 at multiple time points (e.g., 48h, 72h, 96h) to find the most consistent and relevant duration for your experimental goals. For many cancer cell lines, a 72-hour incubation is a good starting point.[4] |
| Observed cell cycle arrest but low levels of apoptosis. | Time lag between cell cycle arrest and apoptosis: this compound can induce a sustained G2/M phase arrest, with apoptosis occurring at later time points.[1][2][5] | Extend the post-treatment incubation time. After the initial this compound exposure, you may need to monitor the cells for an additional 24-48 hours to observe significant apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that influences treatment duration?
A1: this compound is a thymidine analog that, after being phosphorylated, is incorporated into DNA during the S-phase of the cell cycle.[1][2] This incorporation leads to DNA dysfunction, DNA damage, and subsequent cell cycle arrest (primarily in the G2/M phase) and apoptosis.[1][2][5] Because its action is dependent on DNA replication, the duration of treatment must be sufficient to allow a significant portion of the cell population to enter S-phase and incorporate the drug.
Q2: How do I determine the optimal starting treatment duration for my cell line?
A2: A good starting point for many cancer cell lines is a 72-hour treatment period.[4][5][6] However, the optimal duration is dependent on the cell line's doubling time. As a general rule, the initial treatment duration should be at least 1.5 to 2 times the cell line's doubling time to ensure most cells have passed through the S-phase.
Q3: Should I change the media with fresh this compound during a long-term experiment?
A3: For experiments extending beyond 72 hours, it is good practice to replace the cell culture media containing this compound every 48 to 72 hours. This ensures that the drug concentration remains stable and that nutrients are not depleted, which could otherwise confound the results.
Q4: Can I use a short-term exposure to this compound?
A4: Short-term exposure (e.g., 24 hours) can be used, but the observed effects might be less pronounced compared to longer exposures.[7] Shorter durations are often used in sequential treatment studies or to investigate initial cellular responses like the induction of DNA damage markers.[7] For cytotoxicity assays (like IC50 determination), longer exposures of 48-72 hours are generally more reliable.[4]
Q5: How does treatment duration affect the interpretation of cell cycle analysis?
A5: Treatment duration is critical for interpreting cell cycle data.
-
Short-term (e.g., 24 hours): You may observe an accumulation of cells in the S and G2/M phases as this compound gets incorporated and begins to affect cell cycle progression.[7]
-
Long-term (e.g., 48-72 hours): A sustained G2/M arrest is often observed.[2][5] At later time points, you may also see an increase in the sub-G1 population, which is indicative of apoptotic cells.[7]
Data Presentation
Table 1: Time-Dependent IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| MKN45 | 72 hours | 0.23 | [8] |
| MKN45/5FU (5-FU Resistant) | 72 hours | 0.85 | [8] |
| MKN74 | 72 hours | 6.0 | [8] |
| MKN74/5FU (5-FU Resistant) | 72 hours | 7.0 | [8] |
| KATOIII | 72 hours | 2.7 | [8] |
| KATOIII/5FU (5-FU Resistant) | 72 hours | 2.7 | [8] |
| HCT-116 | 72 hours | ~5.0 | [9] |
| RKO | 72 hours | Not specified, but sensitive | [4] |
| DLD-1 | 72 hours | Not specified, but sensitive | [4] |
Table 2: Effect of this compound Treatment Duration on Apoptosis and Cell Cycle
| Cell Line | Treatment | Duration | Observation | Reference |
| DLD-1/5-FU | 2.0 µM this compound | 24 hours | Apoptotic cells: 20.8 ± 3.2% | [7] |
| HGC-27 | 0.5 µM this compound | 72 hours | Apoptotic cells: 27.04% | [5] |
| HGC-27 | 0.5 µM this compound | 72 hours | G2/M phase cells increased from 18.52% to 49.82% | [5] |
| HCT-116 | 5 µM this compound | Up to 72 hours | Sustained G2 phase arrest | [2][9] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (e.g., for IC50 Determination)
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions (e.g., 2x the final desired concentration) in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and media-only wells.
-
Incubate for the desired duration (e.g., 72 hours). For durations longer than 72 hours, consider a full media change with fresh this compound at the 72-hour mark.
-
-
Viability Assessment (using a reagent like CellTiter-Glo®):
-
Equilibrate the plate and viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the intended duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 2 hours or store at -20°C overnight.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to gate the single-cell population and model the cell cycle phases (Sub-G1, G0/G1, S, G2/M).
-
Mandatory Visualizations
References
- 1. The anti-tumor effect of this compound via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNA profiles involved in this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects and mechanisms of this compound alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell transcriptional pharmacodynamics of this compound in a tumor-immune model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing trifluridine precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling trifluridine, focusing on the common experimental challenge of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution precipitating?
Precipitation of this compound from a stock solution can occur for several reasons:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the storage temperature.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A solution prepared at room temperature or with gentle warming may precipitate when stored at lower temperatures like 4°C or -20°C.
-
Solvent Choice: this compound has variable solubility across different solvents.[1][2] Using a solvent in which it is only sparingly soluble can lead to precipitation.
-
Solvent Evaporation: Improperly sealed vials can allow for solvent evaporation, which increases the concentration of this compound and may lead to precipitation.
-
pH Shift: The solubility of this compound can be influenced by the pH of the solution. It is soluble in 0.01 M hydrochloric acid and 0.01 M sodium hydroxide.[1]
-
Degradation: this compound is unstable in highly acidic solutions and can degrade into less soluble compounds like trifluoromethyl uracil.[3]
Q2: What is the best solvent for preparing this compound stock solutions?
The choice of solvent depends on the desired concentration and the experimental application.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent choice for high-concentration stock solutions due to this compound's high solubility in it.[4][5][6] It is recommended to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[6]
-
Water: this compound is soluble in water, but achieving high concentrations may require sonication and gentle warming.[4][5][7]
-
Ethanol & Methanol: this compound is freely soluble in methanol and highly soluble in ethanol, making them suitable solvents.[1][7]
Q3: How should I store my this compound stock solution to prevent precipitation?
Proper storage is critical for maintaining the integrity of your stock solution.
-
Temperature: For short-term stability, aqueous and DMSO solutions can be stored at -20°C for up to one month.[4] For ophthalmic solutions, refrigeration is recommended without freezing.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can promote precipitation and degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Sealing: Ensure vials are tightly sealed to prevent solvent evaporation. Parafilm can be used to create a more secure seal.
-
Light: Store solutions protected from light to prevent potential photodegradation.
Q4: Can I redissolve precipitated this compound?
Yes, in most cases, precipitated this compound can be redissolved. Gently warm the solution in a water bath (e.g., 37°C to 60°C) and vortex or sonicate until the precipitate dissolves completely.[5] Always inspect the solution to ensure it is clear before use. If the precipitate does not redissolve, it may indicate degradation or that the concentration is too high for the solvent.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Reported Solubility (mg/mL) | Notes | Citations |
| DMSO | ≥ 100 | Use of fresh, anhydrous DMSO is recommended. | [5][6][7] |
| Water | 14 - 50 | May require sonication and/or gentle warming to 60°C to fully dissolve. | [4][5][7] |
| Ethanol | 100 | Sonication is recommended for rapid dissolution. | [7] |
| Methanol | Freely Soluble | This compound dissolves readily. | [1] |
| Acetone | Freely Soluble | This compound dissolves readily. | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Maximum Duration |
| DMSO | High (e.g., 50-100 mg/mL) | -20°C or -80°C | Up to 1 month at -20°C[4], 1 year at -80°C[7] |
| Water | Moderate (e.g., 10-30 mg/mL) | -20°C | Up to 1 month |
| Ethanol/Methanol | High (e.g., 50-100 mg/mL) | -20°C | Data not specified, but similar stability to DMSO is expected. |
Troubleshooting Guide
Problem: Precipitate observed in stock solution after storage.
| Potential Cause | Explanation | Recommended Solution |
| Low Temperature | The solution was saturated at room temperature, and solubility decreased upon cooling. | Gently warm the vial (e.g., in a 37°C water bath) and vortex/sonicate to redissolve. Consider preparing a slightly lower concentration stock in the future. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can disrupt the solution's equilibrium, promoting crystal formation. | Prepare single-use aliquots from the main stock solution to minimize freeze-thaw cycles. |
| Solvent Evaporation | The vial was not sealed properly, leading to an increase in this compound concentration above its solubility limit. | Check the vial seal. If evaporation is suspected, you may try adding a small amount of fresh solvent to redissolve the precipitate, but be aware this will alter the final concentration. |
Problem: this compound powder is not dissolving completely.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Solvent | The amount of solvent is not enough for the mass of this compound powder. | Consult the solubility table (Table 1). Add more solvent incrementally until the powder dissolves. |
| Low Temperature | Dissolution can be slow at room temperature. | Gently warm the solution (up to 60°C for aqueous solutions) and use a vortex mixer or sonicator to aid dissolution.[5] |
| Poor Solvent Quality | For DMSO stocks, absorbed water can significantly reduce solubility. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
-
Preparation: In a sterile environment, weigh out 10 mg of this compound powder.
-
Dissolution: Add 100 µL of fresh, anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear and all solid has dissolved.
-
Storage: Aliquot into single-use volumes in tightly sealed vials and store at -80°C for long-term use or -20°C for up to one month.[4][7]
Protocol 2: Preparation of a 20 mg/mL Aqueous this compound Stock Solution
-
Preparation: Weigh out 20 mg of this compound powder into a sterile conical tube.
-
Dissolution: Add 1 mL of sterile, purified water.
-
Mixing: Vortex the suspension. Place the tube in a sonicator bath. If dissolution is slow, gently warm the solution in a water bath at 40-60°C, alternating with vortexing, until the solution is clear.[5]
-
Sterilization: If required for cell culture, filter the final solution through a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -20°C for up to one month.[4]
Visualizations
Caption: A logical workflow for troubleshooting precipitation in this compound stock solutions.
Caption: Cellular mechanism of this compound, leading to DNA damage and apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. CN104761602A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 70-00-8 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound/tipiracil hydrochloride mixture | TargetMol [targetmol.com]
- 8. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Trifluridine Proliferation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in trifluridine proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell proliferation?
This compound is a thymidine-based nucleoside analog. Its primary mechanism involves incorporation into DNA, leading to DNA damage and dysfunction, which ultimately inhibits cell proliferation.[1][2][3] After being taken up by cells, this compound is phosphorylated to its active form, this compound triphosphate, by thymidine kinase 1 (TK1).[4][5] This active form competes with the natural thymidine triphosphate for incorporation into newly synthesized DNA strands. Once incorporated, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis (programmed cell death).[2][6] Additionally, this compound monophosphate can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, although DNA incorporation is considered its main cytotoxic mechanism in many cancer cells.[4][5][6]
Q2: I am observing high variability between replicate wells in my this compound proliferation assay. What are the potential causes?
High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough cell suspension mixing before and during plating.[7][8][9][10]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant differences between wells. Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[11]
-
Cell Clumping: Clumped cells will not proliferate uniformly. Ensure a single-cell suspension is achieved after trypsinization.
-
Incomplete Reagent Mixing: Inadequate mixing of assay reagents within the wells can lead to inconsistent results.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the reason?
Inconsistent IC50 values can be frustrating. Here are some potential culprits:
-
Cell Passage Number: Cells can change their characteristics, including drug sensitivity, over multiple passages. Use cells within a consistent and low passage number range for all experiments.
-
Cell Health and Confluency: The physiological state of the cells at the time of treatment can impact their response to this compound. Ensure cells are healthy and in the exponential growth phase. Avoid using cells that are over-confluent.
-
Reagent Stability: this compound solutions should be prepared fresh and stored properly to maintain their potency. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Incubation Time: The duration of this compound exposure can significantly influence the IC50 value. Maintain a consistent incubation time across all experiments.[10]
-
Assay Method: Different proliferation assays (e.g., MTT, MTS, crystal violet) measure different cellular parameters and can yield different IC50 values.[1] Stick to one method for comparable results.
Q4: Can the type of proliferation assay I use affect my results with this compound?
Yes, the choice of proliferation assay can impact your results. Assays like MTT and MTS measure metabolic activity, which is often used as a proxy for cell viability.[1][12][13][14] However, certain compounds can interfere with cellular metabolism without directly affecting viability, potentially leading to misleading results.[1][15] Crystal violet assays, on the other hand, stain the total protein and DNA of adherent cells, providing a measure of cell biomass.[2][16][17][18] It is crucial to understand the principle of your chosen assay and its limitations. For this compound, which induces DNA damage and cell death, both metabolic and staining-based assays are suitable, but direct comparison of IC50 values between different assay types should be done with caution.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
Question: My negative control wells (cells without this compound) show a very high signal, making it difficult to determine the true effect of the drug. What can I do?
Answer:
High background can obscure your results. Here’s a systematic approach to troubleshoot this issue:
| Potential Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell culture. Use fresh, sterile reagents and media. |
| Reagent Issues | For tetrazolium-based assays (MTT, MTS), reagents can spontaneously reduce in the presence of light or at an elevated pH, increasing background absorbance.[14] Prepare reagents fresh and protect them from light. |
| Incorrect Plate Type | For luminescence-based assays, use white, opaque-walled plates to maximize signal and minimize crosstalk.[19] For fluorescence assays, black plates are recommended to reduce background.[20] |
| Media Components | Phenol red and other components in the culture media can interfere with certain assays.[20] Consider using phenol red-free media or washing cells with PBS before adding assay reagents. |
| Over-incubation | Extended incubation with assay reagents can lead to higher background. Optimize the incubation time for your specific cell line and assay.[14] |
Issue 2: Unexpected Cell Behavior or Morphology
Question: After treating with this compound, my cells look stressed even at low concentrations, but the proliferation assay shows minimal effect. Why is there a discrepancy?
Answer:
This discrepancy can arise from the timing of your assay and the specific cellular processes being measured.
| Potential Cause | Troubleshooting Step |
| Delayed Cytotoxicity | This compound's effects, which involve incorporation into DNA, may take time to manifest as a decrease in cell number or metabolic activity. A short incubation period might show morphological changes without a significant drop in viability. |
| Cell Cycle Arrest | This compound can cause cells to arrest in the cell cycle. While these cells are not proliferating, they may still be metabolically active for some time, leading to a higher signal in metabolic assays like MTT. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in proliferation at low drug concentrations. |
| Visual vs. Quantitative | Microscopic observation is qualitative. Rely on the quantitative data from your assay, but consider complementing it with an apoptosis assay (e.g., Annexin V staining) to confirm the mode of cell death. |
Experimental Protocols
Standard Protocol for this compound Proliferation Assay (Crystal Violet)
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Prepare a single-cell suspension in complete culture medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Crystal Violet Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde or 100% methanol to each well and incubate for 15 minutes at room temperature.[2]
-
Remove the fixative and wash the plates gently with water.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[16]
-
Remove the crystal violet solution and wash the plates thoroughly with water until the water runs clear.
-
Air dry the plates completely.
-
-
Quantification:
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or 100% methanol) to each well to dissolve the stain.
-
Incubate for 15-20 minutes on a shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (no cells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. clyte.tech [clyte.tech]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biomarkers of this compound-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of cell-seeding density on the proliferation and gene expression profile of human umbilical vein endothelial cells within ex vivo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Initial Cell Seeding Density on Early Osteogenic Signal Expression of Rat Bone Marrow Stromal Cells Cultured on Crosslinked Poly(propylene fumarate) Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Is Your MTT Assay the Right Choice? [promega.sg]
- 16. tpp.ch [tpp.ch]
- 17. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. promegaconnections.com [promegaconnections.com]
- 20. bitesizebio.com [bitesizebio.com]
Technical Support Center: Minimizing Corneal Toxicity of Topical Trifluridine
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to minimize the corneal toxicity associated with topical trifluridine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced corneal toxicity?
A1: this compound is a non-selective antiviral agent. Its mechanism of action involves incorporation into both viral and host cell DNA, inhibiting DNA synthesis.[1][2][3] While this effectively stops viral replication, it also disrupts the normal cell cycle of corneal epithelial cells, leading to cytotoxicity and impaired corneal healing.[1][4] this compound is phosphorylated by both viral and cellular thymidine kinases, which contributes to its toxic effects on uninfected cells.[1]
Q2: What are the common signs of this compound corneal toxicity in research animals?
A2: The most frequently observed adverse reactions include mild, transient burning or stinging upon instillation and palpebral edema (swelling of the eyelid).[5] Other signs include superficial punctate keratopathy, epithelial keratopathy, stromal edema, conjunctival hyperemia (redness), and keratitis sicca (dry eye).[5][6] Prolonged use beyond 21 days can lead to more severe complications such as corneal ulcers and epithelial dysplasia.[1][7][8]
Q3: How can I minimize corneal toxicity in my experimental design?
A3: Several strategies can be employed:
-
Adhere to Dosing and Duration Limits: Do not exceed the recommended dosage and frequency of administration.[9] Continuous administration should be avoided for periods longer than 21 days.[1][10]
-
Consider Dose Tapering: After the initial treatment phase (e.g., until corneal re-epithelialization in a disease model), consider reducing the dosing frequency for the remainder of the study period, as recommended in clinical use.[11][12]
-
Optimize Formulation: Ensure the vehicle control formulation has a pH (5.5 to 6.0) and osmolality (~283 mOsm) similar to the this compound solution to isolate the drug's effects.[5][11] Be aware that preservatives, such as thimerosal, can contribute to ocular surface toxicity.[5]
-
Use Alternative Models: For initial screening, consider using in vitro models like 3D reconstructed human corneal tissues to reduce reliance on live animal testing.[13]
Q4: Are there less toxic alternatives to this compound for antiviral research?
A4: Yes. Ganciclovir is a more selective antiviral agent that is primarily activated by viral thymidine kinase, resulting in significantly less toxicity to healthy ocular surface cells.[1][7] Acyclovir is another established alternative.[14] These agents can be considered as comparative controls or primary agents if the research goals allow.
Q5: Can this compound be combined with other agents to reduce toxicity?
A5: Combining this compound with other antiviral agents like ganciclovir may allow for the use of lower, less toxic concentrations of this compound without sacrificing antiviral efficacy.[4] Additionally, co-administration with lubricating agents or artificial tears may help mitigate some of the surface irritation, though this may also affect drug bioavailability and should be carefully controlled for in the experimental design.
Troubleshooting Guides
Issue 1: I am observing significant corneal clouding and edema in my animal models early in the study.
-
Question: Is the observed toxicity exceeding expected levels for the dose and duration?
-
Possible Cause & Solution:
-
Concentration/Dosing Error: Immediately verify the concentration of your this compound solution and the dosing volume/frequency. Ensure the protocol is being followed precisely.
-
Vehicle-Induced Toxicity: Run a parallel control group with only the vehicle solution. The vehicle's pH, osmolality, or preservatives may be contributing to the irritation.[5][15]
-
Pre-existing Corneal Condition: Ensure all animals are examined for pre-existing corneal defects or irritation before the study begins.[16] Animals with compromised corneas will be more susceptible to toxicity.[11]
-
Issue 2: My in vitro corneal cell cultures are showing low viability even at low this compound concentrations.
-
Question: Are the cells dying off faster than anticipated in the dose-response study?
-
Possible Cause & Solution:
-
Incorrect Drug Concentration: Double-check all calculations and dilutions for the stock and working solutions of this compound.
-
Extended Exposure Time: this compound's toxicity is dose-dependent.[17] Review your protocol's exposure time. While some protocols use continuous exposure, consider shorter exposure periods (e.g., 1 hour) followed by a washout to better mimic the in vivo clearance from the tear film.[17]
-
Cell Culture Health: Ensure the cell cultures are healthy, confluent, and not compromised before adding the test article. Stressed cells will be more sensitive to toxic insults.
-
Data Presentation
Table 1: Reported Adverse Reactions of 1% this compound Ophthalmic Solution
| Adverse Reaction | Reported Frequency | Citation(s) |
|---|---|---|
| Mild, Transient Burning/Stinging | 4.6% - 12% | [5][6] |
| Palpebral Edema | 2.8% | [5] |
| Superficial Punctate Keratopathy | 2% | [6] |
| Epithelial Keratopathy | <1% | [6] |
| Hypersensitivity Reaction | Decreasing Frequency | [5] |
| Stromal Edema | <1% | [5][6] |
| Irritation | <1% | [6] |
| Keratitis Sicca (Dry Eye) | <1% | [6] |
| Conjunctival Hyperemia | Decreasing Frequency | [5] |
| Increased Intraocular Pressure | <1% |[5][6] |
Table 2: Comparison of Topical Antiviral Agent Characteristics
| Agent | Mechanism of Action | Selectivity | Relative Corneal Toxicity |
|---|---|---|---|
| This compound (TFT) | Inhibits DNA synthesis in viral and cellular DNA.[2][3] | Non-selective (phosphorylated by viral and cellular kinases).[1] | High[1][17] |
| Idoxuridine (IDU) | Inhibits DNA synthesis. | Non-selective. | High[17] |
| Ganciclovir (GCV) | Inhibits viral DNA polymerase after selective activation.[1] | Selective (activated primarily by viral thymidine kinase).[1] | Low[1][7][12] |
| Acyclovir (ACV) | Inhibits viral DNA polymerase after selective activation. | Selective (activated primarily by viral thymidine kinase). | Low[1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Corneal Epithelial Toxicity
This protocol is adapted from methodologies using cultured corneal epithelial cells to quantify cytotoxicity.[17][18]
Objective: To determine the dose-dependent cytotoxicity of this compound on corneal epithelial cells.
Methodology:
-
Cell Culture:
-
Establish primary rabbit or human corneal epithelial cell cultures. Alternatively, use a validated immortalized human corneal epithelial cell line.
-
Plate cells in 96-well plates and grow to confluence.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile aqueous solution with buffers).
-
Create a serial dilution of this compound to achieve the desired final concentrations for the dose-response curve. Include a vehicle-only control.
-
-
Exposure:
-
Remove the culture medium from the confluent cells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) to simulate acute or prolonged exposure.
-
-
Toxicity Assessment (MTT Assay):
-
After incubation, remove the drug-containing media and wash the cells with phosphate-buffered saline (PBS).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: In Vivo Assessment of Corneal Toxicity in Rabbits
This protocol outlines a chronic local toxicity study design.[16]
Objective: To evaluate the potential adverse effects of repeated topical administration of this compound on the cornea and other ocular structures.
Methodology:
-
Animal Selection and Acclimation:
-
Use healthy, young adult albino rabbits.
-
Acclimate animals to the laboratory environment for at least 3 days prior to the study.
-
Conduct a thorough ophthalmic examination (e.g., slit-lamp biomicroscopy) 24 hours before the first dose to exclude any animals with pre-existing ocular abnormalities.
-
-
Grouping and Dosing:
-
Divide animals into at least three groups (e.g., n=10, 5 male/5 female per group): Test Article (this compound), Vehicle Control, and a Control Substance (e.g., saline).
-
Instill a precise volume (e.g., 30-50 µL) of the appropriate solution into the conjunctival sac of one or both eyes.
-
Administer doses multiple times per day (e.g., 5 times) for a period of 28 days or more.
-
-
Evaluations:
-
Daily: General health observations and clinical signs.
-
Weekly: Detailed ophthalmic examinations including slit-lamp biomicroscopy, fluorescein staining to assess epithelial integrity, and scoring of ocular lesions (e.g., using the Draize scale). Measure body weight and food consumption.
-
End of Study:
-
Conduct a final, comprehensive ophthalmic examination.
-
Collect blood for hematology and clinical biochemistry analysis.
-
Perform a complete necropsy, weigh major organs, and preserve eyes in an appropriate fixative (e.g., Davidson's solution).
-
Conduct detailed histopathological evaluation of the cornea and other ocular tissues.
-
-
-
Data Analysis:
-
Statistically compare data from the this compound-treated group with the vehicle control group.
-
Analyze ocular scores, clinical pathology data, and histopathology findings to characterize the nature and severity of any corneal toxicity.
-
Mandatory Visualizations
References
- 1. A New Drug for an Old Nemesis [reviewofoptometry.com]
- 2. This compound ophthalmic dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. journals.asm.org [journals.asm.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. Corneal epithelial dysplasia after this compound use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. This compound OPHTHALMIC SOLUTION, 1% [dailymed.nlm.nih.gov]
- 12. eyeworld.org [eyeworld.org]
- 13. In vitro reconstructed 3D corneal tissue models for ocular toxicology and ophthalmic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. Chronic Local Toxicity Testing of Ophthalmic Drugs - Ace Therapeutics [acetherapeutics.com]
- 17. An in vitro study of ophthalmic antiviral agent toxicity on rabbit corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An in vitro method which assesses corneal epithelial toxicity due to antineoplastic, preservative and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Colorectal Cancer Cells: Trifluridine vs. 5-Fluorouracil
A Comparative Guide to the Mechanisms and Efficacy of Two Key Antimetabolites in Colorectal Cancer Research
For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for colorectal cancer (CRC). However, the emergence of trifluridine, a key component of the oral combination drug TAS-102 (this compound/tipiracil), has provided a valuable alternative, particularly in 5-FU-refractory cases. Understanding the distinct mechanisms of action of these two thymidylate synthase-targeting agents is crucial for researchers, scientists, and drug development professionals seeking to optimize CRC treatment strategies. This guide provides a comprehensive comparison of this compound and 5-FU, supported by experimental data, detailed protocols, and visual representations of their cellular effects.
Unraveling the Mechanisms of Action: A Tale of Two Pathways
While both this compound and 5-FU are classified as fluoropyrimidines that interfere with DNA synthesis, their primary mechanisms of action in CRC cells diverge significantly.
This compound's Primary Weapon: DNA Incorporation
This compound, a thymidine analog, exerts its cytotoxic effects primarily through its incorporation into DNA. Once inside the cancer cell, this compound is phosphorylated to its active triphosphate form (TF-TTP). This fraudulent nucleotide is then integrated into the DNA strand by DNA polymerases in place of thymidine. This incorporation leads to DNA dysfunction, including the induction of DNA strand breaks, which ultimately triggers cell cycle arrest and apoptosis.[1][2] To enhance its efficacy, this compound is co-administered with tipiracil, an inhibitor of the enzyme thymidine phosphorylase, which would otherwise rapidly degrade this compound.[1]
5-Fluorouracil's Main Strategy: Thymidylate Synthase Inhibition
In contrast, the primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's function.[1] This leads to a depletion of the thymidine triphosphate (dTTP) pool, which in turn inhibits DNA synthesis and repair, inducing cell cycle arrest and apoptosis. 5-FU can also be incorporated into RNA, which can affect RNA processing and function.[1]
Visualizing the Divergent Pathways
The distinct mechanisms of this compound and 5-FU can be visualized in the following signaling pathway diagrams.
Caption: Mechanism of this compound Action.
Caption: Mechanism of 5-Fluorouracil Action.
Quantitative Comparison of Cellular Effects
The differential mechanisms of this compound and 5-FU translate into distinct quantitative effects on CRC cell lines. The following tables summarize key performance data from various studies. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited, and thus the data presented is a compilation from multiple sources.
Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Cancer Type |
| MKN45 | This compound | 0.23 | Gastric |
| MKN45 | 5-FU | 0.93 | Gastric |
| MKN45/5FU (5-FU Resistant) | This compound | 0.85 | Gastric |
| MKN45/5FU (5-FU Resistant) | 5-FU | 13.3 | Gastric |
| MKN74 | This compound | 6.0 | Gastric |
| MKN74 | 5-FU | 3.2 | Gastric |
| KATOIII | This compound | 2.7 | Gastric |
| KATOIII | 5-FU | 2.9 | Gastric |
| HCT116 | 5-FU | ~18.43 (48h) | Colorectal |
| RKO | 5-FU | ~30.57 (48h) | Colorectal |
Table 2: Comparative Effects on Apoptosis and Cell Cycle in CRC Cell Lines
| Cell Line | Drug/Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DLD-1 | This compound (2.0 µM) alone | 13.4 ± 1.2 | - | - | - |
| DLD-1/5-FU | This compound (2.0 µM) alone | 20.8 ± 3.2 | - | - | - |
| DLD-1/5-FU | SN-38 (0.01 µM) -> FTD (2.0 µM) | 50.8 ± 4.4 | - | - | 79.5 ± 2.2 |
| HCT116 | 5-FU (50 µM) | ~11.04 (48h) | - | - | - |
| SW480 | 5-FU (50 µM) | ~3.09 (48h) | - | - | - |
| HT-29 | 5-FU (IC50) | - | - | Increased | - |
| SNU-C4 | 5-FU (IC50) | - | - | Increased | - |
Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison should be made with caution.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the comparative effects of this compound and 5-FU, detailed protocols for key experimental assays are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
CRC cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound and 5-Fluorouracil stock solutions
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing CRC cells using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The exact number may need to be optimized based on the cell line's plating efficiency and the expected toxicity of the drugs.
-
-
Drug Treatment:
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound and 5-FU in complete culture medium.
-
Remove the medium from the wells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Return the plates to the incubator and allow colonies to form for 10-14 days. Change the medium every 2-3 days.
-
-
Staining and Counting:
-
When colonies are visible (typically >50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies by adding methanol for 10-15 minutes.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CRC cell lines
-
This compound and 5-Fluorouracil
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed CRC cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound, 5-FU, or vehicle control for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Analyze the dot plots to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
CRC cell lines
-
This compound and 5-Fluorouracil
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat CRC cells with this compound, 5-FU, or a vehicle control as described previously.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Gate the cell populations to determine the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the effects of this compound and 5-FU on CRC cells.
Caption: Workflow for Comparing Drug Effects.
Conclusion
This compound and 5-fluorouracil, while both targeting thymidylate synthesis, exhibit distinct primary mechanisms of action that result in different cellular fates for colorectal cancer cells. This compound's reliance on DNA incorporation provides a potential advantage in overcoming 5-FU resistance. The quantitative data, though compiled from various sources, suggests differences in their potency and effects on apoptosis and the cell cycle. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which are essential for a more definitive understanding of their relative efficacy and for the rational design of novel therapeutic strategies in the fight against colorectal cancer.
References
A Comparative In Vitro Analysis of Trifluridine and Idoxuridine Efficacy
An objective guide for researchers and drug development professionals on the comparative in vitro antiviral performance of trifluridine and idoxuridine, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the in vitro efficacy of two pyrimidine nucleoside analogues, this compound (TFT) and idoxuridine (IDU), against herpes simplex virus (HSV). Both compounds are established antiviral agents, particularly in the treatment of herpetic keratitis. Their mechanism of action involves the inhibition of viral DNA synthesis.[1] This document summarizes key quantitative data from in vitro studies, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Efficacy and Cytotoxicity
The in vitro potencies of this compound and idoxuridine have been evaluated in numerous studies, primarily through plaque reduction assays and cytotoxicity assays. The following table summarizes the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral plaque formation by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher selective index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile.
| Drug | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selective Index (SI) | Reference |
| This compound | Feline Herpesvirus-1 (Multiple Strains) | Crandell Rees Feline Kidney (CRFK) | 0.67 | Not Reported | Not Reported | [2] |
| Idoxuridine | Feline Herpesvirus-1 (Multiple Strains) | Crandell Rees Feline Kidney (CRFK) | 6.8 | Not Reported | Not Reported | [2] |
| This compound | Herpes Simplex Virus-1 (Acyclovir-Susceptible Strains) | Not Specified | 3.07 ± 0.36 to 12.52 ± 0.61 | 0.99 ± 0.01 | Not Calculated | [3] |
| Idoxuridine | Feline Herpesvirus-1 | Crandell Rees Feline Kidney (CRFK) | 4.3 | Not Reported | Not Reported | [4] |
| This compound | Herpes Simplex Virus-1 (McKrae Strain) | Vero | 8.47 µg/ml | Toxic at IC50 | Not Calculated | [5] |
Note: Direct comparative studies with all parameters determined under identical conditions are limited. Data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.
In vitro studies consistently demonstrate that this compound is a more potent inhibitor of herpesvirus replication than idoxuridine.[2] One study found that the concentration of this compound required to reduce feline herpesvirus-1 plaque numbers by 50% was significantly lower (0.67 µM) compared to idoxuridine (6.8 µM).[2] However, this compound has also been noted for its potential cytotoxicity, with some studies indicating toxicity even at its IC50 concentration.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and idoxuridine.
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Herpes Simplex Virus (HSV) stock
-
This compound and Idoxuridine stock solutions
-
Methylcellulose overlay medium
-
Crystal violet staining solution (1% in 50% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day. Incubate overnight at 37°C with 5% CO2.[6]
-
Drug Dilution: Prepare serial dilutions of this compound and idoxuridine in DMEM.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of HSV calculated to produce a countable number of plaques. Incubate for 1 hour at 37°C to allow for viral adsorption.[7]
-
Drug Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the prepared drug dilutions to the respective wells.
-
Overlay: Add a methylcellulose overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[6]
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.[7]
-
Staining and Counting: After incubation, remove the overlay medium and stain the cells with crystal violet solution for 30 minutes. The stain will color the viable cells, leaving the viral plaques unstained and visible. Wash the plates with water to remove excess stain and allow them to dry.[6]
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug).[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
Materials:
-
Vero cells (or other suitable cell line)
-
DMEM with FBS
-
This compound and Idoxuridine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight to allow for cell attachment.[9]
-
Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or idoxuridine. Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the concentration of the drug that reduces cell viability by 50% compared to the untreated control cells.[10]
Mandatory Visualization
Signaling Pathway: Inhibition of Viral DNA Synthesis
Both this compound and idoxuridine are thymidine analogues that disrupt the replication of viral DNA. The following diagram illustrates their mechanism of action.
Caption: Mechanism of action for this compound and idoxuridine.
Experimental Workflow: Plaque Reduction Assay
The following diagram outlines the key steps in a plaque reduction assay used to determine the in vitro efficacy of antiviral drugs.
Caption: Workflow for a typical plaque reduction assay.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro susceptibility of feline herpesvirus-1 to vidarabine, idoxuridine, this compound, acyclovir, or bromovinyldeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for the Identification of Novel Antivirals against Bluetongue Virus - PMC [pmc.ncbi.nlm.nih.gov]
Trifluridine Demonstrates Efficacy in Overcoming 5-Fluorouracil Resistance in Preclinical Tumor Models
For Immediate Release
[City, State] – November 10, 2025 – New compiled data from several preclinical studies provide compelling evidence for the efficacy of trifluridine, a key component of the oral combination anticancer drug this compound/tipiracil (FTD/TPI), in treating tumors that have developed resistance to the widely used chemotherapeutic agent 5-fluorouracil (5-FU). These findings offer a promising alternative for patients with refractory gastrointestinal cancers.
The primary mechanism of action for this compound is its incorporation into DNA, leading to DNA dysfunction and subsequent cell death.[1] This is distinct from 5-FU, which primarily functions by inhibiting thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2] Resistance to 5-FU can develop through various mechanisms, including the upregulation of TS expression.[3][4] The data indicates that this compound's different mechanism allows it to bypass this common resistance pathway.
In Vitro Efficacy of this compound in 5-FU Resistant Cancer Cell Lines
A series of in vitro studies have demonstrated this compound's ability to inhibit the growth of 5-FU resistant gastric and colorectal cancer cell lines. In a study involving 5-FU-resistant gastric cancer cell lines (MKN45/5FU, MKN74/5FU, and KATOIII/5FU), this compound showed significant activity. For instance, the MKN45/5FU cell line, which exhibited a 14.3-fold increased resistance to 5-FU compared to its parental line, was only 3.7-fold more resistant to this compound.[5][6] Notably, the MKN74/5FU and KATOIII/5FU lines showed no cross-resistance to this compound.[5][6]
| Cell Line | 5-FU IC50 (µM) | This compound IC50 (µM) | Fold Resistance to 5-FU | Fold Resistance to this compound | Reference |
| MKN45 | 0.93 | 0.23 | - | - | [7] |
| MKN45/5FU | 13.3 | 0.85 | 14.3 | 3.7 | [7] |
| MKN74 | 3.2 | 6.0 | - | - | [7] |
| MKN74/5FU | 15.1 | 7.0 | 4.7 | 1.2 | [7] |
| KATOIII | 2.9 | 2.7 | - | - | [7] |
| KATOIII/5FU | 7.1 | 2.7 | 2.4 | 1.0 | [7] |
In Vivo Antitumor Activity in 5-FU Resistant Xenograft Models
The promising in vitro results have been corroborated by in vivo studies using xenograft mouse models. In a study with MKN45 and MKN45/5FU xenografts, orally administered this compound/tipiracil demonstrated comparable antitumor activity in both the 5-FU sensitive and resistant tumors.[5][6] This suggests that the combination therapy can overcome in vitro partial cross-resistance. Another study on a 5-FU-resistant gastric cancer cell line, MKN74/5FU, also showed significant tumor growth inhibition with this compound/tipiracil treatment in a xenograft model.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Finding | Reference |
| MKN45 | FTD/TPI | Significant | FTD/TPI is effective against the parental, 5-FU sensitive cell line. | [5][6] |
| MKN45/5FU | FTD/TPI | Significant | FTD/TPI overcomes in vitro cross-resistance and is effective in vivo. | [5][6] |
| MKN74/5FU | FTD/TPI | Significant | FTD/TPI shows significant antitumor activity in this 5-FU resistant model. | |
| DLD-1/5-FU | FTD + SN-38 | Significant | Sequential treatment of SN-38 followed by FTD was highly effective. | [8] |
Contrasting Mechanisms of Action and Resistance
The differential mechanisms of this compound and 5-FU are central to understanding this compound's efficacy in resistant tumors.
As illustrated, 5-FU resistance can arise from increased levels of Thymidylate Synthase, which overcomes the inhibitory effect of the 5-FU metabolite, FdUMP. This compound, however, is converted to this compound triphosphate and directly incorporated into the DNA, a process that is not dependent on TS levels.
Experimental Workflow for Validating Drug Efficacy
The validation of this compound's effect on 5-FU resistant tumors typically follows a structured experimental workflow.
Detailed Experimental Protocols
Establishment of 5-FU Resistant Cell Lines
5-FU-resistant cell lines, such as MKN45/5FU and DLD-1/5-FU, were established by continuously exposing the parental cell lines to gradually increasing concentrations of 5-FU over a period of several months.[4][8] The resistant cells were then maintained in a culture medium containing a specific concentration of 5-FU to retain their resistance phenotype.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 2,500 to 5,000 cells per well and cultured for 24 hours.
-
Drug Treatment: The cells were then treated with varying concentrations of this compound or 5-FU for 72 hours.
-
Staining: After treatment, the culture medium was removed, and 10 µl of glutaraldehyde solution was added to each well for 20 minutes to fix the cells. The plates were washed three times with water. Subsequently, the cells were stained with a crystal violet solution.
-
Quantification: The stained plates were air-dried, and the dye was solubilized. The absorbance was measured using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then calculated.[9]
Xenograft Mouse Model
-
Cell Preparation: Human colorectal or gastric cancer cells (e.g., HT-29, HCT116) were harvested, washed with PBS, and resuspended in PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells in 50 µl.[10]
-
Implantation: The cell suspension was subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Treatment: Tumors were allowed to grow to a palpable size. The mice were then randomized into treatment and control groups. This compound/tipiracil was administered orally, typically twice daily.[5][6]
-
Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment was concluded when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with the desired concentrations of this compound or a control substance for a specified period (e.g., 24, 48, or 72 hours).
-
Fixation: After treatment, cells were harvested and fixed in ice-cold 70% ethanol and stored at 4°C for at least 30 minutes.[8]
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.[8] PI intercalates with DNA, and RNase A eliminates RNA to prevent non-specific staining.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on the intensity of the PI fluorescence.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
The Synergistic Dance of Trifluridine and Tipiracil: A Guide for Researchers
A deep dive into the synergistic mechanism of trifluridine and tipiracil, this guide offers a comparative analysis of its efficacy in metastatic colorectal cancer, supported by key clinical trial data and detailed experimental protocols.
The combination of this compound and tipiracil, marketed as Lonsurf, represents a significant advancement in the treatment of refractory metastatic colorectal cancer (mCRC).[1] This oral chemotherapeutic agent leverages a synergistic relationship between its two active components to overcome resistance to traditional fluoropyrimidine-based therapies.[2] This guide elucidates the intricate mechanism of action, provides a comparative analysis with other third-line treatments, and details the experimental protocols of pivotal clinical trials.
Unveiling the Synergy: How Tipiracil Potentiates this compound
The efficacy of this drug combination lies in a classic synergistic interaction where one agent enhances the activity of the other. This compound is the cytotoxic component, a thymidine-based nucleoside analog.[3] Upon entering a cancer cell, it is phosphorylated into its active form, this compound triphosphate. This active metabolite is then incorporated into the DNA of cancer cells, leading to DNA dysfunction and inhibiting cell proliferation.[4][5]
However, when administered alone, this compound is rapidly degraded by the enzyme thymidine phosphorylase (TP), primarily in the liver, which significantly reduces its bioavailability.[4][6] This is where tipiracil plays its crucial role. Tipiracil is a potent inhibitor of thymidine phosphorylase.[3][7] By blocking the action of this enzyme, tipiracil prevents the breakdown of this compound, leading to a substantial increase in its systemic exposure and allowing more of the active drug to reach the tumor cells.[6][7] This inhibition of thymidine phosphorylase by tipiracil results in a 22-fold increase in the maximum plasma concentration (Cmax) and a 37-fold increase in the area under the curve (AUC) of this compound.
Interestingly, tipiracil may also contribute to the anti-tumor effect through an additional mechanism. Thymidine phosphorylase is also known to be an angiogenic factor, and its inhibition by tipiracil may exert antiangiogenic effects.[5]
Comparative Efficacy: this compound/Tipiracil in the Landscape of mCRC Treatment
The clinical utility of this compound/tipiracil has been established in several key phase 3 clinical trials, most notably the RECOURSE and SUNLIGHT studies. These trials have positioned the drug as a standard third-line treatment option for patients with mCRC who have progressed on or are intolerant to standard chemotherapies.
A critical comparison in this setting is with regorafenib (Stivarga), another oral agent approved for refractory mCRC. While no head-to-head prospective trials have directly compared the two, retrospective and real-world data provide valuable insights into their relative performance.
| Clinical Trial | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| RECOURSE | This compound/Tipiracil (n=534) vs. Placebo (n=266) | 7.1 months vs. 5.3 months | 2.0 months vs. 1.7 months | Neutropenia (38%), Anemia (18%), Thrombocytopenia (5%) |
| CORRECT | Regorafenib (n=505) vs. Placebo (n=255) | 6.4 months vs. 5.0 months | 1.9 months vs. 1.7 months | Hand-foot skin reaction (17%), Fatigue (10%), Diarrhea (7%), Hypertension (7%) |
| SUNLIGHT | This compound/Tipiracil + Bevacizumab (n=246) vs. This compound/Tipiracil (n=246) | 10.8 months vs. 7.5 months | 5.6 months vs. 2.4 months | Neutropenia (52% vs. 38%), Anemia (5% vs. 17%) |
Table 1: Comparison of Key Efficacy and Safety Data from Pivotal Phase 3 Trials in Refractory mCRC.[8][9][10]
Real-world data analyses have generally shown similar overall survival outcomes between patients treated with this compound/tipiracil and regorafenib.[7][11] A retrospective study in Japan suggested that sequential use of both drugs may prolong survival.[12] The choice between these agents is often guided by their differing safety profiles, with this compound/tipiracil being associated with a higher incidence of myelosuppression, while regorafenib is more commonly associated with hand-foot skin reactions, fatigue, and hypertension.[12][13]
The SUNLIGHT trial further evolved the treatment paradigm by demonstrating that the addition of bevacizumab to this compound/tipiracil significantly improved both overall and progression-free survival compared to this compound/tipiracil alone, establishing a new standard of care in the third-line setting for refractory mCRC.[10][14]
Experimental Protocols: A Closer Look at the Landmark Trials
For researchers and drug development professionals, understanding the methodologies of these pivotal trials is crucial for interpreting the data and designing future studies.
RECOURSE Trial (NCT01607957)
The RECOURSE trial was a randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of this compound/tipiracil in patients with refractory mCRC.
Inclusion Criteria:
-
Histologically confirmed metastatic colorectal adenocarcinoma.
-
Received at least two prior lines of standard chemotherapy.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Exclusion Criteria:
-
Previous treatment with this compound/tipiracil.
-
Clinically significant gastrointestinal abnormalities.
-
Uncontrolled central nervous system metastases.
Endpoints:
-
Primary: Overall Survival (OS).
-
Secondary: Progression-Free Survival (PFS), overall response rate, disease control rate, and safety.
CORRECT Trial (NCT01103323)
The CORRECT trial was a randomized, double-blind, placebo-controlled, phase 3 study that assessed the efficacy and safety of regorafenib in patients with mCRC who had progressed after all standard therapies.
Inclusion Criteria:
-
Metastatic colorectal cancer with documented progression during or within 3 months after the last standard therapy.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Exclusion Criteria:
-
Prior treatment with regorafenib.
-
Major surgery within 4 weeks of randomization.
-
Uncontrolled hypertension.
Endpoints:
-
Primary: Overall Survival (OS).
-
Secondary: Progression-Free Survival (PFS), overall response rate, disease control rate, and safety.
SUNLIGHT Trial (NCT04737187)
The SUNLIGHT trial was a global, randomized, open-label, phase 3 study that investigated the efficacy and safety of this compound/tipiracil with and without bevacizumab in patients with refractory mCRC.
Inclusion Criteria:
-
Histologically confirmed mCRC.
-
Treated with 1-2 prior chemotherapy regimens in the advanced setting.
-
ECOG performance status of 0 or 1.
Exclusion Criteria:
-
Prior treatment with this compound/tipiracil or regorafenib.
-
Untreated or symptomatic brain metastases.
Endpoints:
-
Primary: Overall Survival (OS).
-
Secondary: Progression-Free Survival (PFS), overall response rate, disease control rate, and safety.
References
- 1. Effectiveness and Safety of Regorafenib vs. This compound/Tipiracil in Unresectable Colorectal Cancer: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taiho Oncology and Servier Announce Publication in the New England Journal of Medicine of Pivotal Phase 3 Data for this compound/Tipiracil (LONSURF®) in Combination With Bevacizumab in Patients With Refractory Metastatic Colorectal Cancer [prnewswire.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound/tipiracil - Wikipedia [en.wikipedia.org]
- 5. This compound/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ascopubs.org [ascopubs.org]
- 8. curetoday.com [curetoday.com]
- 9. Phase III CORRECT trial of regorafenib in metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 10. This compound/tipiracil plus bevacizumab for third-line treatment of refractory metastatic colorectal cancer: The phase 3 randomized SUNLIGHT study. - ASCO [asco.org]
- 11. medscape.com [medscape.com]
- 12. Regorafenib vs this compound/tipiracil for metastatic colorectal cancer refractory to standard chemotherapies: A multicenter retrospective comparison study in Japan | PLOS One [journals.plos.org]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Trifluridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of trifluridine with other key nucleoside analogs used in antiviral and anticancer therapies. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed methodologies for key assays.
Introduction to Nucleoside Analogs
Nucleoside analogs are a class of synthetic compounds that mimic naturally occurring nucleosides, the building blocks of DNA and RNA. By integrating into nascent nucleic acid chains or inhibiting enzymes crucial for their synthesis, these molecules disrupt cellular replication. This mechanism makes them potent antiviral and anticancer agents.
This compound (TFT), a fluorinated pyrimidine nucleoside, is a notable member of this class. It is a component of the oral anticancer agent this compound/tipiracil (TAS-102) and is also used as a topical antiviral for herpes simplex virus (HSV) keratitis.[1][2] This guide will compare this compound to other prominent nucleoside analogs:
-
Anticancer Agents:
-
5-Fluorouracil (5-FU): A pyrimidine analog widely used in the treatment of various solid tumors.
-
Gemcitabine: A deoxycytidine analog used in the treatment of pancreatic, lung, ovarian, and breast cancers.
-
Cytarabine (Ara-C): A cytidine analog primarily used in the treatment of hematological malignancies.
-
-
Antiviral Agents:
-
Acyclovir: A guanosine analog primarily used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.
-
Ganciclovir: A synthetic analog of 2'-deoxy-guanosine used to treat cytomegalovirus (CMV) infections.
-
Idoxuridine: A thymidine analog used for the topical treatment of HSV keratitis.
-
Mechanism of Action: A Comparative Overview
The therapeutic efficacy and toxicity profiles of nucleoside analogs are intrinsically linked to their distinct mechanisms of action.
This compound (TFT): Following cellular uptake, this compound is phosphorylated by thymidine kinase to its active triphosphate form (TFT-TP). TFT-TP is then incorporated into DNA in place of thymidine. This incorporation leads to DNA dysfunction and damage, ultimately triggering cell death.[1][3] In the combination drug this compound/tipiracil, tipiracil inhibits the enzyme thymidine phosphorylase, which would otherwise rapidly degrade this compound, thus increasing its bioavailability.[4][5]
5-Fluorouracil (5-FU): 5-FU undergoes intracellular conversion to several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP). This inhibition depletes the cellular pool of thymidine triphosphate (dTTP), a necessary component for DNA synthesis, leading to "thymineless death".[6][7][8] Other metabolites of 5-FU can also be incorporated into both RNA and DNA, further contributing to its cytotoxic effects.[7][9]
Gemcitabine: Gemcitabine is a prodrug that is activated intracellularly by deoxycytidine kinase to its diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to "masked chain termination" where one additional nucleotide is added after its incorporation, preventing DNA repair enzymes from excising it. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing deoxynucleotides for DNA synthesis.[10][11][12][13]
Cytarabine (Ara-C): Similar to gemcitabine, cytarabine is converted to its active triphosphate form (Ara-CTP) intracellularly. Ara-CTP is a potent inhibitor of DNA polymerase and is also incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. Its cytotoxicity is highly specific to the S-phase of the cell cycle.[14][15][16]
Acyclovir: Acyclovir's selectivity for virus-infected cells is a key feature of its mechanism. It is preferentially phosphorylated by viral thymidine kinase to acyclovir monophosphate. Cellular kinases then convert this to acyclovir triphosphate (ACV-TP). ACV-TP has a higher affinity for viral DNA polymerase than for cellular DNA polymerase. Its incorporation into the viral DNA chain leads to chain termination due to the lack of a 3'-hydroxyl group.[17][18][19]
Ganciclovir: Ganciclovir is also phosphorylated by viral kinases (in CMV-infected cells, this is the UL97 protein kinase) to its monophosphate form, and then to the active triphosphate form by cellular kinases. Ganciclovir triphosphate is a competitive inhibitor of viral DNA polymerase and can be incorporated into viral DNA, slowing and eventually terminating chain elongation.[20][21]
Idoxuridine: As a thymidine analog, idoxuridine is phosphorylated and incorporated into viral DNA in place of thymidine. This leads to the formation of faulty DNA, which cannot be used for replication or transcription, thus inhibiting viral proliferation.[22]
Data Presentation: Quantitative Comparison
Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of this compound and other anticancer nucleoside analogs against various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT 116 | Colorectal Cancer | Data not available in preclinical head-to-head studies | |
| MCF-7 | Breast Cancer | Data not available in preclinical head-to-head studies | ||
| 5-Fluorouracil | HeLa | Cervical Cancer | < 5 µg/ml | [23][24] |
| CHO-K1 | Ovarian Cancer | > 40 µg/ml | [23][24] | |
| SCC VII | Squamous Cell Carcinoma | < 5 µg/ml | [23][24] | |
| Gemcitabine | Various | Hematologic & Solid Tumors | Highly variable depending on cell line | [25] |
| Cytarabine | Various | Hematologic & Solid Tumors | Highly variable depending on cell line |
Antiviral Activity
The following table presents a comparison of the in vitro antiviral activity of this compound and other nucleoside analogs against Herpes Simplex Virus Type 1 (HSV-1). The EC50 (or IC50 in this context) is the concentration of the drug that inhibits 50% of the viral replication, while the CC50 is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (CC50/EC50) indicates a more favorable safety profile.
| Drug | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index | Reference |
| This compound | HSV-1 (Acyclovir-susceptible) | Vero | 3.07 - 12.52 | 0.99 | 0.08 - 0.32 | [26][27] |
| HSV-1 (Acyclovir-resistant) | Vero | 15.40 | 0.99 | 0.06 | [26][27] | |
| Ganciclovir | HSV-1 (Acyclovir-susceptible) | Vero | 0.40 - 1.59 | 92.91 | 58.4 - 232.3 | [26][27] |
| HSV-1 (Acyclovir-resistant) | Vero | 93.00 | 92.91 | ~1.0 | [26][27] | |
| Idoxuridine | HSV-1 | Rabbit Corneal Epithelial | Significant antiviral activity, but quantitative data not provided | More toxic than BVDU | Not provided | [22] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling and Metabolic Activation Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the activation and mechanism of action pathways for each nucleoside analog.
Caption: this compound Activation and DNA Incorporation Pathway.
Caption: 5-Fluorouracil Metabolic Activation and Mechanisms of Action.
Caption: Gemcitabine Metabolic Activation and Dual Mechanism of Action.
Caption: Cytarabine (Ara-C) Metabolic Activation and Mechanism of Action.
Caption: Acyclovir Activation Pathway in Virus-Infected Cells.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the in vitro cytotoxicity of different nucleoside analogs.
Caption: General Workflow for In Vitro Cytotoxicity Assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effects of nucleoside analogs on cancer cell lines.
Objective: To determine the IC50 value of this compound and other nucleoside analogs in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound and other nucleoside analogs
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[24]
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound and the other nucleoside analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[23]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[23][24]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[23][24]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software program.
Antiviral Plaque Reduction Assay
This protocol outlines a standard method for evaluating the antiviral activity of nucleoside analogs against HSV-1.
Objective: To determine the EC50 value of this compound and other antiviral nucleoside analogs against HSV-1.
Materials:
-
Vero cells (or another susceptible cell line)
-
Complete cell culture medium
-
HSV-1 stock
-
This compound and other antiviral nucleoside analogs
-
Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 24-well plates
Procedure:
-
Cell Seeding: Seed Vero cells into plates to form a confluent monolayer.
-
Virus Inoculation: Prepare serial dilutions of the HSV-1 stock. Aspirate the medium from the cell monolayers and inoculate with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Drug Treatment and Overlay: During the virus adsorption period, prepare serial dilutions of the antiviral compounds in the overlay medium. After adsorption, remove the viral inoculum and add the drug-containing overlay medium to the respective wells. Include wells with virus but no drug (virus control) and wells with no virus and no drug (cell control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible in the virus control wells (typically 2-3 days).
-
Plaque Staining: Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol or formalin). Stain the cell monolayers with crystal violet solution and then gently wash with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Plot the percentage of plaque reduction against the drug concentration and determine the EC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This is an alternative method to the plaque reduction assay for assessing antiviral activity.
Objective: To determine the EC50 of antiviral compounds by measuring the inhibition of virus-induced cell death.
Procedure:
-
Cell Seeding: Seed susceptible cells in a 96-well plate to form a confluent monolayer.[28][29][30]
-
Drug and Virus Addition: Add serial dilutions of the antiviral compounds to the wells. Subsequently, infect the cells with a standardized amount of virus that would cause >80% CPE in the absence of any drug.[28][29] Include virus control and cell control wells.
-
Incubation: Incubate the plate at 37°C until the virus control wells show the expected level of CPE (typically 2-5 days).[28]
-
Quantification of Cell Viability: Assess cell viability using a method such as neutral red uptake or a colorimetric assay like MTT.[28][30]
-
Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration and determine the EC50 value.
Conclusion
The selection of a nucleoside analog for a specific therapeutic application depends on a multitude of factors, including its mechanism of action, potency against the target (cancer cell or virus), and its safety profile.
-
This compound demonstrates a distinct mechanism of action primarily through DNA incorporation, which may offer advantages in overcoming resistance to other antimetabolites like 5-FU that primarily target thymidylate synthase.[31] In its oral formulation with tipiracil, its efficacy in certain cancers is established. As a topical antiviral, it is a potent agent against HSV, though its cytotoxicity is a consideration.[22]
-
5-Fluorouracil, gemcitabine, and cytarabine remain cornerstones of anticancer chemotherapy, each with a well-defined spectrum of activity and distinct mechanisms of action that influence their clinical utility.
-
Acyclovir and ganciclovir represent highly successful antiviral agents, largely due to their selective activation in virus-infected cells, which affords them a favorable therapeutic window.
This guide has provided a framework for understanding the comparative pharmacology of this compound and other key nucleoside analogs. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these agents in various disease contexts and to guide the development of novel therapeutic strategies.
References
- 1. This compound/tipiracil - Wikipedia [en.wikipedia.org]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Tipiracil - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. An in vitro study of ophthalmic antiviral agent toxicity on rabbit corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 29. pblassaysci.com [pblassaysci.com]
- 30. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 31. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Trifluridine Shows Promise in Overcoming 5-Fluorouracil Resistance in Cancer Cell Lines
Researchers and drug development professionals navigating the challenge of acquired resistance to 5-fluorouracil (5-FU) in cancer therapy may find a viable alternative in trifluridine (FTD). Multiple studies have demonstrated that FTD, a component of the oral combination drug TAS-102 (this compound/tipiracil), can effectively circumvent common 5-FU resistance mechanisms in various cancer cell lines, offering a promising avenue for treating refractory tumors.
The primary mechanism of action for 5-FU involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[1] However, cancer cells can develop resistance to 5-FU through various alterations, including increased TS expression or changes in the metabolic pathways that activate 5-FU.[2][3] In contrast, this compound's cytotoxic effect is primarily driven by its incorporation into DNA, leading to DNA dysfunction.[1] This fundamental difference in their mechanisms of action is a key factor in FTD's ability to remain effective against 5-FU-resistant cells.
Comparative Efficacy of this compound and 5-FU in Resistant Cell Lines
Several studies have quantitatively assessed the cross-resistance between this compound and 5-FU in different cancer cell lines. The data consistently shows that while some degree of cross-resistance can be observed, FTD often retains significant activity in 5-FU-resistant models.
Below is a summary of the 50% inhibitory concentration (IC50) values from various studies, illustrating the comparative efficacy of this compound and 5-FU in both parental and 5-FU-resistant cell lines.
| Cell Line | Drug | Parental IC50 (µM) | 5-FU-Resistant IC50 (µM) | Resistance Index (Resistant IC50 / Parental IC50) | Reference |
| Gastric Cancer | |||||
| MKN45 | 5-FU | Data not available | Data not available | >1 (Established Resistance) | [2][4] |
| This compound | ~1.0 | ~3.7 | 3.7 | [2][4] | |
| MKN74 | 5-FU | Data not available | Data not available | >1 (Established Resistance) | [2][4] |
| This compound | ~7.0 | ~7.0 | 1.0 (No cross-resistance) | [2][4] | |
| KATOIII | 5-FU | Data not available | Data not available | >1 (Established Resistance) | [2][4] |
| This compound | ~3.0 | ~3.0 | 1.0 (No cross-resistance) | [2][4] | |
| Colorectal Cancer | |||||
| DLD-1 | 5-FU | Data not available | Data not available | >1 (Established Resistance) | [5] |
| This compound | No significant difference observed between parental and resistant lines | No significant difference observed between parental and resistant lines | No cross-resistance | [5] | |
| SW48 | 5-FU | Data not available | Data not available | >1 (Established Resistance) | [6][7] |
| This compound | No cross-resistance observed | No cross-resistance observed | No cross-resistance | [6][7] | |
| LS174T | 5-FU | Data not available | Data not available | >1 (Established Resistance) | [6][7] |
| This compound | No cross-resistance observed | No cross-resistance observed | No cross-resistance | [6][7] |
Mechanisms Underlying the Lack of Complete Cross-Resistance
The differential mechanisms of 5-FU and this compound are central to understanding the lack of complete cross-resistance. The metabolic activation and cytotoxic pathways of these two drugs involve different key enzymes.
Figure 1. Simplified metabolic and resistance pathways of 5-FU and this compound.
As depicted in Figure 1, 5-FU is converted to its active metabolite, fluoro-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[6][7] Resistance can arise from increased levels of TS or decreased activity of enzymes like orotate phosphoribosyltransferase (OPRT) and thymidine phosphorylase (TP) that are involved in FdUMP synthesis.[2][6][7]
Conversely, this compound is phosphorylated by thymidine kinase (TK) to its active triphosphate form, which is then incorporated into DNA.[6] While its monophosphate form can also inhibit TS, its primary mode of action is through DNA incorporation.[2] This means that even in cells with high TS levels, a common mechanism of 5-FU resistance, this compound can still exert its cytotoxic effects.[2][4] In some 5-FU-resistant cell lines, an increase in TK expression has been observed, which may even enhance the efficacy of this compound.[6][7]
Experimental Protocols
The findings presented are based on established in vitro experimental methodologies.
Cell Lines and Culture
-
Parental Cell Lines: Human gastric cancer cell lines (MKN45, MKN74, KATOIII) and colorectal cancer cell lines (DLD-1, SW48, LS174T) were used.[2][5][6][7]
-
Establishment of 5-FU-Resistant Cell Lines: Resistant cell lines were typically established by continuous exposure to increasing concentrations of 5-FU over a prolonged period (e.g., over a year).[5][7]
Cytotoxicity Assays
-
Growth Inhibition Assay: The half-maximal inhibitory concentration (IC50) values were determined using assays such as the Crystal Violet Staining Assay or clonogenic cell survival assays.[5][6]
-
Procedure: Cells were seeded in plates and exposed to various concentrations of this compound or 5-FU for a specified duration (e.g., 72 hours).[8] Cell viability was then measured to determine the drug concentration required to inhibit cell growth by 50%.
Mechanistic Studies
-
Western Blotting: This technique was used to measure the protein expression levels of key enzymes involved in drug metabolism and action, such as TS, TK, OPRT, and TP.[6][7]
-
DNA Incorporation Assays: To confirm this compound's mechanism of action, the amount of FTD incorporated into the genomic DNA of both parental and 5-FU-resistant cells was quantified.[2][4]
-
Cell Cycle Analysis: Flow cytometry was used to analyze the effects of drug treatment on the cell cycle distribution (e.g., G2/M or S phase arrest).[2][9]
The experimental workflow for evaluating cross-resistance is outlined below.
Figure 2. Experimental workflow for assessing cross-resistance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
Trifluridine's Anti-Tumor Efficacy Validated in In Vivo Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluridine's in vivo anti-tumor activity against other therapeutic alternatives, supported by experimental data. This compound, a thymidine-based nucleoside analog, has demonstrated significant anti-tumor effects, primarily through its incorporation into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[1][2][3]
This compound is often combined with tipiracil, a thymidine phosphorylase inhibitor, which prevents the rapid degradation of this compound and increases its bioavailability.[1][4] This combination, known as TAS-102 (brand name Lonsurf), has shown efficacy in various cancer models, including those resistant to traditional fluoropyrimidine therapies like 5-fluorouracil (5-FU).[3][5]
Mechanism of Action: DNA Incorporation and Thymidylate Synthase Inhibition
Upon entering a cancer cell, this compound is phosphorylated to its active triphosphate form.[1][3] This active form is then incorporated into DNA in place of thymidine, leading to DNA damage and disruption of the cell cycle.[2][4] While its primary mechanism is DNA incorporation, this compound monophosphate also reversibly inhibits thymidylate synthase (TS), an enzyme crucial for DNA synthesis.[1][6] This dual action contributes to its cytotoxic effects on rapidly dividing cancer cells.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound/tipiracil - Wikipedia [en.wikipedia.org]
- 5. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
Trifluridine vs. Placebo in Heavily Pretreated Cancer Models: A Comparative Guide
This guide provides a comprehensive comparison of trifluridine, a key component of the oral chemotherapeutic agent this compound/tipiracil (FTD/TPI), against placebo in preclinical cancer models, with a focus on heavily pretreated scenarios. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on this compound's efficacy, mechanism of action, and relevant experimental protocols.
Mechanism of Action
This compound is a thymidine-based nucleoside analog. Its primary antitumor activity stems from its incorporation into DNA.[1][2] Following uptake into cancer cells, this compound is phosphorylated to its active triphosphate form, FTD-TP.[2] This active form is then incorporated into DNA in place of thymidine.[2] This incorporation leads to DNA dysfunction, including the formation of DNA strand breaks and disruption of DNA replication, which ultimately induces cell cycle arrest and apoptosis (programmed cell death).[1]
A crucial aspect of this compound's mechanism is its activity in 5-fluorouracil (5-FU)-resistant cancers.[3][4] While 5-FU primarily acts by inhibiting thymidylate synthase (TS), this compound's main mode of action is its direct incorporation into DNA. This distinction allows this compound to be effective even in tumors that have developed resistance to 5-FU, for example, through the overexpression of TS.[4]
The combination with tipiracil, a thymidine phosphorylase inhibitor, is essential for the oral administration of this compound. Tipiracil prevents the degradation of this compound, thereby increasing its bioavailability and allowing for sustained antitumor concentrations.[1]
The following diagram illustrates the key steps in this compound's mechanism of action.
Preclinical Efficacy in Heavily Pretreated Models
This compound/tipiracil has demonstrated significant antitumor activity in various preclinical models, including those resistant to standard chemotherapies.
Studies using human gastric cancer cell lines have shown the efficacy of FTD/TPI, even in models with acquired resistance to 5-FU.
Experimental Protocol:
-
Cell Lines: Human gastric cancer cell lines (e.g., MKN45) and their 5-FU-resistant counterparts (e.g., MKN45/5FU) were used.[4]
-
Animal Model: Female BALB/c nude mice (5-6 weeks old).
-
Tumor Implantation: Cells were subcutaneously injected into the flank of the mice.
-
Treatment: When tumors reached a certain volume, mice were randomized into treatment and control groups. FTD/TPI was administered orally, typically at a dose of 150 mg/kg/day, on a schedule of 5 days on, 2 days off for 2 weeks. The control group received a vehicle (placebo).
-
Efficacy Assessment: Tumor volume was measured regularly, and the tumor growth inhibition rate (TGI) was calculated.
Quantitative Data Summary:
| Cancer Model | Treatment Group | Outcome Measure | Result |
| MKN45 Gastric Cancer Xenograft | FTD/TPI | Tumor Growth Inhibition | Significant inhibition compared to control |
| MKN45/5FU (5-FU-Resistant) Xenograft | FTD/TPI | Tumor Growth Inhibition | Exhibited antitumor activity to the same extent as in the 5-FU-sensitive model, overcoming in vitro cross-resistance.[4] |
FTD/TPI has also shown efficacy in more aggressive and difficult-to-treat models of peritoneal dissemination.
Experimental Protocol:
-
Cell Lines: Human colorectal cancer cell lines (DLD-1, DLD-1/5FU, HT-29, HCT116) and a gastric cancer cell line (MKN45) were used.[5]
-
Animal Model: Nude mice.
-
Tumor Implantation: Cancer cells were intraperitoneally inoculated into the mice to establish peritoneal dissemination models.[5]
-
Treatment: FTD/TPI was orally administered at 200 mg/kg/day for 5 consecutive days, followed by a 2-day rest period, for 6 weeks.[5] The control group was drug-free.
-
Efficacy Assessment: The primary endpoint was the increase in lifespan (ILS).
Quantitative Data Summary:
| Cancer Model | Treatment Group | Outcome Measure | Result (% Increase in Lifespan) |
| DLD-1 (Colorectal) | FTD/TPI | Increase in Lifespan | 66.7% |
| DLD-1/5FU (5-FU-Resistant Colorectal) | FTD/TPI | Increase in Lifespan | 43.3% |
| HT-29 (Colorectal) | FTD/TPI | Increase in Lifespan | 106.3% |
| HCT116 (Colorectal) | FTD/TPI | Increase in Lifespan | 98.3% |
| MKN45 (Gastric) | FTD/TPI | Increase in Lifespan | 133.3% |
| Data sourced from Suzuki et al., 2017.[5] |
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft model.
Conclusion
Preclinical data from heavily pretreated cancer models, including those with acquired resistance to standard therapies like 5-FU, demonstrate the significant antitumor activity of this compound/tipiracil compared to placebo or no treatment. Its distinct mechanism of action, centered on DNA incorporation, provides a strong rationale for its use in patients who have exhausted other therapeutic options. The experimental models and protocols outlined in this guide offer a framework for further research into the applications and mechanisms of this important anticancer agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Additive vs. Synergistic Effects in Trifluridine Combination Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. Trifluridine/tipiracil (FTD/TPI), an oral nucleoside analog, has demonstrated significant clinical benefit in refractory metastatic colorectal cancer (mCRC) and other solid tumors. Its unique mechanism of action, involving DNA incorporation and subsequent dysfunction, provides a strong rationale for combination therapies. This guide provides a comparative analysis of preclinical and clinical studies investigating the combination of this compound with other key anticancer agents, focusing on the distinction between additive and synergistic effects.
This compound and Bevacizumab: Enhanced Anti-Tumor Activity Through Vascular Normalization
The combination of this compound/tipiracil with the anti-angiogenic agent bevacizumab has emerged as a standard of care in refractory mCRC.[1][2] Preclinical studies have demonstrated a synergistic anti-tumor activity of this combination.[3][4]
Mechanism of Interaction: The proposed mechanism of synergy involves the "normalization" of the tumor vasculature by bevacizumab. By pruning immature and leaky blood vessels, bevacizumab is thought to improve the delivery and accumulation of this compound within the tumor microenvironment.[3] This leads to higher intracellular concentrations of the active phosphorylated form of this compound, enhancing its cytotoxic effects.[5]
While preclinical xenograft models have shown superior tumor growth inhibition with the combination compared to either agent alone, specific quantitative in vitro synergy data, such as Combination Index (CI) values, are not extensively reported in the reviewed literature. The synergistic effect is primarily inferred from the enhanced in vivo anti-tumor activity and the significant improvement in clinical outcomes, including overall survival (OS) and progression-free survival (PFS), as evidenced in the pivotal SUNLIGHT trial.[1][2][6]
Quantitative Data from Clinical Trials
| Clinical Trial | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| SUNLIGHT (Phase III) | FTD/TPI + Bevacizumab | 10.8 months | 5.6 months | [1][2] |
| FTD/TPI Monotherapy | 7.5 months | 2.4 months | [1][2] | |
| Randomized Phase II | FTD/TPI + Bevacizumab | 10.3 months | 5.9 months | |
| FTD/TPI Monotherapy | 7.3 months | 2.6 months |
Experimental Protocols
In Vivo Xenograft Model (General Protocol):
-
Cell Lines: Human colorectal cancer cell lines (e.g., SW48, HCT116) are subcutaneously implanted into immunodeficient mice.[3]
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control, this compound/tipiracil alone, bevacizumab alone, or the combination of this compound/tipiracil and bevacizumab.[3]
-
Dosing Schedule: this compound/tipiracil is typically administered orally for a defined period (e.g., daily for 14 days), while bevacizumab is given via intraperitoneal or intravenous injection (e.g., twice weekly).
-
Endpoint: Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as quantifying intratumoral drug concentrations.[5]
This compound and Oxaliplatin: Synergistic Induction of Immunogenic Cell Death
The combination of this compound/tipiracil and the platinum-based chemotherapeutic agent oxaliplatin has been shown to synergistically promote immunogenic cell death (ICD) in colorectal cancer models.[7] This provides a strong rationale for combining this chemotherapy backbone with immunotherapy.
Mechanism of Interaction: ICD is a form of regulated cell death that triggers an adaptive immune response against tumor cells. The synergy between this compound and oxaliplatin in inducing ICD is thought to reprogram the tumor microenvironment from an immunosuppressive to an immunopermissive state. This is achieved, in part, by eliminating type-2 tumor-associated macrophages (TAM2), which are known to suppress anti-tumor immunity.[7] The reduction in TAM2 is associated with increased infiltration and activation of cytotoxic CD8+ T-cells, the primary effectors of anti-tumor immunity.[7]
Quantitative Data
While specific Combination Index values for cytotoxicity are not detailed in the reviewed literature, the synergy is demonstrated through the enhanced induction of ICD markers.
| Cell Line | Treatment | Key Finding | Reference |
| CT26 (murine colon) | FTD/TPI + Oxaliplatin | Synergistic promotion of ICD in vitro. | [7] |
| SW620, Caco-2, Colo-320 (human colon) | FTD/TPI + Oxaliplatin | Synergistic promotion of ICD in vitro. | [7] |
Experimental Protocols
In Vitro Immunogenic Cell Death (ICD) Assay:
-
Cell Lines: Murine (e.g., CT26) and human (e.g., SW620, Caco-2, Colo-320) colorectal cancer cell lines are used.[7]
-
Treatment: Cells are treated with this compound/tipiracil, oxaliplatin, or the combination for a specified period (e.g., 24 hours). Doxorubicin may be used as a positive control for ICD induction.[8]
-
ICD Marker Analysis:
-
Calreticulin (CRT) Exposure: The translocation of CRT to the cell surface, an "eat-me" signal for dendritic cells, is measured by flow cytometry.[7][9]
-
ATP Secretion: The release of ATP into the cell culture supernatant, a "find-me" signal for immune cells, is quantified using a luminescence-based assay.[9]
-
High Mobility Group Box 1 (HMGB1) Release: The passive release of HMGB1 from the nucleus of dying cells is assessed by ELISA or Western blot of the supernatant.[9]
-
-
Synergy Assessment: Synergy is determined by observing a significantly greater induction of ICD markers in the combination treatment group compared to the sum of the effects of the individual agents.
This compound and Irinotecan: Synergistic Cytotoxicity Through Enhanced DNA Damage
The combination of this compound with the topoisomerase I inhibitor irinotecan (or its active metabolite, SN38) has demonstrated synergistic cytotoxicity in colon cancer cell lines. This synergy is dependent on the sequence of drug administration.
Mechanism of Interaction: Pre-incubation with this compound enhances the cytotoxicity of SN38.[1] this compound, by being incorporated into DNA, is thought to create a substrate that is more susceptible to the DNA strand breaks induced by topoisomerase I inhibition by SN38. This leads to a significant increase in DNA damage and a subsequent G2/M cell cycle arrest and apoptosis, resulting in a synergistic cytotoxic effect.[1]
Quantitative Synergy Data
A study by van der Sijde et al. (2007) used the median drug effect analysis to quantify the interaction between this compound (TFT) and SN38 in human colon cancer cell lines. The Combination Index (CI) was calculated, where:
-
CI < 0.9 indicates synergy
-
CI = 0.9 - 1.1 indicates an additive effect
-
CI > 1.1 indicates antagonism
| Cell Line | Treatment Schedule | Combination Index (CI) | Interaction | Reference |
| WiDr, H630, SNU-C4, SW1116 | Simultaneous exposure | Additive | Additive | [1] |
| WiDr, H630, SNU-C4, SW1116 | Pre-incubation with TFT | 0.3 - 0.6 | Synergistic | [1] |
| Colo320 | Both simultaneous and sequential | Synergistic | Synergistic | [1] |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Analysis:
-
Cell Lines: A panel of human colon cancer cell lines (e.g., WiDr, H630, Colo320, SNU-C4, SW1116) is used.[1]
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and SN38, both alone and in combination. Different treatment schedules are tested:
-
Simultaneous: Both drugs are added at the same time.
-
Sequential: Cells are pre-incubated with one drug for a period (e.g., 24 hours) before the second drug is added.
-
-
Data Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB). The dose-response curves for each drug and the combination are used to calculate the Combination Index (CI) using the Chou-Talalay method.
-
Mechanistic Studies:
-
DNA Damage: Assessed by methods such as the comet assay to quantify DNA strand breaks.
-
Cell Cycle Analysis: Performed by flow cytometry after propidium iodide staining to determine the percentage of cells in different phases of the cell cycle.
-
Apoptosis: Measured by techniques like Annexin V/propidium iodide staining followed by flow cytometry.[1]
-
Conclusion
The combination of this compound with other anticancer agents demonstrates the potential for both synergistic and additive effects, depending on the combination partner and the biological context. The synergy with bevacizumab appears to be pharmacokinetically driven, enhancing drug delivery to the tumor. In contrast, the combination with oxaliplatin results in a qualitative synergy by inducing a favorable anti-tumor immune response. The interaction with irinotecan is a clear example of sequence-dependent synergy at the cellular level, leading to enhanced DNA damage and apoptosis.
These findings underscore the importance of understanding the underlying mechanisms of drug-drug interactions to rationally design effective combination therapies. For researchers and drug development professionals, these insights can guide the selection of combination partners, the design of optimal dosing schedules, and the identification of predictive biomarkers to personalize treatment strategies and improve patient outcomes.
References
- 1. iris.unica.it [iris.unica.it]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Frontiers | this compound/tipiracil regimen in combination with bevacizumab for metastatic colorectal cancer in the third line: an expert opinion [frontiersin.org]
- 4. Emerging combination therapies for metastatic colorectal cancer – impact of this compound/tipiracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-line this compound/tipiracil + bevacizumab in patients with unresectable metastatic colorectal cancer: final survival analysis in the TASCO1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Treatment With this compound/Tipiracil in Combination With Bevacizumab on Health-Related Quality of Life and Performance Status in Refractory Metastatic Colorectal Cancer: An Analysis of the Phase III SUNLIGHT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound/Tipiracil plus Oxaliplatin Improves PD-1 Blockade in Colorectal Cancer by Inducing Immunogenic Cell Death and Depleting Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxaliplatin Induces Immunogenic Cell Death in Human and Murine Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers for Trifluridine Sensitivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key biomarkers for predicting sensitivity to the chemotherapeutic agent trifluridine. Experimental data, detailed methodologies, and pathway visualizations are presented to support further research and clinical trial design.
This compound, a thymidine-based nucleoside analog, is a critical component of the oral combination anticancer drug this compound/tipiracil (TAS-102). Its efficacy is primarily dependent on its incorporation into DNA, leading to DNA damage and cell death.[1] However, clinical responses to this compound can vary significantly among patients.[2] Identifying predictive biomarkers is crucial for patient stratification and optimizing treatment strategies. This guide evaluates the performance of three key biomarkers—Thymidine Kinase 1 (TK1), Thymidylate Synthase (TS), and human Equilibrative Nucleoside Transporter 1 (hENT1)—in predicting this compound sensitivity.
Key Biomarkers at a Glance
| Biomarker | Role in this compound Metabolism | Association with Sensitivity |
| Thymidine Kinase 1 (TK1) | Phosphorylates this compound to its active monophosphate form.[1] | High expression is generally associated with increased sensitivity.[3] |
| Thymidylate Synthase (TS) | A target of this compound monophosphate, though DNA incorporation is the primary mechanism of action.[1] | High expression has been shown to be associated with sensitivity in some contexts, contrasting with 5-FU resistance. |
| human Equilibrative Nucleoside Transporter 1 (hENT1) | Facilitates the transport of this compound into the cancer cell.[4] | Decreased expression is linked to acquired resistance.[1] |
Quantitative Data Summary
The following tables summarize preclinical and clinical data on the association between the expression of these biomarkers and this compound sensitivity.
Preclinical Data: In Vitro this compound Sensitivity (IC50 Values)
| Cell Line | Cancer Type | Biomarker Status | This compound IC50 (µM) | Reference |
| DLD-1 | Colorectal Cancer | Parental (WT TK1) | 0.8 | [5] |
| DLD-1-FTD | Colorectal Cancer | Acquired Resistance (TK1 mutation) | >100 | [5] |
| DLD-1-TK1-/- #1-1 | Colorectal Cancer | TK1 Knockout | >100 | [5] |
| DLD-1-TK1-/- #2-1 | Colorectal Cancer | TK1 Knockout | >100 | [5] |
| HCT 116 | Colorectal Cancer | Parental | Not specified | [3] |
| HCT 116 TK1-knockout | Colorectal Cancer | TK1 Knockout | Significantly increased | [3] |
| MKN45 | Gastric Cancer | Parental | 0.23 | [4] |
| MKN45/5FU | Gastric Cancer | 5-FU Resistant (High TS) | 0.85 | [4] |
| MKN74 | Gastric Cancer | Parental | 6.0 | [4] |
| MKN74/5FU | Gastric Cancer | 5-FU Resistant (High TS) | 7.0 | [4] |
| KATOIII | Gastric Cancer | Parental | 2.7 | [4] |
| KATOIII/5FU | Gastric Cancer | 5-FU Resistant (High TS) | 2.7 | [4] |
Clinical Data: Overall Survival in Metastatic Colorectal Cancer (RECOURSE Trial)
| Patient Cohort | Treatment Arm | Median Overall Survival (months) | Hazard Ratio (95% CI) | p-value | Reference |
| All Patients | This compound/Tipiracil | 7.1 | 0.68 (0.58-0.81) | <0.001 | [1] |
| All Patients | Placebo | 5.3 | [1] | ||
| High TK1 Expression | This compound/Tipiracil | 7.8 | 0.65 (0.46-0.93) | 0.018 | [1] |
| High TK1 Expression | Placebo | 6.8 | [1] | ||
| Low TK1 Expression | This compound/Tipiracil | 9.3 | 0.88 (0.63-1.23) | 0.45 | [1] |
| Low TK1 Expression | Placebo | 7.4 | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Immunohistochemistry (IHC) for TK1 and TS Protein Expression
Objective: To determine the protein expression levels of TK1 and TS in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., EDTA buffer, pH 8.0)
-
Primary antibodies: anti-TK1, anti-TS
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30-60 minutes.
-
Immerse in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., EDTA pH 8.0) in a pressure cooker or water bath according to manufacturer's instructions.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a protein block solution (e.g., normal goat serum) for 20-30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with buffer (e.g., PBS or TBS).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides.
-
Apply DAB chromogen and incubate until the desired stain intensity develops.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The staining intensity and percentage of positive tumor cells are typically evaluated by a pathologist to generate a score (e.g., H-score).
Quantitative Real-Time PCR (qPCR) for hENT1 mRNA Expression
Objective: To quantify the mRNA expression level of hENT1 in tumor tissue or cell lines.[6]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for hENT1 (SLC29A1) and a housekeeping gene (e.g., GAPDH, TBP)
-
Real-time PCR system
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tissue or cell pellets using a commercial kit according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for hENT1 and the housekeeping gene.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both hENT1 and the housekeeping gene.
-
Calculate the relative expression of hENT1 using the ΔΔCt method, normalizing to the housekeeping gene.
-
Thymidine Kinase 1 (TK1) Enzyme Activity Assay
Objective: To measure the enzymatic activity of TK1 in tumor tissue lysates or cell extracts.
Materials:
-
Tumor tissue or cell pellets
-
Lysis buffer
-
Reaction buffer (containing ATP, MgCl2, DTT)
-
Radiolabeled thymidine (e.g., [3H]-thymidine)
-
DEAE-cellulose filter paper
-
Scintillation fluid and counter
Protocol:
-
Extract Preparation:
-
Homogenize fresh-frozen tissue or lyse cell pellets in a suitable lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extract.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the protein extract with the reaction buffer and radiolabeled thymidine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Spot the reaction mixture onto DEAE-cellulose filter paper to bind the phosphorylated, radiolabeled thymidine monophosphate.
-
Wash the filter paper to remove unincorporated radiolabeled thymidine.
-
Place the filter paper in scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the TK1 activity based on the amount of radioactivity incorporated, the protein concentration, and the incubation time.
-
Comparative Analysis and Future Directions
The available data suggests that Thymidine Kinase 1 (TK1) is a strong candidate biomarker for predicting this compound sensitivity. Preclinical studies consistently demonstrate that loss of TK1 function leads to significant resistance.[3][5] Clinical data from the RECOURSE trial further supports the predictive value of TK1 expression, with patients having high TK1 expression deriving a greater overall survival benefit from this compound/tipiracil treatment.[1]
The role of Thymidylate Synthase (TS) as a biomarker for this compound is more complex. While TS is a target of this compound monophosphate, the primary mechanism of action is through DNA incorporation.[1] Interestingly, some studies have shown that high TS expression, which is often associated with 5-FU resistance, does not confer cross-resistance to this compound and may even be associated with sensitivity.[4] This suggests that this compound could be effective in 5-FU refractory tumors with high TS levels.
Human Equilibrative Nucleoside Transporter 1 (hENT1) is essential for the uptake of this compound into cancer cells.[4] Decreased hENT1 expression has been identified as a mechanism of acquired resistance in preclinical models.[1] Therefore, evaluating hENT1 expression could be particularly relevant in patients who have developed resistance to this compound-based therapies.
References
- 1. Biomarkers of this compound-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of this compound-Tipiracil Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubcompare.ai [pubcompare.ai]
Trifluridine: A Viable Strategy to Counteract Thymidylate Synthase Overexpression Resistance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of trifluridine's efficacy in overcoming resistance mediated by thymidylate synthase (TS) overexpression, a common challenge with traditional fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU).
Overexpression of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair, is a well-established mechanism of resistance to 5-FU and other fluoropyrimidines.[1][2] This guide examines the mechanism of action of this compound, both as a single agent and in combination with the thymidine phosphorylase inhibitor tipiracil, and presents experimental data demonstrating its potential to circumvent this resistance.
Mechanism of Action: A Dual Approach to Combat Resistance
This compound, a thymidine-based nucleoside analog, exhibits a distinct dual mechanism of action that differentiates it from 5-FU.[3][4] When combined with tipiracil, which prevents its degradation and increases its bioavailability, this compound's primary cytotoxic effects are mediated through:
-
DNA Incorporation: After cellular uptake, this compound is phosphorylated to its triphosphate form (F3dTTP) and is directly incorporated into the DNA of cancer cells.[5][6] This incorporation leads to DNA dysfunction, including DNA strand breaks, and ultimately triggers cell death.[5]
-
Thymidylate Synthase (TS) Inhibition: this compound's monophosphate form (F3dTMP) also acts as an inhibitor of TS.[7][8] By blocking TS, this compound disrupts the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[9]
This dual mechanism is crucial for its activity in tumors with high TS expression. While high levels of TS can effectively bind to and sequester the active metabolite of 5-FU (FdUMP), thereby reducing its efficacy, this compound's ability to be incorporated into DNA provides an alternative and potent method of inducing cancer cell death, even in the presence of elevated TS levels.[10][11]
Comparative Efficacy in 5-FU-Resistant Models
Preclinical studies have demonstrated this compound/tipiracil's activity against both 5-FU-sensitive and 5-FU-resistant colorectal cancer cell lines.[7] A key study by Matsuoka et al. (2018) provides compelling evidence of this compound's ability to overcome TS-overexpression-mediated resistance in gastric cancer models.[10][11]
In Vitro Sensitivity
The study evaluated the in vitro growth-inhibitory effects of this compound and 5-FU in three human gastric cancer cell lines and their 5-FU-resistant counterparts, which were characterized by high TS expression. The results, summarized in the table below, highlight this compound's retained efficacy in these resistant models.
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - 5-FU Resistant (High TS) | Fold Resistance |
| MKN45 | 5-FU | 0.93 | 13.3 | 14.3 |
| This compound | 0.23 | 0.85 | 3.7 | |
| MKN74 | 5-FU | 3.2 | 15.1 | 4.7 |
| This compound | 6.0 | 7.0 | 1.2 | |
| KATOIII | 5-FU | 2.9 | 7.1 | 2.4 |
| This compound | 2.7 | 2.7 | 1.0 |
Data sourced from Matsuoka et al., 2018.[11]
As shown in the table, the 5-FU-resistant cell lines exhibited significant cross-resistance to 5-FU (2.4- to 14.3-fold increase in IC50). In contrast, the resistance to this compound was substantially lower, with one cell line (KATOIII/5FU) showing no cross-resistance at all.[11] This suggests that while high TS levels can confer some degree of resistance to this compound's TS-inhibitory activity, its primary mechanism of DNA incorporation remains highly effective.
In Vivo Antitumor Activity
The same study further investigated the in vivo efficacy of this compound/tipiracil in xenograft models using the MKN45 parental and MKN45/5FU (high TS) cell lines. The results demonstrated that orally administered this compound/tipiracil exhibited comparable antitumor activity in both the 5-FU-sensitive and 5-FU-resistant tumors.[10][11] This in vivo finding is particularly significant as it suggests that in a physiological setting, the DNA incorporation mechanism of this compound is the dominant driver of its antitumor effect, effectively overcoming the in vitro cross-resistance observed.[11]
Experimental Protocols
Cell Lines and Reagents
-
Cell Lines: Human gastric cancer cell lines MKN45, MKN74, and KATOIII, and their 5-FU-resistant subclones (MKN45/5FU, MKN74/5FU, KATOIII/5FU) with confirmed TS overexpression.[11]
-
Drugs: this compound and 5-fluorouracil.[11]
In Vitro Growth Inhibition Assay
-
Cells were seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells were treated with various concentrations of this compound or 5-FU.
-
Following a 72-hour incubation period, cell viability was assessed using a standard method such as the WST-8 assay.
-
The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.[11]
Xenograft Mouse Model
-
Parental (MKN45) and 5-FU-resistant (MKN45/5FU) cells were subcutaneously inoculated into the flank of nude mice.
-
When tumors reached a predetermined size, mice were randomized into control and treatment groups.
-
This compound/tipiracil was administered orally twice daily for a specified treatment period.
-
Tumor volume was measured regularly to assess antitumor activity.
-
At the end of the study, tumors were excised and weighed.[11]
Visualizing the Mechanisms of Action and Resistance
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Comparative mechanisms of action of 5-FU and this compound.
Figure 2: How this compound circumvents TS overexpression resistance.
Figure 3: Workflow for evaluating this compound's efficacy.
Conclusion
References
- 1. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. targetedonc.com [targetedonc.com]
- 5. This compound/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to 5-fluorouracil via HSP90/Src-mediated increase in thymidylate synthase expression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Expression of Thymidylate Synthase Leads to Resistance to 5‐Fluorouracil in Biliary Tract Carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of the Toxicity Profiles of Trifluridine and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicity profiles of two key antimetabolite chemotherapeutic agents: trifluridine (FTD) and 5-fluorouracil (5-FU). A thorough understanding of their distinct toxicities is paramount for optimizing patient outcomes and guiding future drug development. This analysis synthesizes preclinical and clinical data to illuminate the differences in their safety profiles.
Executive Summary
This compound, a component of the oral combination drug this compound/tipiracil, and 5-FU are both fluoropyrimidine analogues that exert their cytotoxic effects by disrupting DNA synthesis. However, their distinct mechanisms of action and metabolic pathways result in significantly different toxicity profiles. Generally, this compound/tipiracil is associated with a higher incidence of hematological toxicities, particularly neutropenia, while 5-FU is more frequently linked to non-hematological toxicities such as hand-foot syndrome, mucositis, and cardiotoxicity.
Quantitative Comparison of Preclinical Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and 5-FU in various cancer cell lines, providing a preclinical perspective on their relative potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-FU IC50 (µM) | Reference |
| MKN45 | Gastric | 0.23 | 0.93 | [1] |
| MKN45/5FU (5-FU Resistant) | Gastric | 0.85 | 13.3 | [1] |
| MKN74 | Gastric | 6.0 | 3.2 | [1] |
| MKN74/5FU (5-FU Resistant) | Gastric | 7.0 | 15.1 | [1] |
| KATOIII | Gastric | 2.7 | 2.9 | [1] |
| KATOIII/5FU (5-FU Resistant) | Gastric | 2.7 | 7.1 | [1] |
| DLD-1 | Colorectal | Not specified | Not specified | [2] |
| HCT-116 | Colorectal | Not specified | Not specified | [3] |
| RKO | Colorectal | Not specified | Not specified | [3] |
Clinical Toxicity Profile Comparison
Clinical data from major trials provide a real-world understanding of the adverse event profiles of this compound/tipiracil and 5-FU. The following tables compare the incidence of key grade ≥3 adverse events.
Hematological Toxicities
Myelosuppression is a prominent toxicity for both agents, though typically more pronounced with this compound/tipiracil.[4]
| Adverse Event | This compound/Tipiracil (RECOURSE Trial)[5] | 5-FU (Bolus)[3] | 5-FU (Continuous Infusion)[3] |
| Neutropenia (Grade ≥3) | 38% | 31% | 4% |
| Leukopenia (Grade ≥3) | 21% | Not specified | Not specified |
| Anemia (Grade ≥3) | 18% | <5% | <5% |
| Thrombocytopenia (Grade ≥3) | 5% | <5% | <5% |
| Febrile Neutropenia | 4% | Not specified | Not specified |
Gastrointestinal Toxicities
Gastrointestinal side effects are common with both treatments.[4]
| Adverse Event | This compound/Tipiracil (RECOURSE Trial)[4] | 5-FU (Bolus or Infusion)[3][6] |
| Nausea (All Grades) | 48% | High incidence |
| Diarrhea (All Grades) | 32% | Up to 72% |
| Vomiting (All Grades) | 28% | High incidence |
| Stomatitis/Mucositis (All Grades) | Not a prominent AE | Higher with bolus 5-FU |
| Nausea (Grade ≥3) | 2% | Variable |
| Diarrhea (Grade ≥3) | 3% | Up to 30% |
| Vomiting (Grade ≥3) | 2% | Variable |
Other Notable Toxicities
| Adverse Event | This compound/Tipiracil | 5-FU |
| Hand-Foot Syndrome (Grade ≥3) | <1%[7] | More common with continuous infusion (up to 34% all grades)[3] |
| Cardiotoxicity (e.g., angina, ischemia) | Low incidence (<1% to 5.19%)[8][9][10] | Incidence varies (1.2% to 18%)[8][11] |
| Fatigue/Asthenia (Grade ≥3) | 4%[4] | Common |
Mechanisms of Action and Toxicity Pathways
The differential toxicity profiles of this compound and 5-FU stem from their distinct molecular mechanisms.
This compound's Mechanism of Action
This compound, as a thymidine analogue, is incorporated into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[12] Tipiracil hydrochloride, a thymidine phosphorylase inhibitor, is co-formulated with this compound to prevent its degradation and increase its bioavailability.[12]
Caption: this compound's mechanism of action.
5-FU's Mechanism of Action
5-FU exerts its cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA.[12] The inhibition of TS leads to a depletion of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
References
- 1. This compound/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined efficacy and mechanism of this compound and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Randomized trial of TAS-102 for refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse Event Profiles of 5-Fluorouracil and Capecitabine: Data Mining of the Public Version of the FDA Adverse Event Reporting System, AERS, and Reproducibility of Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cartoon: multicenter prospective observational study of Cardiovascular Toxicity of this compound/Tipiracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-FU induced cardiotoxicity: case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Fluoropyrimidines cardiac toxicity: 5-fluorouracil, capecitabine, compound S-1 and this compound/tipiracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Safety Operating Guide
Proper Disposal of Trifluridine: A Guide for Laboratory Professionals
The proper disposal of trifluridine, a cytotoxic and potentially hazardous compound, is critical for ensuring laboratory safety and environmental protection.[1][2] Adherence to established procedures is mandatory to minimize exposure risks and comply with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research and development setting.
Hazard Profile of this compound
This compound is classified with several health hazards that necessitate careful handling during its entire lifecycle, including disposal. It is suspected of causing both cancer and genetic defects.[3][4][5]
| Hazard Classification | Category | GHS Statement | Citations |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [4][5] |
| Mutagenicity | Category 3 | R68: Possible risk of irreversible effects | [3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [4][5] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | [4][5] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [4][5] |
Standard Operating Procedure for this compound Disposal
Disposal of this compound and any materials contaminated with it must be performed in strict accordance with all applicable federal, state, and local regulations.[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The general procedure is as follows:
Step 1: Segregation and Waste Collection
All this compound waste must be segregated from general and non-hazardous waste streams at the point of generation.
-
Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves and lab coats, plasticware, and glassware.
-
Liquid Waste: This includes solutions containing this compound and solvents used for cleaning contaminated surfaces.
-
Collect in a designated, sealed, and shatter-resistant container.
-
Ensure the container is compatible with the solvents used.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound contaminated gloves").
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE to prevent exposure.[4][7]
-
Gloves: Wear chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[6][7]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]
-
Lab Coat: A lab coat or other protective clothing is mandatory.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use appropriate respiratory protection in a well-ventilated area.[4][9]
Step 3: On-Site Storage
Store sealed hazardous waste containers in a secure, designated area away from incompatible materials.[4][9] The storage area should be cool, dry, and well-ventilated.[4][7] Access should be restricted to authorized personnel.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[6]
-
Do not dispose of this compound down the drain or in regular trash.[6][10] Discharging this compound into the environment must be avoided.[7]
-
The most common and required treatment method for cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[8]
-
Maintain a manifest or record of disposal as provided by the waste contractor, as this is often required for regulatory compliance.[11]
The overall disposal workflow should follow a structured and compliant path.
Experimental Protocols: Accidental Spill Cleanup
An accidental release of this compound requires immediate and careful attention to prevent exposure and environmental contamination. The following protocol outlines the necessary steps.
Methodology:
-
Evacuate and Secure Area: Immediately alert others in the vicinity. For large spills, evacuate all non-essential personnel from the affected area.[3] Restrict access to the spill zone.
-
Don PPE: Before addressing the spill, put on the full range of required PPE as described above (gloves, eye protection, lab coat, and respiratory protection if applicable).[3]
-
Containment:
-
For Liquid Spills: Contain the source of the spill if it is safe to do so.[3] Cover the spill with an absorbent material (e.g., diatomite, universal binders).[9]
-
For Solid (Powder) Spills: Avoid creating dust.[6] Gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum designed for hazardous materials. Do not dry sweep.
-
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and then rinse.[3] All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: Seal the waste container, label it appropriately (including "Spill Cleanup Debris"), and move it to the secure storage area for pickup by the licensed disposal service.
-
Reporting: Report the incident to your supervisor and EHS department in accordance with institutional policy.
This spill response procedure can be visualized as a decision-based workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. leegov.com [leegov.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluridine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Trifluridine, a fluorinated pyrimidine nucleoside used in antiviral and anticancer therapies. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is critical to prevent skin contact, inhalation, and ingestion. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Impervious gloves | ASTM F1001 or EN374 compliant chemotherapy gloves are recommended. Double gloving is advised.[1][2] |
| Eye Protection | Safety glasses or goggles | Must be worn if there is a possibility of eye contact.[3] |
| Skin and Body Protection | Protective, impervious clothing or lab coat | Should be worn to prevent skin contact.[4] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Recommended when there is a risk of generating airborne powder or aerosols.[5] |
It is crucial to wash hands thoroughly after handling the compound.[3][6]
Quantitative Toxicity Data
The following table provides a summary of the acute toxicity data for this compound, offering a quantitative measure of its potential hazards.
| Test | Species | Route | Dose |
| LD50 | Mouse | Intravenous | 3,381 mg/kg[7] |
| LD50 | Rat | Intravenous | 2,946 mg/kg[3][7] |
| LD50 | Rat | Oral | > 4379 mg/kg[3] |
| LD50 | Mouse | Oral | > 4379 mg/kg[3] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is the most effective way to mitigate the risks associated with this compound.
Donning and Doffing Personal Protective Equipment: A Step-by-Step Protocol
Donning PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown: Put on a disposable, impervious gown, ensuring it is securely fastened.
-
Respiratory Protection: If working with powders or aerosols, don a fit-tested N95 or N100 respirator.
-
Eye Protection: Wear safety glasses or goggles.
-
Gloves: Don the first pair of chemotherapy-grade gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Gown: Remove the gown by rolling it outwards and away from the body to contain any contamination. Dispose of it in the hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Respiratory Protection: Remove eye and respiratory protection after leaving the immediate work area.
Emergency Procedures in Case of Exposure
Immediate and appropriate action is critical in the event of an exposure to this compound.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with large amounts of water and soap. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air and keep them at rest. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: All disposable PPE (gloves, gowns, etc.), contaminated labware, and excess this compound should be placed in a clearly labeled, sealed container for hazardous waste.[3][6]
-
Containerization: Use leak-proof, puncture-resistant containers.
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal program, following all local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in the regular trash.[9]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. pppmag.com [pppmag.com]
- 2. pogo.ca [pogo.ca]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. This compound | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
